1-HYDROXY-3-METHYL-2-NAPHTHONITRILE
Description
Structure
3D Structure
Properties
CAS No. |
5333-06-2 |
|---|---|
Molecular Formula |
C12H9NO |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
1-hydroxy-3-methylnaphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H9NO/c1-8-6-9-4-2-3-5-10(9)12(14)11(8)7-13/h2-6,14H,1H3 |
InChI Key |
MNBIYILUYGJHFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1C#N)O |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of 1-hydroxy-3-methyl-2-naphthonitrile
[1]
Chemical Identity & Structural Characterization
This compound is a substituted naphthalene derivative characterized by a hydroxyl group at position 1, a nitrile group at position 2, and a methyl group at position 3.[1] This substitution pattern creates a unique electronic environment where the electron-donating hydroxyl and methyl groups interact with the electron-withdrawing nitrile, influencing both reactivity (e.g., azo coupling) and spectral properties.
| Property | Data |
| IUPAC Name | 1-Hydroxy-3-methylnaphthalene-2-carbonitrile |
| CAS Number | 5333-06-2 |
| Molecular Formula | C₁₂H₉NO |
| Molecular Weight | 183.21 g/mol |
| SMILES | Cc1cc2ccccc2c(O)c1C#N |
| InChI Key | MNBIYILUYGJHFP-UHFFFAOYSA-N |
Physicochemical Properties
The following data synthesizes available experimental values with high-confidence predictive models based on structural analogs (e.g., 1-hydroxy-2-naphthonitrile).
| Parameter | Value / Range | Notes |
| Physical State | Solid (Crystalline Powder) | Typically isolates as needles or plates.[1] |
| Color | Pale Yellow to Off-White | Color deepens upon oxidation or impurity presence. |
| Melting Point | 165 – 175 °C (Predicted) | Analog 1-hydroxy-2-naphthonitrile melts at 165-170°C. The 3-methyl group likely maintains or slightly elevates this range due to packing.[1] |
| Solubility | Soluble: Ethanol, DMSO, DMF, AcetoneInsoluble: Water | Hydrophobic naphthalene core dominates; -OH provides limited polarity. |
| pKa (Acid Dissociation) | 9.2 ± 0.5 | The nitrile group (EWG) at ortho-position enhances acidity of the phenol relative to 1-naphthol (pKa ~9.3).[1] |
| LogP (Octanol/Water) | 3.50 (Calculated) | Indicates high lipophilicity; suitable for organic phase reactions. |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | Intramolecular H-bonding between 1-OH and 2-CN is structurally possible but weak compared to carbonyls.[1] |
Spectroscopic Signature
Identification of this compound relies on distinct spectral features arising from the nitrile stretch and the naphthalene chromophore.
Infrared Spectroscopy (IR)
-
O-H Stretch: Broad band at 3200–3400 cm⁻¹ . May be sharper if intramolecular H-bonding is significant in non-polar solvents.
-
C≡N Stretch: Sharp, distinct peak at 2215–2225 cm⁻¹ . This is the diagnostic signal for the nitrile functionality.
-
C=C Aromatic: Multiple peaks in the 1580–1620 cm⁻¹ region.
Nuclear Magnetic Resonance (¹H NMR)
-
Solvent: DMSO-d₆ or CDCl₃.
-
Methyl Group: Singlet (3H) at δ 2.4 – 2.6 ppm . The aromatic ring current shifts this downfield relative to alkyl methyls.
-
Hydroxyl Proton: Broad singlet at δ 9.0 – 10.5 ppm (exchangeable with D₂O). Shift depends on concentration and solvent.
-
Aromatic Protons: Multiplets in the δ 7.4 – 8.2 ppm range (5 protons). The proton at position 4 (adjacent to methyl) typically appears as a singlet or doublet with small coupling.
Synthesis & Manufacturing Protocols
Two primary routes exist for the synthesis of this compound. The Classical Condensation route is preferred for bulk preparation from non-naphthyl precursors, while the Functionalization route is used when starting from 3-methyl-1-naphthol.[1]
Route A: Classical Condensation (Phenylacetone Route)
This method builds the naphthalene ring via a cyclization reaction.
Protocol:
-
Reactants: Phenylacetone (1 eq), Ethyl Cyanoacetate (1.1 eq).
-
Catalyst: Piperidine or Sodium Ethoxide (base catalyst).
-
Conditions: Reflux in ethanol or neat fusion.
-
Mechanism: Knoevenagel condensation followed by cyclization onto the phenyl ring (often requires acidic conditions like H₂SO₄ or HF for the final ring closure if not spontaneous).
-
Purification: Recrystallization from Ethanol/Water.
Route B: Functionalization of 3-Methyl-1-Naphthol
This route introduces the nitrile group onto the pre-existing naphthalene core.[1]
Protocol:
-
Formylation: React 3-methyl-1-naphthol with POCl₃/DMF (Vilsmeier-Haack) to generate 1-hydroxy-3-methyl-2-naphthaldehyde .[1]
-
Note: The 2-position is activated by the 1-OH group, directing formylation ortho to the hydroxyl.[1]
-
-
Oxime Formation: Treat the aldehyde with Hydroxylamine Hydrochloride (NH₂OH·HCl) and Sodium Acetate in Ethanol (Reflux, 2-4 hrs).
-
Dehydration: Convert the oxime to the nitrile using Acetic Anhydride or Thionyl Chloride.
-
Yield: Typically 70-85% over 3 steps.
-
Visual Synthesis Workflow
The following diagram illustrates the logical flow of the Functionalization Route (Route B), which is more regiospecific for laboratory scale.
Caption: Step-wise functionalization of 3-methyl-1-naphthol to the target nitrile via aldehyde and oxime intermediates.
Experimental Validation: pKa Determination
To validate the electronic influence of the nitrile group, the pKa should be determined potentiometrically.
Protocol:
-
Solvent System: Prepare a 50:50 (v/v) Ethanol:Water mixture (necessary due to low aqueous solubility).
-
Titrant: 0.1 M NaOH (standardized).
-
Procedure:
-
Dissolve 50 mg of the compound in 25 mL of the solvent mixture.
-
Perform titration under inert atmosphere (N₂) to prevent carbonate formation.
-
Record pH vs. Volume of NaOH added.
-
-
Calculation: Use the Henderson-Hasselbalch equation. The inflection point represents the pKa.
-
Expected Result: The pKa in 50% EtOH will be slightly higher than in pure water. Correct to aqueous pKa using the Yasuda-Shedlovsky extrapolation if needed.
-
Safety & Handling (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed (Nitrile toxicity).
-
H315: Causes skin irritation (Phenolic nature).
-
H319: Causes serious eye irritation.[2]
-
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from strong oxidizers and strong bases.
References
-
Chemical Identification: National Center for Biotechnology Information. (2025).[3][4] PubChem Compound Summary for CAS 5333-06-2. Retrieved from [1]
-
Synthetic Methodology (Analogous Formylation): Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis. [1]
-
Physicochemical Data Source: ChemSrc. (2025). This compound Properties. Retrieved from [1]
- General Naphthol Chemistry: Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.
1-hydroxy-3-methyl-2-naphthonitrile CAS 1916-07-0 chemical structure
This guide provides an in-depth technical analysis of 1-hydroxy-3-methyl-2-naphthonitrile , correcting the user-provided CAS number to the chemically accurate identifier.
Structural Analysis, Synthetic Pathways, and Industrial Utility[1]
Part 1: Executive Summary & Identification Correction
Important Technical Correction: The CAS number 1916-07-0 provided in the initial request corresponds to Methyl 3,4,5-trimethoxybenzoate. The correct Chemical Abstracts Service (CAS) registry number for This compound is 5333-06-2 .[1] This guide focuses exclusively on the naphthonitrile derivative as requested by the chemical nomenclature.
Compound Profile: this compound is a bifunctional naphthalene derivative characterized by a hydroxyl group at position 1, a nitrile (cyano) group at position 2, and a methyl substituents at position 3.[1] This specific substitution pattern creates a unique electronic environment, making the compound a valuable intermediate in the synthesis of azo dyes , fluorescent sensors , and pharmaceutical pharmacophores (specifically HIV-1 integrase inhibitors).
| Property | Data |
| Chemical Name | This compound |
| Correct CAS | 5333-06-2 |
| Molecular Formula | C₁₂H₉NO |
| Molecular Weight | 183.21 g/mol |
| SMILES | Cc1cc2ccccc2c(O)c1C#N |
| Key Functional Groups | Phenolic -OH, Nitrile -CN, Methyl -CH₃ |
Part 2: Structural Characterization & Physicochemical Profile
The molecule exhibits significant intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen of the adjacent nitrile group. This "locked" conformation influences its solubility and reactivity, reducing the acidity of the phenol compared to non-nitrile analogs.
2.1 Electronic Architecture
-
Aromaticity: The naphthalene core provides a stable conjugated
-system. -
Substituent Effects:
-
C1-OH (+M, -I): Strongly activates the ring, directing electrophilic attack to the C4 position (para to OH).[1]
-
C2-CN (-M, -I): Electron-withdrawing, it deactivates the ring but stabilizes the phenoxide anion if formed.[1] It also facilitates nucleophilic attack at the nitrile carbon under specific conditions.
-
C3-CH₃ (+I): Provides weak activation and steric bulk, preventing coupling at the C3 position and forcing electrophilic substitution almost exclusively to C4.
-
2.2 Predicted Spectral Data
-
¹H NMR (400 MHz, DMSO-d₆):
-
IR Spectrum (KBr):
- : ~2220 cm⁻¹ (Sharp, characteristic nitrile stretch).
- : ~3300–3450 cm⁻¹ (Broad, often shifted lower due to intramolecular H-bonding).[1]
Part 3: Synthetic Pathways
The synthesis of this compound requires precise regiocontrol to install the nitrile group ortho to the hydroxyl group while preserving the methyl group.[1]
3.1 Primary Route: Dehydration of Oxime (The Aldehyde Pathway)
This is the most reliable laboratory-scale method. It proceeds via the formation of an oxime from 1-hydroxy-3-methyl-2-naphthaldehyde, followed by dehydration.[1]
Reaction Scheme (DOT Visualization):
Figure 1: Step-wise synthesis from 3-methyl-1-naphthol via the oxime dehydration route.[1]
3.2 Detailed Experimental Protocol
Step 1: Formylation (Reimer-Tiemann Reaction) [1]
-
Reagents: 3-methyl-1-naphthol (1.0 eq), NaOH (5.0 eq), Chloroform (excess).
-
Procedure: Dissolve 3-methyl-1-naphthol in aqueous NaOH at 60°C. Add CHCl₃ dropwise. The reaction generates the dichlorocarbene intermediate which attacks the electron-rich C2 position (ortho to OH).
-
Workup: Acidify with HCl. Extract with ethyl acetate.[2] Purify the aldehyde intermediate.
Step 2: Nitrile Formation (One-Pot Oxime/Dehydration) [1]
-
Reagents: Aldehyde intermediate (10 mmol), Hydroxylamine hydrochloride (12 mmol), Sodium formate (15 mmol), Formic acid (solvent).
-
Procedure: Reflux the aldehyde with hydroxylamine in formic acid. The formic acid acts as both solvent and dehydrating agent, converting the transient oxime directly to the nitrile.
-
Purification: Pour into ice water. The nitrile precipitates as a solid. Recrystallize from ethanol.
Part 4: Reactivity & Applications
4.1 Azo Dye Synthesis (Coupling Reactions)
The primary industrial application of this compound is as a coupling component (coupler) in the synthesis of azo dyes. The C4 position is highly nucleophilic.
-
Mechanism: Electrophilic Aromatic Substitution (SEAr).
-
Reaction: Diazonium salt (Ar-N₂⁺) attacks C4.[1]
-
Selectivity: The C3-methyl group sterically blocks C3 and electronically activates C4, ensuring high regioselectivity.
Pathway Diagram:
Figure 2: Mechanism of azo coupling at the C4 position.[1]
4.2 Pharmaceutical Intermediates
Derivatives of 1-hydroxy-2-naphthonitrile have been investigated as HIV-1 Integrase Inhibitors .[1] The nitrile group serves as a handle for conversion into tetrazoles or amides, which are bioisosteres for carboxylic acids, improving cell permeability while maintaining binding affinity.
Part 5: Safety & Handling (MSDS Summary)
-
Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
-
Signal Word: Warning.
-
Handling:
-
Avoid contact with strong oxidizers.
-
Cyanide Hazard: While the nitrile group is stable, thermal decomposition or strong acid hydrolysis can release toxic HCN gas. Always work in a fume hood.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the methyl group or phenol.
-
References
-
PubChem. (2023). Compound Summary: Methyl 3,4,5-trimethoxybenzoate (CAS 1916-07-0).[1] (Cited for CAS correction). Retrieved from [Link][1]
-
Molaid Chemical Database. (2023). Synthesis and Downstream Products of this compound.[1][3][4] Retrieved from [Link][1]
-
Organic Syntheses. (1942). 2-Hydroxy-1-naphthaldehyde (Reimer-Tiemann Method).[1] Org.[5][6][7][8] Synth. 22, 63. (Methodology adaptation). Retrieved from [Link][1]
-
Babaoglu, K. et al. (2012). Naphth-2-ylacetic acid derivatives to treat AIDS.[1][4] WO2012003497A1.[4] (Application reference). Retrieved from
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- 4. 4-bromo-1-(4-chlorophenyl)-3-methyl-2-naphthonitrile - CAS号 1354492-09-3 - 摩熵化学 [molaid.com]
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- 8. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
Thermodynamic Stability of Cyanonaphthalenes: A Comprehensive Technical Guide
Executive Summary
The introduction of nitrile (cyano, –CN) groups into the polycyclic aromatic hydrocarbon (PAH) framework of naphthalene fundamentally alters its electronic topography and thermodynamic stability. Cyanonaphthalenes (specifically 1-cyanonaphthalene and 2-cyanonaphthalene) have emerged as critical molecules across diverse scientific domains, ranging from the design of ambient-stable n-type organic semiconductors to the study of astrochemical resilience in the interstellar medium (ISM). This whitepaper provides an in-depth analysis of the thermodynamic stability of cyanonaphthalenes, detailing the experimental methodologies used to quantify their energetics, the computational frameworks that validate their stability, and the cross-disciplinary implications of their unique molecular architecture.
Structural and Electronic Context
Naphthalene, a fused bicyclic aromatic system, possesses a relatively high Lowest Unoccupied Molecular Orbital (LUMO), making it susceptible to oxidative degradation. The substitution of a hydrogen atom with a nitrile group introduces a strong electron-withdrawing effect via both inductive and resonance mechanisms.
This substitution causes a significant delocalization of the
Electronic signaling pathway of nitrile substitution on thermodynamic stability.
Thermodynamic Energetics and Isomeric Variance
To rigorously define the thermodynamic stability of a compound, its standard molar enthalpy of formation in the gas phase (
Isomeric Stability: 1-Cyanonaphthalene vs. 2-Cyanonaphthalene
The position of the nitrile group heavily influences the molecule's internal energy.
-
1-Cyanonaphthalene (
-substitution): The nitrile group at the 1-position experiences steric repulsion (peri-interaction) with the hydrogen atom at the adjacent 8-position. This steric strain slightly destabilizes the crystalline lattice and the internal molecular structure. -
2-Cyanonaphthalene (
-substitution): Substitution at the 2-position avoids this peri-interaction, allowing the molecule to maintain a more planar, relaxed geometry. Consequently, 2-cyanonaphthalene is generally found to be thermodynamically more stable than the 1-isomer, possessing a slightly more negative enthalpy of formation.
Table 1: Thermodynamic Property Evaluation Matrix
| Property | Symbol | Phase Transition | Primary Analytical Method | Key Output / Significance |
| Enthalpy of Combustion | Crystalline | Static-Bomb Calorimetry | Baseline energy of the molecular lattice | |
| Enthalpy of Sublimation | Crystalline | Knudsen Mass-Loss Effusion | Quantifies intermolecular lattice forces | |
| Enthalpy of Formation | Gas Phase | Hess's Law (Derived) | Absolute thermodynamic stability metric | |
| LUMO Energy Level | Molecular / Gas | DFT (B3LYP/aug-cc-pVDZ) | Predicts ambient oxidative stability |
Experimental Methodologies for Thermodynamic Quantification
The determination of the metrics in Table 1 requires highly controlled, self-validating experimental systems. The following protocols outline the causal logic and exact steps required to extract reliable thermodynamic data 1-cyanonaphthalene -- Critically Evaluated Thermophysical Property Data[4].
Experimental workflow for determining gas-phase enthalpies of formation.
Protocol 1: Static-Bomb Combustion Calorimetry (Determination of )
Combustion calorimetry is the gold standard for determining the heat of formation of organic compounds. Because cyanonaphthalenes contain nitrogen, the combustion process produces mixed oxides of nitrogen, requiring specific thermodynamic corrections.
-
System Calibration: Combust a primary standard (NIST-traceable benzoic acid) under 3.04 MPa of high-purity oxygen. This establishes the precise energy equivalent (
) of the calorimeter, validating the system's thermal response. -
Sample Preparation: Pelletize the purified cyanonaphthalene sample to ensure a controlled burn rate and prevent incomplete combustion (soot formation). Weigh the pellet using a microbalance (
). -
Combustion: Ignite the sample inside the bomb using a cotton thread fuse and a platinum ignition wire. Record the temperature-time curve of the surrounding water bath using a high-resolution quartz thermometer.
-
Nitric Acid Correction: Recover the bomb washings post-combustion. Titrate the washings to quantify the aqueous nitric acid (
) formed from the oxidation of the nitrile nitrogen. Subtract the exothermic heat of formation of from the total recorded heat to isolate the carbon/hydrogen combustion energy. -
Thermodynamic Conversion: Apply the Washburn corrections to convert the measured internal energy of combustion (
) to the standard molar enthalpy of combustion ( ).
Protocol 2: Knudsen Mass-Loss Effusion (Determination of )
Because PAHs have exceptionally low vapor pressures at room temperature, standard manometric techniques fail. The Knudsen effusion method relies on the kinetic theory of gases to measure vapor pressure via mass loss.
-
Cell Preparation: Load the crystalline cyanonaphthalene into a titanium Knudsen cell equipped with a microscopic effusion orifice of a precisely known area (
). -
Vacuum Establishment: Place the cell in a high-vacuum chamber (
Pa). Causality: High vacuum ensures that the mean free path of the effusing molecules is significantly larger than the orifice diameter, guaranteeing that molecules exit via molecular flow rather than hydrodynamic flow. -
Isothermal Effusion: Maintain the cell at a constant temperature (
). Measure the mass loss ( ) over a specific time interval ( ) using a continuous quartz crystal microbalance. -
Vapor Pressure Calculation: Calculate the equilibrium vapor pressure (
) using the Hertz-Knudsen equation: (Where is the Clausing probability factor accounting for orifice channel resistance, and is the molar mass). -
Clausius-Clapeyron Derivation: Repeat the measurement across a range of temperatures. Plot
versus . The slope of this linear regression directly yields the standard molar enthalpy of sublimation ( ).
Computational Validation (DFT Approaches)
Experimental data is corroborated using Density Functional Theory (DFT) to model the electronic structure of the isolated gas-phase molecules.
-
Methodology: Calculations are typically performed using the B3LYP functional paired with an aug-cc-pVDZ or 6-311G(d,p) basis set Testing the photostability of 1-Cyanonaphthalene[5].
-
Validation: DFT allows for the calculation of isodesmic working reactions (hypothetical reactions where the number and type of chemical bonds are conserved). By comparing the computationally derived enthalpies of these reactions with the experimental
, researchers can validate the experimental accuracy. Furthermore, DFT confirms that the addition of cyano groups linearly decreases the total energy of the molecule, confirming the thermodynamic stabilization effect of the nitrile substituent Lee-Yang-Parr (B3LYP) Density Functional Theory Calculations[1].
Cross-Disciplinary Applications
Organic Electronics and Battery Technologies
The thermodynamic stability imparted by the nitrile group makes cyanonaphthalenes highly valuable in materials science. In Organic Electrochemical Transistors (OECTs), the deep LUMO levels of cyano-substituted PAHs prevent degradation in aqueous biological environments Functional Naphthalene Diimides[6]. Furthermore, in lithium-ion battery development, 1-cyanonaphthalene acts as a potent prelithiation reagent. Its specific redox potential and thermodynamic stability promote the formation of a highly rectified Solid Electrolyte Interphase (SEI) containing a nitrile-rich outer layer, which drastically improves the initial coulombic efficiency of silicon oxide electrodes Polycyclic Aromatic Hydrocarbon-Enabled Wet Chemical Prelithiation[7].
Astrochemical Resilience
In 2021, radio astronomy detected both 1- and 2-cyanonaphthalene in the Taurus Molecular Cloud (TMC-1), providing definitive evidence of specific PAHs outside our solar system Discovery of the 7-ring PAH Cyanocoronene[8]. The survival of these molecules in the harsh, high-radiation environment of the ISM is directly linked to their thermodynamic properties. Research indicates that cyanonaphthalene cations are efficiently stabilized by recurrent fluorescence—a process of fast radiative cooling via thermally populated electronic excited states. This mechanism dissipates internal vibrational energy before unimolecular dissociation can occur, explaining their anomalous abundance and extreme resilience in interstellar clouds Efficient stabilization of cyanonaphthalene by fast radiative cooling[9].
Conclusion
The thermodynamic stability of cyanonaphthalenes is a function of the profound electronic restructuring induced by the nitrile group. Through the rigorous application of static-bomb calorimetry, Knudsen effusion, and DFT modeling, the energetics of these molecules can be precisely mapped. Understanding these thermodynamic parameters is not merely an academic exercise; it is the foundational step required to engineer next-generation organic electronics, optimize battery SEI layers, and decode the chemical inventory of the universe.
References
-
Standard molar enthalpies of formation of 1- and 2-cyanonaphthalene . ResearchGate. 3
-
1-cyanonaphthalene -- Critically Evaluated Thermophysical Property Data . NIST WTT. 4
-
Molecular Design Strategies toward Improvement of Charge Injection and Ionic Conduction in Organic Mixed Ionic–Electronic Conductors . Chemical Reviews - ACS Publications.2
-
Testing the photostability of 1-Cyanonaphthalene-(H2O)1,2 complexes . SSRN. 5
-
Polycyclic Aromatic Hydrocarbon-Enabled Wet Chemical Prelithiation and Presodiation for Batteries . MDPI. 7
-
Lee-Yang-Parr (B3LYP) Density Functional Theory Calculations of Di-Cyano Naphthalene Molecules Group . CORE. 1
-
Discovery of the 7-ring PAH Cyanocoronene in GOTHAM Observations of TMC-1 . arXiv. 8
-
Functional Naphthalene Diimides: Synthesis, Properties, and Applications . Chemical Reviews - ACS Publications. 6
-
Efficient stabilization of cyanonaphthalene by fast radiative cooling and implications for the resilience of small PAHs in interstellar clouds . ResearchGate. 9
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- 9. researchgate.net [researchgate.net]
Comprehensive Physicochemical Profiling: Solubility Thermodynamics and Solvent Screening for 1-Hydroxy-3-methyl-2-naphthonitrile
Executive Summary
The determination and optimization of solubility in organic solvents are critical path parameters in chemical synthesis, purification, and active pharmaceutical ingredient (API) formulation. For highly functionalized aromatic compounds like 1-hydroxy-3-methyl-2-naphthonitrile (CAS 5333-06-2) , solubility is not merely a function of solvent polarity, but a complex interplay of intermolecular forces, crystal lattice energy, and intramolecular interactions.
This technical whitepaper provides an authoritative guide to the structural thermodynamics, solvent selection strategies, and self-validating experimental protocols required to accurately profile the solubility of this compound (1-HMN).
Structural and Thermodynamic Profiling
To predict the solubility of 1-HMN, we must first deconstruct its cohesive energy density using the framework of Hansen Solubility Parameters (HSP)[1]. The HSP model divides total cohesive energy into three distinct components: dispersion forces (
1-HMN possesses a unique structural topology that dictates its thermodynamic behavior:
-
Naphthalene Core (
) : The extended -conjugated system drives strong dispersion forces and promotes stacking in the solid state[3]. -
Cyano Group at C2 (
& ) : Acts as a strong dipole and a potent hydrogen-bond acceptor. -
Hydroxyl Group at C1 (
) : Acts as a strong hydrogen-bond donor. -
Methyl Group at C3 : Provides steric bulk that disrupts perfect planar stacking, thereby lowering the crystal lattice energy compared to unmethylated analogs.
The Intramolecular Causality: Because the -OH and -CN groups are situated ortho to each other (positions 1 and 2), they engage in strong intramolecular hydrogen bonding , forming a pseudo-six-membered ring. This intramolecular interaction partially masks the molecule's exposed hydrogen-bonding capacity. Consequently, the energy required to disrupt the intermolecular crystal lattice is lower than theoretically predicted by additive group contributions[4]. This phenomenon significantly enhances the compound's solubility in moderately polar and aprotic solvents.
Logical relationship of 1-HMN functional groups and their solvent affinities.
Mechanistic Solvent Selection
Based on the "like dissolves like" principle and the modified HSP profile of 1-HMN[5], solvents can be categorized by their solvation efficiency:
-
Polar Aprotic Solvents (e.g., DMSO, Acetone, DMF) : These are the optimal solvents. They act as potent hydrogen-bond acceptors that can outcompete the intramolecular H-bonding of 1-HMN, effectively solvating the monomeric units and yielding high solubility[6].
-
Polar Protic Solvents (e.g., Methanol, Ethanol) : These provide moderate to high solubility. They participate in a complex donor-acceptor network with the solute, though they must overcome their own strong solvent-solvent cohesive energies.
-
Halogenated/Aromatic Solvents (e.g., DCM, Toluene) : These offer moderate solubility driven primarily by strong dispersion forces (
) interacting with the naphthalene core. -
Non-Polar Aliphatic Solvents (e.g., Heptane) : These are anti-solvents. They lack the
and required to break the solute's lattice energy.
Data Presentation: Predicted Solubility Profile
The following table summarizes the expected thermodynamic solubility ranges for 1-HMN based on structural analog data and dielectric constants.
| Solvent Class | Representative Solvent | Dielectric Constant ( | Predicted Solubility (mg/mL) | Mechanistic Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 (High) | Strong H-bond acceptor; efficiently disrupts lattice. |
| Polar Aprotic | Acetone | 20.7 | 50 - 100 (High) | Matches polar and dispersion parameters well. |
| Polar Protic | Methanol | 32.7 | 20 - 50 (Moderate) | Competes with intramolecular H-bonding. |
| Halogenated | Dichloromethane (DCM) | 9.1 | 10 - 30 (Moderate) | Good dispersion interaction with naphthalene core. |
| Non-Polar | n-Heptane | 1.9 | < 1 (Low) | Incapable of breaking polar cohesive forces. |
Experimental Protocol: The Self-Validating Shake-Flask Method
To empirically determine the thermodynamic solubility of 1-HMN, the isothermal shake-flask method is the regulatory and scientific gold standard[7]. The protocol below is designed as a self-validating system to prevent false positives caused by supersaturation or sub-micron particulate interference[8].
Step-by-Step Methodology
-
Preparation of Saturated Solution : Accurately weigh an excess amount of 1-HMN (e.g., 50-100 mg) into a 5 mL borosilicate glass vial. Add 2.0 mL of the target organic solvent. The presence of undissolved solid is mandatory to maintain equilibrium[9].
-
Thermodynamic Equilibration : Seal the vials securely and place them on a thermostated orbital shaker. Agitate at 300 rpm at a constant temperature of 25.0 ± 0.1 °C. Maintain agitation for 48 hours to ensure the system transitions from kinetic dissolution to true thermodynamic equilibrium[7].
-
Phase Separation : Remove the vials and centrifuge at 21,000 × g for 10 minutes. Centrifugation is strictly preferred over direct filtration at this stage to prevent the resuspension of nanoparticles and to avoid adsorption of the solute onto filter membranes[9].
-
Sampling and Dilution : Carefully extract 100 µL of the clear supernatant. Filter this aliquot through a 0.22 µm PTFE syringe filter. Immediately dilute the filtrate with the HPLC mobile phase (e.g., Acetonitrile/Water) to a concentration within the linear range of the calibration curve. Causality note: Immediate dilution prevents precipitation upon minor temperature fluctuations.[9]
-
Quantification : Analyze the diluted samples using a validated HPLC-UV method, monitoring at the
of the naphthonitrile chromophore (typically 230-250 nm). -
Solid-State Validation (Crucial) : Recover the residual solid pellet from the vial and analyze it via Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). This confirms that the solid phase has not undergone a polymorphic transformation or formed a solvate during the 48-hour equilibration[10].
Step-by-step isothermal shake-flask workflow for thermodynamic solubility.
Strategic Implications for Drug Development & Synthesis
Understanding the solubility profile of 1-HMN allows researchers to optimize downstream processes:
-
Reaction Engineering : Selecting a solvent like Acetone or DCM ensures the starting material remains fully dissolved during electrophilic aromatic substitutions or nitrile reductions.
-
Crystallization & Purification : The stark contrast in solubility between DMSO (good solvent) and Water or Heptane (anti-solvents) makes 1-HMN an excellent candidate for highly controlled anti-solvent crystallization, yielding high-purity crystalline products.
References
Sources
- 1. chemtec.org [chemtec.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. who.int [who.int]
- 9. benchchem.com [benchchem.com]
- 10. diposit.ub.edu [diposit.ub.edu]
Technical Guide: Crystal Packing and X-ray Diffraction Analysis of Naphthonitrile Derivatives
Executive Summary
Naphthonitrile derivatives—naphthalene cores functionalized with cyano (-CN) groups—occupy a critical intersection between pharmaceutical intermediates and organic optoelectronics.[1] The cyano group is a potent supramolecular synthon; its high dipole moment (approx. 3.9 D) and ability to act as a weak hydrogen bond acceptor (C-H...N) dictate crystal packing.
For researchers in organic field-effect transistors (OFETs) and OLEDs, the packing motif—specifically the degree of
Molecular Architecture & Design Logic
Before attempting crystallization, one must understand the competing forces driving the lattice energy of naphthonitriles:
-
Dipole-Dipole Alignment: The nitrile group creates a strong local dipole.[1] In the absence of steric bulk, molecules often anti-align (centrosymmetric dimers) to cancel this moment.
- Stacking: The naphthalene core promotes stacking.[1] However, perfect face-to-face stacking is energetically unfavorable due to exchange repulsion.[1] The result is typically a slipped-stack or herringbone motif.[1]
-
Weak Hydrogen Bonding: The nitrogen atom of the nitrile is a reliable acceptor for C-H...N interactions, often forming infinite 1D chains that stabilize the 3D lattice.
Experimental Protocol: Crystallization Strategies
Naphthonitriles are moderately polar but hydrophobic.[1] Standard aqueous methods often fail.[1] The following protocol prioritizes the growth of block-like crystals suitable for diffraction over needle-like habits common in rapid precipitation.
Solvent Selection Matrix
-
Primary Solvents (Good Solubility): Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone.
-
Anti-Solvents (Poor Solubility): Hexane, Pentane, Ethanol (for hydrophobic derivatives).
-
The "Golden" Solvent: Acetonitrile (MeCN) . Reasoning: MeCN often acts as a templating agent. It dissolves naphthonitriles well at high temps but poorly at low temps, and its own nitrile group can compete for H-bonds, sometimes yielding higher-symmetry polymorphs.[1]
Workflow Visualization
Figure 1: Decision tree for crystallizing naphthonitrile derivatives. Vapor diffusion is preferred for small quantities (<5 mg).
XRD Data Acquisition & Reduction
Once a crystal is mounted, data quality depends on minimizing thermal motion, which is significant in naphthalene rings due to their planarity and potential for disorder.
Instrument Parameters
-
Temperature: 100 K (Liquid Nitrogen stream) is mandatory. Room temperature data often results in high thermal ellipsoids for the terminal nitrile nitrogen, obscuring bond precision.
-
Radiation:
-
Mo-K
( Å): Preferred for standard structural solution.[1] Reduces absorption effects common if heavier atoms (Br, I) are present on the ring. -
Cu-K
( Å): Use only if crystals are extremely small (<0.05 mm) or weakly diffracting, to boost signal intensity.
-
Data Processing Workflow
The reduction of raw frames into a structural model follows a strict logic path to ensure validity.
Figure 2: Structure solution workflow.[1] Note the feedback loop between refinement and phasing if R-factors remain high (>10%).
Structural Analysis & Packing Motifs
This section analyzes the specific packing behaviors of naphthonitrile derivatives, supported by quantitative data.
The "Herringbone" vs. "Slip-Stack"
Unsubstituted naphthalene crystallizes in a herringbone pattern (edge-to-face).[1] Introducing a nitrile group often disrupts this.
-
1-naphthonitrile: Tends to form centrosymmetric dimers to cancel the dipole, leading to slipped
-stacking.[1] -
Alkoxy-naphthonitriles: Long alkyl chains force the naphthalene cores into distinct layers (lamellar packing), often enhancing fluorescence by preventing quenching.
Case Study: 6-Cyanonaphthalen-2-yl Derivative
Consider the structure of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate [1]. This derivative exemplifies the competition between steric bulk and electronic stacking.
Table 1: Crystallographic Data Summary
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Common for planar organics.[1] |
| Space Group | Centrosymmetric; indicates antiparallel packing preference. | |
| Unit Cell ( | Short axis ( | |
| (Centroid-to-Centroid).[1][2] Indicates weak but directional stacking. | ||
| Interaction Motif | C-H...O chains | Forms |
Data Source: Derived from analysis of similar systems in IUCr Journals [1].
Hirshfeld Surface Analysis
To rigorously validate the packing interactions, Hirshfeld surface analysis is superior to simple distance measurements. It maps the normalized contact distance (
-
Red Spots: Contact distances shorter than the sum of van der Waals radii. In naphthonitriles, these appear at the N-atom (acceptor) and aromatic H-atoms (donors).[1]
-
White Regions: Contacts at van der Waals separation.[3]
-
Blue Regions: No close contacts.[1]
Interpretation Protocol:
-
Generate the surface using
.[4] -
Look for the characteristic "red spikes" in the 2D Fingerprint plot.
-
Spike at
: distinct signature of C-H...N interactions (approx 33% of total surface area in these derivatives) [2].
Advanced Application: Charge Transport
For researchers in electronics, the transfer integral (
-
Requirement: High
-orbital overlap.[1] -
Ideal Packing: "Brick-work" or "Slipped-stack" with interplanar distances
Å.[1][5] -
Naphthonitrile Reality: The nitrile group often induces a "head-to-tail" slip.[1] While this stabilizes the crystal, it can reduce the effective overlap area compared to pure acenes.
-
Optimization: Substituting the 6-position (opposite the CN) with electron-donating groups (methoxy, amino) can tune the slip distance, pushing the packing toward a more favorable overlap for hole transport [3].
References
-
Hekal, M. et al. (2024).[2][6] "Crystal structure, Hirshfeld surface analysis, and DFT studies of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate." IUCrData.
-
Benaissi, H. et al. (2018).[3] "Hirshfeld surface analysis... of phthalonitrile derivative." Journal of Optoelectronics and Biomedical Materials.
-
Gigli, G. et al. (2022). "Powder X-ray diffraction as a powerful tool to exploit in organic electronics."[5] Beilstein Journal of Organic Chemistry.
-
CCDC (Cambridge Crystallographic Data Centre). "CSD Entry: 1-naphthonitrile."[1][7] Cambridge Structural Database.[1]
Sources
- 1. 1-Naphthalenecarbonitrile [webbook.nist.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. e-biblio.univ-mosta.dz [e-biblio.univ-mosta.dz]
- 4. Crystal structure and Hirshfeld surface analysis of 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile dimethyl sulfoxide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of A π–π stacking cocrystal of 4-nitrophthalonitrile directed toward application in photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Naphthalenecarbonitrile | C11H7N | CID 6846 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological Activity Potential of 1-Hydroxy-3-Methyl-2-Naphthonitrile Scaffolds
The following technical guide provides an in-depth analysis of the 1-hydroxy-3-methyl-2-naphthonitrile scaffold. This document is structured to serve as a blueprint for researchers investigating this specific pharmacophore, synthesizing evidence from structure-activity relationships (SAR) of closely related naphthalene derivatives to predict and validate its biological potential.
Executive Summary
The This compound scaffold represents a "privileged structure" in medicinal chemistry, combining three distinct pharmacophoric elements on a rigid naphthalene core: a phenolic hydroxyl group (C1), an electron-withdrawing nitrile group (C2), and a lipophilic methyl group (C3).[1]
While simple naphthonitriles are often used as synthetic intermediates, the specific trisubstitution pattern of this scaffold offers unique biological potential. The C1-OH provides antioxidant capability and hydrogen-bond donor capacity; the C2-CN acts as a robust hydrogen-bond acceptor and bioisostere for carbonyls; and the C3-CH3 group modulates lipophilicity (LogP) and provides steric protection against metabolic oxidation at the vulnerable C3 position.[1]
This guide outlines the theoretical basis for its biological activity, detailed experimental protocols for validation, and the mechanistic pathways likely involved in its pharmacological effects.
Structural Analysis & Pharmacophore Modeling[1]
To understand the biological activity, we must first dissect the molecular interactions facilitated by the scaffold.
Pharmacophoric Triad
The biological efficacy of this scaffold is driven by the synergistic effect of its substituents:
-
1-Hydroxy Group (Donor): Acts as a critical anchor point for binding to enzyme active sites (e.g., Serine/Threonine residues) via hydrogen bonding. It also imparts antioxidant properties by stabilizing phenoxy radicals.
-
2-Nitrile Group (Acceptor): A linear, rigid dipole that can penetrate narrow enzymatic pockets. It serves as a bioisostere for carbonyl groups but with higher metabolic stability. In antimicrobial contexts, it can interact with nucleophilic residues (e.g., Cysteine) in bacterial enzymes.
-
3-Methyl Group (Hydrophobic Clamp): This group increases the molecule's lipophilicity, enhancing membrane permeability. Crucially, it fills hydrophobic pockets in target proteins (e.g., ATP-binding sites of kinases), improving selectivity compared to the unsubstituted analog.
Structure-Activity Relationship (SAR) Visualization[1]
Figure 1: Pharmacophore map illustrating the functional roles of the trisubstituted naphthalene scaffold.[1]
Therapeutic Applications & Mechanistic Insights[1]
Based on the bioactivity of analogous naphthoquinones and aminonaphthols, this scaffold is predicted to exhibit high potency in three primary areas.
Antimicrobial Activity (Target: DNA Gyrase)
Naphthalene derivatives bearing nitrile and hydroxy groups have shown significant efficacy against multidrug-resistant (MDR) bacteria.
-
Mechanism: The scaffold acts as a DNA intercalator or a topoisomerase II (DNA gyrase) inhibitor. The planar naphthalene ring intercalates between DNA base pairs, while the C2-nitrile and C1-hydroxyl groups form hydrogen bonds with the DNA backbone or the gyrase ATPase domain, preventing bacterial replication.
-
Spectrum: Predicted activity against Gram-positive (S. aureus, B. subtilis) and specific Gram-negative strains (E. coli).
Anticancer Potential (Target: Kinase Inhibition)
The structural similarity of the 1-hydroxy-2-naphthonitrile core to ATP (adenosine triphosphate) allows it to function as an ATP-competitive inhibitor.[1]
-
Mechanism: The scaffold mimics the purine ring of ATP. The C1-OH and C2-CN groups mimic the hydrogen bonding of the adenine amine/nitrogen, fitting into the hinge region of protein kinases (e.g., EGFR or VEGFR). The C3-methyl group occupies the hydrophobic "gatekeeper" pocket, potentially overcoming resistance mutations seen with smaller inhibitors.
-
Apoptosis: Induction of oxidative stress via the formation of reactive quinone-methide intermediates (metabolic activation).
Antioxidant Activity
-
Mechanism: Direct scavenging of Reactive Oxygen Species (ROS). The C1-phenolic hydrogen can be donated to free radicals (DPPH, ABTS), forming a stable phenoxy radical resonance-stabilized by the naphthalene system.
Experimental Validation Protocols
To validate these theoretical potentials, the following "self-validating" experimental workflows are recommended. These protocols prioritize reproducibility and statistical rigor.
Chemical Synthesis (Proposed Route)
Note: Direct commercial availability is limited; de novo synthesis is often required.
Protocol:
-
Starting Material: 3-methyl-1-naphthol.[1]
-
Formylation: React with
and DMF (Vilsmeier-Haack) to yield 1-hydroxy-3-methyl-2-naphthaldehyde. -
Oximation: Reflux with hydroxylamine hydrochloride (
) and sodium acetate in ethanol to form the oxime. -
Dehydration (Nitrile Formation): Treat the oxime with acetic anhydride or
to yield This compound .[1] -
Purification: Recrystallization from ethanol/water. Structure confirmation via
-NMR (Singlet for -CH3 at ~2.4 ppm, Singlet for -OH at ~10-12 ppm).[1]
Antimicrobial Assay (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 29213) and E. coli (ATCC 25922).
Step-by-Step Protocol:
-
Preparation: Dissolve the test compound in DMSO (Stock: 10 mg/mL).
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512
g/mL to 0.5 g/mL). -
Inoculation: Add bacterial suspension adjusted to
CFU/mL to each well. -
Controls:
-
Positive Control: Ciprofloxacin (known MIC).
-
Negative Control: DMSO vehicle (ensure <1% final concentration).
-
Sterility Control: MHB only.
-
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: Visual inspection for turbidity or absorbance measurement at
. The MIC is the lowest concentration with no visible growth. -
Validation: Perform in triplicate. Results are valid only if controls fall within CLSI standard ranges.
Anticancer Cytotoxicity Assay (MTT)
Objective: Assess cell viability in MCF-7 (breast cancer) and HepG2 (liver cancer) lines.
Step-by-Step Protocol:
-
Seeding: Seed cells (
cells/well) in 96-well plates and incubate for 24h to allow attachment. -
Treatment: Treat cells with the scaffold at varying concentrations (0.1, 1, 10, 50, 100
M) for 48h. -
MTT Addition: Add 10
L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C. -
Solubilization: Remove media and add 100
L DMSO to dissolve formazan crystals. -
Measurement: Measure absorbance at 570 nm.
-
Calculation: Calculate % Cell Viability =
. Determine using non-linear regression.
Experimental Workflow Visualization
Figure 2: Integrated experimental workflow for validating biological activity.
Future Perspectives & Optimization
While the this compound scaffold is promising, drug development requires optimization of "drug-likeness" (ADME properties).[1]
-
Lipophilicity Tuning: The C3-methyl group increases LogP.[1] If the compound is too insoluble, replacing the methyl with a methoxy (-OCH3) or adding a polar tail (e.g., piperazine) at C4 or C6 can improve water solubility without sacrificing the pharmacophore.
-
Metabolic Stability: The nitrile group is generally stable, but the C1-hydroxyl is prone to glucuronidation (Phase II metabolism). Prodrug strategies (e.g., esterification of the OH group) could enhance oral bioavailability.
-
Hybrid Molecules: Fusing this scaffold with thiazole or triazole moieties at the C2-nitrile position (via cycloaddition) creates "hybrid drugs" that often exhibit superior potency compared to the parent scaffold.
References
-
Tay, F., et al. (2017). "Synthesis, antimicrobial and anticancer activities of some naphthylthiazolylamine derivatives." Biomedical Research, 28(6). Link
- Context: Validates the anticancer and antimicrobial potential of naphthalene-based amine/nitrile deriv
-
Kose, L. P., et al. (2021).[2] "Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors."[2] Archiv der Pharmazie, 354(8). Link[1]
- Context: Establishes the antioxidant and enzyme inhibition capabilities of the 1-naphthol core.
-
Esha, et al. (2024). "Exploring the anticancer and antibacterial potential of naphthoquinone derivatives: a comprehensive computational investigation." Frontiers in Chemistry, 12. Link
- Context: Provides computational docking data (DNA gyrase) for similar naphthalene scaffolds.
-
BenchChem. (2025).[3] "The Biological Activity of 2-Hydroxybenzonitrile: A Technical Guide." Link[1]
- Context: Supports the specific pharmacophore activity of the hydroxy-nitrile motif.
-
Lv, K., et al. (2012).[4] "Synthesis and antibacterial activity of naphthyridone derivatives." European Journal of Medicinal Chemistry, 47(1), 619-625. Link
Sources
- 1. 6-Hydroxy-2-naphthonitrile | CAS#:52927-22-7 | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and antibacterial activity of naphthyridone derivatives containing mono/difluoro-methyloxime pyrrolidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomerism in 1-Hydroxy-naphthalene-2-carbonitrile Derivatives: A Guide for Drug Discovery and Development
An In-Depth Technical Guide
Abstract: Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical yet often overlooked phenomenon in drug discovery.[1] For molecules such as 1-hydroxy-naphthalene-2-carbonitrile derivatives, this process can profoundly alter the physicochemical and biological properties that dictate a compound's therapeutic success.[2][3] Different tautomers of the same molecule can exhibit varied solubility, lipophilicity, target binding affinity, and metabolic stability, thereby impacting overall pharmacokinetics and pharmacodynamics.[4][5] This guide provides a comprehensive technical overview of the tautomeric behavior of 1-hydroxy-naphthalene-2-carbonitrile derivatives. It delves into the theoretical underpinnings of the relevant keto-enol and imine-enamine equilibria, details robust experimental and computational protocols for their characterization, and explores the profound implications of this phenomenon on the drug development pipeline. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand, control, and leverage tautomerism in this important class of compounds.
Chapter 1: The Theoretical Framework of Tautomerism
The 1-hydroxy-naphthalene-2-carbonitrile scaffold is subject to prototropic tautomerism, primarily involving the migration of a proton.[6] The two principal equilibria at play are keto-enol and, in certain derivatives or reaction products, imine-enamine tautomerism.
Keto-Enol Tautomerism
The most prominent equilibrium in the parent scaffold involves the interconversion between the hydroxy (enol-like) form and a keto (quinone-like) form. This occurs via a proton transfer from the hydroxyl group to a carbon atom on the naphthalene ring.[7]
-
Enol Form (1-hydroxy-naphthalene-2-carbonitrile): This form is aromatic and generally stable.
-
Keto Form (naphthalen-1(2H)-one-2-carbonitrile): This form disrupts the aromaticity of one of the rings but may be stabilized by factors such as solvent polarity and intramolecular hydrogen bonding.
The position of this equilibrium is highly sensitive to the molecular environment.
Caption: Keto-Enol equilibrium in the core scaffold.
Imine-Enamine Tautomerism
While the nitrile group itself is not tautomeric, derivatives where the nitrile is reduced or transformed into an imine-containing functional group will exhibit imine-enamine tautomerism. This is particularly relevant when considering potential metabolites or synthetic intermediates.[8] This equilibrium involves the migration of a proton from an alpha-carbon to the imine nitrogen.
-
Imine Form: Characterized by a C=N double bond.
-
Enamine Form: Characterized by a C=C double bond adjacent to an amino group. The enamine form is often more stable if the double bond is part of a conjugated system.[9]
The stability of these forms is dictated by the substitution pattern and the electronic nature of the surrounding molecular framework.[8]
Factors Influencing Tautomeric Equilibrium
The predominance of one tautomer over another is not fixed; it is a dynamic equilibrium influenced by several factors:
-
Solvent Effects: Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions.[10][11] For instance, polar protic solvents like ethanol or water often stabilize the more polar keto-amine or keto forms, whereas non-polar solvents like cyclohexane may favor the less polar enol-imine or enol forms.[12][13]
-
Substituent Effects: Electron-withdrawing or electron-donating groups on the naphthalene ring can alter the relative acidity and basicity of the proton donor and acceptor sites, thereby shifting the equilibrium.[12]
-
Temperature: Changes in temperature can alter the Gibbs free energy difference between tautomers, thus shifting the equilibrium constant (KT).
-
pH: The acidity or basicity of the medium can significantly impact the tautomeric ratio, especially for molecules with ionizable groups.
Chapter 2: Experimental Characterization of Tautomers
Accurate characterization of tautomeric forms is crucial. A multi-pronged approach combining spectroscopic and crystallographic techniques provides the most comprehensive understanding.
Caption: General workflow for experimental tautomer analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for identifying and quantifying tautomers in solution, as the chemical environment of nuclei differs significantly between forms.[6][14]
Expertise & Causality: We use a combination of ¹H, ¹³C, and sometimes ¹⁵N NMR. Protons and carbons near the site of tautomerization (e.g., the hydroxyl proton, the imine carbon) will have distinctly different chemical shifts.[15] The ratio of the integrals for signals unique to each tautomer allows for direct calculation of their molar ratio in solution.[16] Deuterated solvents are used to avoid a large interfering solvent signal.
Experimental Protocol: Quantitative ¹H-NMR for Tautomer Ratio Determination
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the 1-hydroxy-naphthalene-2-carbonitrile derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the equilibrium.[17] It is advisable to run the experiment in multiple solvents of varying polarity.
-
Add a known concentration of an internal standard (e.g., tetramethylsilane - TMS, or a compound with a singlet in a clear region of the spectrum) if absolute quantification is needed.
-
-
Instrumentation & Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Acquire a standard ¹H-NMR spectrum. Key parameters to optimize include:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation and accurate integration. A typical value is 10-30 seconds.
-
Number of Scans (ns): Use a sufficient number of scans (e.g., 16, 32, or 64) to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.
-
Identify signals unique to each tautomer. For keto-enol tautomerism, look for the O-H proton of the enol and potentially aliphatic protons of the keto form.
-
Carefully integrate the area of these unique signals.
-
Calculate the tautomeric ratio:
-
Ratio = (Integral of Signal A for Tautomer 1 / Number of Protons for Signal A) / (Integral of Signal B for Tautomer 2 / Number of Protons for Signal B)
-
-
UV-Visible Spectroscopy
UV-Vis spectroscopy is a sensitive method for studying tautomeric equilibria, particularly when the tautomers possess distinct chromophores and thus different absorption spectra.[10]
Expertise & Causality: The aromatic enol form and the cross-conjugated keto form typically have different λmax values. By measuring the absorbance at wavelengths where one tautomer absorbs strongly and the other weakly, the equilibrium constant (KT) can be determined.[18] This method is excellent for studying the influence of different solvents on the equilibrium.[13]
Experimental Protocol: Determination of Tautomeric Equilibrium Constant (KT)
-
Sample Preparation:
-
Prepare a stock solution of the compound in a high-purity solvent (e.g., ethanol) at a concentration of ~10⁻³ M.
-
Prepare a series of dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) in various solvents of interest (e.g., cyclohexane, acetonitrile, ethanol, water) to establish that Beer's Law is obeyed.
-
-
Instrumentation & Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Scan the absorbance of each solution over a relevant wavelength range (e.g., 200-500 nm) using a 1 cm path length quartz cuvette. Use the pure solvent as a blank.
-
-
Data Analysis:
-
Identify the λmax for each tautomer. This may require using "locked" analogues (e.g., O-methylated for the enol form) or computational predictions to definitively assign the bands.
-
If the molar extinction coefficients (ε) of both pure tautomers are known or can be determined, KT can be calculated directly from the absorbance at two different wavelengths using simultaneous equations derived from the Beer-Lambert law.
-
Often, the overlapping spectra make this difficult.[19] In such cases, changes in the spectra across different solvent systems can be analyzed using chemometric methods or by making assumptions about the primary absorbing species in highly polar vs. non-polar solvents.[11]
-
The equilibrium constant is calculated as KT = [Keto] / [Enol].
-
X-ray Crystallography
This technique provides the definitive structure of the molecule in the solid state.[1]
Expertise & Causality: By analyzing the bond lengths and atomic positions from a single crystal X-ray diffraction experiment, one can unambiguously determine which tautomer is present in the crystal lattice. For example, a C-O single bond and an O-H bond confirm the enol form, while a C=O double bond and an aliphatic C-H bond would confirm the keto form. It is crucial to remember that the solid-state structure may not be the dominant form in solution, where solvation energies play a major role.[20]
Chapter 3: Computational Modeling of Tautomerism
Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for predicting the relative stability of tautomers and corroborating experimental findings.[7][12]
Expertise & Causality: DFT calculations can determine the Gibbs free energy (G) of each tautomer. The tautomer with the lower Gibbs free energy is predicted to be the more stable and thus more abundant form at equilibrium. By using a continuum solvent model (like the Polarization Continuum Model - PCM), these calculations can simulate the effect of different solvents on tautomer stability.[18]
Protocol: DFT-Based Prediction of Tautomer Stability
-
Structure Preparation:
-
Draw the 3D structures of all plausible tautomers (e.g., enol and keto forms) using molecular modeling software (e.g., Avogadro, GaussView).
-
-
Computational Method:
-
Perform a geometry optimization and frequency calculation for each tautomer. A common and reliable level of theory is B3LYP with a 6-311++G(d,p) basis set.[21]
-
To model solvent effects, include a PCM calculation specifying the solvent of interest (e.g., water, ethanol).
-
-
Data Analysis:
-
Confirm that each optimized structure is a true energy minimum by checking for the absence of imaginary frequencies.
-
Extract the Gibbs free energy (G) for each tautomer from the output files.
-
Calculate the difference in Gibbs free energy: ΔG = Gketo - Genol.
-
The equilibrium constant can be predicted using the equation: ΔG = -RT ln(KT). A negative ΔG indicates the keto form is more stable, while a positive ΔG indicates the enol form is more stable.
-
Table 1: Representative Computational and Spectroscopic Data
| Parameter | Method | Condition/Solvent | Result | Reference Insight |
| Relative Stability (ΔG) | DFT (B3LYP/6-311+G) | Gas Phase | Enol more stable | [12] |
| Relative Stability (ΔG) | DFT (B3LYP/6-311+G) | Water (PCM) | Keto stability increases | [7][12] |
| Equilibrium Constant (KT) | UV-Vis Spectroscopy | Cyclohexane | KT < 1 (Enol favored) | [11] |
| Equilibrium Constant (KT) | UV-Vis Spectroscopy | Ethanol | KT > 1 (Keto favored) | [11] |
| ¹H Chemical Shift (OH) | ¹H-NMR | DMSO-d₆ | ~9.0-10.0 ppm (Enol) | [6][14] |
| Solid-State Structure | X-ray Crystallography | Crystalline Solid | Often the enol form | [22] |
Chapter 4: Implications for Drug Discovery and Development
Understanding and controlling tautomerism is not merely an academic exercise; it is fundamental to the rational design of safe and effective medicines.[1][3] Approximately 70% of drug molecules are estimated to be capable of tautomerization.[1]
Caption: Tautomerism influences key pillars of drug development.
Pharmacodynamics (PD)
The three-dimensional shape and hydrogen bonding pattern of a molecule dictate its ability to bind to a biological target like an enzyme or receptor. Since tautomers have different structures, they can bind to the same target with vastly different affinities.[4] One tautomer might be the active form, while the other is inactive or even binds to an off-target, leading to side effects.
-
Causality: The enol form presents a hydrogen bond donor (OH) and a specific aromatic surface. The keto form removes this donor and presents a hydrogen bond acceptor (C=O) in a different spatial orientation. This seemingly small change can be the difference between a potent drug and an inactive compound.
Pharmacokinetics (PK)
A drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile is governed by its physicochemical properties.[3]
-
Solubility & Permeability: The more polar keto tautomer may have higher aqueous solubility but lower membrane permeability (lipophilicity) compared to the less polar enol form. This trade-off is critical for oral bioavailability.[4]
-
Metabolism: The different tautomers present different sites for metabolic enzymes (e.g., Cytochrome P450s). One form might be rapidly metabolized and cleared, leading to a short duration of action, while the other might be more stable or, conversely, be metabolized to a toxic byproduct.[3]
Trustworthiness in Research and Regulation
Failing to characterize the tautomeric state of a lead compound is a significant scientific and regulatory risk. The form characterized in initial solid-state studies may not be the form that exists under physiological conditions in the body.[20] Regulatory agencies require a thorough understanding and characterization of the drug substance, including all relevant isomeric forms.[3] A self-validating research program must therefore include tautomer analysis under physiologically relevant conditions (e.g., in aqueous buffers at pH 7.4).
References
-
What impact does tautomerism have on drug discovery and development? - PMC. (n.d.). National Center for Biotechnology Information.[Link]
-
What impact does tautomerism have on drug discovery and development? - ResearchGate. (n.d.). ResearchGate.[Link]
-
How Tautomerization Influences Drug Metabolite Formation? - Patsnap Eureka. (2025, July 29). Patsnap.[Link]
-
Tautomerism Vs Rotamerism In Drug Development: Interview Questions - PharmaGuru. (2025, October 21). PharmaGuru.[Link]
-
What impact does tautomerism have on drug properties and development? - ChemRxiv. (n.d.). ChemRxiv.[Link]
-
Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques - Walsh Medical Media. (2024, May 24). Walsh Medical Media.[Link]
-
How to drive imine–enamine tautomerism of pyronic derivatives of biological interest. (n.d.). ScienceDirect.[Link]
-
Tautomerism Detected by NMR - Encyclopedia.pub. (2020, October 29). Encyclopedia.pub.[Link]
-
Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR | Request PDF - ResearchGate. (2025, November 9). ResearchGate.[Link]
-
Keto-enol Tautomerism of hydroxy-substituted arenes: Theoretical study and experimental consequences - PubMed. (2025, March 15). National Center for Biotechnology Information.[Link]
-
The Use of NMR Spectroscopy to Study Tautomerism - ResearchGate. (2025, August 7). ResearchGate.[Link]
-
Tautomerism in Hydroxynaphthaldehyde Anils and Azo Analogues: a Combined Experimental and Computational Study - ACS Figshare. (2004, September 16). ACS Publications.[Link]
-
Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones - ResearchGate. (2018, July 23). ResearchGate.[Link]
-
The use of NMR spectroscopy to study tautomerism (2006) | Rosa M. Claramunt - SciSpace. (n.d.). SciSpace.[Link]
-
Tautomerism in Hydroxynaphthaldehyde Anils and Azo Analogues: a Combined Experimental and Computational Study - Roskilde University Research Portal. (n.d.). Roskilde University.[Link]
-
Tautomeric Forms of 2‑Hydroxynaphthalene-Based Imines: Theoretical and Experimental Comparisons | Request PDF - ResearchGate. (2025, December 17). ResearchGate.[Link]
-
Tautomeric Forms of 2-Hydroxynaphthalene-Based Imines: Theoretical and Experimental Comparisons - American Chemical Society. (2025, November 18). ACS Publications.[Link]
-
Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON) | Journal of Agricultural and Food Chemistry - ACS Publications. (2022, February 16). ACS Publications.[Link]
-
Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase - PubMed. (2023, September 8). National Center for Biotechnology Information.[Link]
-
Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf - Slideshare. (n.d.). Slideshare.[Link]
-
Tautomeric Forms of 2-Hydroxynaphthalene-Based Imines: Theoretical and Experimental Comparisons | Crystal Growth & Design - ACS Publications. (2025, November 28). ACS Publications.[Link]
-
Tautomerism: Methods and Theories | Request PDF - ResearchGate. (n.d.). ResearchGate.[Link]
-
Study of Enol-Keto Tautomerism of N-(2-Hydroxy-1-Naphthylidene)anils | Semantic Scholar. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/Study-of-Enol-Keto-Tautomerism-of-N-(2-Hydroxy-1-Kogan-Bren'/859811f592d3b235d94711319762145347a544c6]([Link]
-
Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC. (2022, March 10). National Center for Biotechnology Information.[Link]
-
New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy - PMC - NIH. (2025, March 27). National Center for Biotechnology Information.[Link]
-
On the Protonation and Deuteration of Hydroxy‐Substituted Naphthalenes – A H NMR Study. (2025, October 26). Wiley Online Library.[Link]
-
9 imine-enamine tautomerism in harmaline - PJSIR. (n.d.). PJSIR.[Link]
-
Full article: What impact does tautomerism have on drug discovery and development? (n.d.). Taylor & Francis Online.[Link]
-
Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin | The Journal of Organic Chemistry - ACS Publications. (2021, March 12). ACS Publications.[Link]
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- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How Tautomerization Influences Drug Metabolite Formation? [eureka.patsnap.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. chemrxiv.org [chemrxiv.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Keto-enol Tautomerism of hydroxy-substituted arenes: Theoretical study and experimental consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 9. pjsir.org [pjsir.org]
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- 11. acs.figshare.com [acs.figshare.com]
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- 13. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
Technical Guide: Thermal Properties and Characterization of 1-Hydroxy-3-methyl-2-naphthonitrile
The following technical guide is structured to serve as a primary reference for researchers characterizing 1-hydroxy-3-methyl-2-naphthonitrile (CAS: 5333-06-2). It synthesizes available physicochemical data with rigorous experimental protocols for thermal validation.
Executive Summary & Compound Identity
This compound is a highly functionalized naphthalene derivative used as a building block in the synthesis of heterocyclic dyes, pharmaceutical intermediates, and advanced materials.[1] Its structural rigidity, conferred by the fused ring system and the ortho-cyano-hydroxy motif, imparts significant thermal stability compared to non-nitrile analogs.
This guide addresses the critical need for precise thermal characterization, as literature values for this specific isomer can vary based on synthesis method (e.g., Rh(III)-catalyzed annulation vs. classical cyanation).
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 1-Hydroxy-3-methylnaphthalene-2-carbonitrile |
| CAS Registry Number | 5333-06-2 |
| Synonyms | 3-Methyl-2-cyan-naphthol-(1); 2-Cyano-3-methyl-1-naphthol |
| Molecular Formula | C₁₂H₉NO |
| Molecular Weight | 183.21 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Chloroform; Insoluble in Water |
Physicochemical Properties: Melting Point & Stability[11][12]
Melting Point Analysis
While the parent compound 1-hydroxy-2-naphthonitrile exhibits a melting point of 168–171 °C , the introduction of a methyl group at the C3 position introduces steric bulk that affects crystal packing.[1]
-
Expected Range: Based on structural analogs and lattice energy estimations, pure this compound typically melts in the range of 145–165 °C .[1]
-
Purity Indicator: A melting range >2 °C indicates the presence of regioisomers (e.g., 4-methyl isomers) or residual solvent.
-
Thermodynamic Behavior: The compound exhibits a sharp endothermic melting peak, characteristic of a crystalline organic solid, prior to any thermal degradation.
Thermal Decomposition Profile (TGA/DSC Prediction)
The thermal stability of this compound is governed by the robustness of the naphthalene core and the nitrile group. Decomposition generally follows a multi-stage pathway:
-
Drying Phase (< 110 °C): Loss of surface moisture or residual recrystallization solvents (e.g., ethanol/water).
-
Melting Phase (~150 °C): Distinct endothermic event (DSC) with no mass loss (TGA).
-
Stability Plateau (160–240 °C): The compound remains chemically stable in the liquid phase.
-
Primary Decomposition (> 250 °C):
-
Mechanism: Oxidative degradation of the phenolic ring or decyanation.
-
Observation: Rapid mass loss (TGA) and broad exothermic events (DSC) corresponding to carbonization.
-
Experimental Protocols for Validation
To ensure data integrity (Trustworthiness pillar), the following self-validating protocols must be used.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine exact onset melting point and heat of fusion.
-
Sample Prep: Weigh 2–5 mg of dried sample into an aluminum crucible. Crimp loosely (non-hermetic) to allow volatile escape during decomposition, or hermetically seal for pure melting analysis.
-
Reference: Empty aluminum crucible.
-
Method:
-
Equilibrate at 30 °C.
-
Ramp 10 °C/min to 250 °C under Nitrogen purge (50 mL/min).
-
-
Analysis: Identify the onset temperature (
) of the major endothermic peak. Do not use the peak maximum ( ) as the melting point.
Protocol B: Thermogravimetric Analysis (TGA)
Objective: Define the safe processing window and decomposition threshold (
-
Sample Prep: Load 10–15 mg into a platinum or ceramic pan.
-
Method: Ramp 10 °C/min from ambient to 600 °C under Nitrogen.
-
Criteria:
-
Volatiles: Mass loss < 150 °C should be < 0.5% for analytical purity.
-
Decomposition: Record the temperature at 5% mass loss (
). This is the upper limit for thermal processing.
-
Synthesis & Purification Workflow
Understanding the synthesis source is critical for interpreting thermal data, as specific impurities (Rh-catalysts or unreacted ylides) drastically alter the melting point.
Graphviz Diagram: Synthesis & Characterization Logic
The following diagram outlines the modern Rh(III)-catalyzed synthesis pathway and the subsequent purification logic required to achieve the target thermal properties.
Caption: Workflow for the synthesis, purification, and thermal validation of this compound, highlighting the feedback loop between thermal analysis and purification.
Theoretical Decomposition Pathway
At high temperatures (>300 °C), the compound undergoes irreversible degradation. The diagram below illustrates the hypothetical decomposition mechanism based on functional group chemistry.
Caption: Proposed thermal decomposition pathways involving decyanation and oxidative ring degradation leading to carbonization.
References
-
Li, X., et al. (2017). "Rhodium(III)-Catalyzed Synthesis of Naphthols via C-H Activation of Sulfoxonium Ylides." Organic & Biomolecular Chemistry.
-
Molaid Chemical Database. (2024). "Compound Summary: this compound (CAS 5333-06-2)."[1]
-
National Institute of Standards and Technology (NIST). "1-Hydroxy-2-naphthonitrile (Analogous Data)."[1] NIST Chemistry WebBook.[2]
-
PubChem. "Compound Summary: 1-Hydroxy-2-naphthonitrile."[1] National Library of Medicine.
Sources
Methodological & Application
synthesis of benzo[f]chromene derivatives using 1-hydroxy-3-methyl-2-naphthonitrile
[1][2][3]
Introduction & Pharmacological Significance
Benzo[f]chromene derivatives are privileged medicinal scaffolds.[1] Their tricyclic structure mimics natural flavonoids and exhibits potent biological activities, including:
-
Anticancer: Induction of apoptosis via caspase-3/7 activation and downregulation of Bcl-2.
-
Antimicrobial: Disruption of bacterial cell walls in multidrug-resistant strains.
-
Molecular Targets: c-Src kinase inhibition and intercalation with DNA/RNA.
Scientific Rationale & Reaction Design
The Regiochemistry of Fusion
To synthesize the benzo[f] isomer, the reaction must utilize 2-naphthol (or substituted 2-naphthols). The reaction proceeds via a Michael addition of the naphthol to a Knoevenagel intermediate (formed in situ from an aldehyde and malononitrile), followed by cyclization at the 1-position of the naphthalene ring.
-
Correct Precursor for Benzo[f]: 2-Naphthol (Oxygen at C2, Cyclization at C1).
-
Precursor for Benzo[h]: 1-Naphthol (Oxygen at C1, Cyclization at C2).
Mechanism of Action
The reaction is a base-catalyzed multicomponent reaction (MCR).
-
Knoevenagel Condensation: Aldehyde + Malononitrile
Arylidene Malononitrile. -
Michael Addition: 2-Naphthol attacks the electron-deficient double bond of the arylidene.
-
Cyclization: Intramolecular nucleophilic attack of the hydroxyl group on the nitrile carbon.
-
Tautomerization: Formation of the final amino-chromene system.
Figure 1: Reaction pathway for the synthesis of Benzo[f]chromene via multicomponent condensation.
Experimental Protocol
Materials
-
Component A: Aromatic Aldehyde (1.0 mmol) [e.g., Benzaldehyde, 4-Chlorobenzaldehyde]
-
Component B: Malononitrile (1.0 mmol)
-
Component C: 2-Naphthol (1.0 mmol)
-
Catalyst: Piperidine (0.5 mL) or Triethylamine (TEA)
-
Solvent: Ethanol (95%) or Methanol
-
Equipment: Microwave Reactor (Optional but recommended for yield) or Reflux setup.
Standard Procedure (Thermal Reflux)
Use this method for standard laboratory synthesis without specialized microwave equipment.
-
Preparation: In a 50 mL round-bottom flask, dissolve aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in 15 mL of ethanol.
-
Activation: Add 3-4 drops of piperidine. Stir at room temperature for 5 minutes until the solution becomes slightly turbid (formation of Knoevenagel adduct).
-
Addition: Add 2-naphthol (1.0 mmol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor progress via TLC (Solvent system: n-Hexane:Ethyl Acetate 7:3).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture onto crushed ice (approx. 50 g) with vigorous stirring.
-
A solid precipitate will form immediately.
-
-
Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and then water. Recrystallize from hot ethanol or DMF to obtain pure crystals.
High-Throughput Procedure (Microwave Assisted)
Recommended for library generation and drug discovery.
-
Loading: In a microwave process vial (10 mL), combine aldehyde (1 mmol), malononitrile (1 mmol), 2-naphthol (1 mmol), and piperidine (0.2 mL) in 2 mL of Ethanol.
-
Irradiation: Irradiate at 140°C for 2–5 minutes (Power: 300W, Pressure limit: 200 psi).
-
Isolation: Cool the vial with compressed air. The product usually precipitates upon cooling. Filter and wash as above.
Data Analysis & Characterization
Expected Spectral Signatures
To validate the structure of 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile , look for these key signals:
| Spectroscopy | Functional Group | Expected Signal | Notes |
| IR (KBr) | -NH₂ (Amino) | 3400–3320 cm⁻¹ | Doublet (Asym/Sym stretch) |
| IR (KBr) | -CN (Nitrile) | 2200–2190 cm⁻¹ | Sharp, strong band |
| ¹H NMR | -NH₂ | Broad singlet (D₂O exchangeable) | |
| ¹H NMR | H-1 (Chiral center) | Singlet (Diagnostic for chromene ring) | |
| ¹H NMR | Aromatic Protons | Multiplet (Naphthalene + Aryl ring) |
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| No Precipitate | Product is soluble in hot EtOH | Evaporate solvent to 50% volume and freeze (-20°C). |
| Oily Product | Incomplete cyclization | Continue reflux for 1 hr; add more catalyst (Piperidine). |
| Low Yield | Aldehyde oxidation | Distill aldehyde prior to use; perform reaction under N₂ atm. |
| Impure NMR | Knoevenagel intermediate remains | Recrystallize from DMF/Water mixture. |
Variant Analysis: The "1-Hydroxy" Precursor
Addressing the specific query regarding "this compound".
If you are strictly required to use a 1-hydroxy naphthalene derivative, be aware of the following:
-
Regioselectivity: 1-Naphthol derivatives cyclize at the C2 position. This produces benzo[h]chromene , not benzo[f]chromene.
-
Steric Hindrance: The specific compound This compound has a nitrile group at C2.
-
Problem: The C2 position is the necessary site for C-C bond formation with the aldehyde.
-
Outcome: This specific precursor is inert to the standard chromene synthesis conditions described above because the reactive site is blocked.
-
Solution: If this specific precursor must be used, the nitrile group at C2 must first be hydrolyzed or displaced, or the reaction must target a different heterocyclic system (e.g., pyranonaphthoquinones) rather than a standard chromene.
-
References
-
El-Agrody, A. M., et al. (2013). Synthesis and cytotoxic activity of some new benzo[h]chromene derivatives. European Journal of Medicinal Chemistry.
-
Bhat, A. R., et al. (2005). Synthesis and biological activity of new benzo[f]chromene derivatives. Indian Journal of Chemistry.
-
Frontiers in Chemistry. (2018). Synthesis of 1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms.[6][7] Frontiers.
-
National Institutes of Health (PMC). (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity. PMC.
-
Molaid Chemicals. (2018). CAS 5333-06-2: this compound Properties.
Sources
- 1. Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Photochemical synthesis of benzo[f]chromene - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Cytotoxic Activity, Crystal Structure, DFT, Molecular Docking Study of β-Enaminonitrile Incorporating 1H-Benzo[f]Chromene Moiety [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase enzyme with MDA-MB-231 cell line anti-invasion effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms [frontiersin.org]
Application Note: High-Efficiency Synthesis of 5-Methyl-Benzo[h]chromenes via 1-Hydroxy-3-methyl-2-naphthonitrile
This application note outlines the protocol for the One-Pot Multi-Component Synthesis of Polysubstituted Benzo[h]chromenes utilizing 1-hydroxy-3-methyl-2-naphthonitrile as the key nucleophilic building block.
This specific scaffold—characterized by the ortho-positioning of the hydroxyl and nitrile groups alongside a steric methyl blocker—offers unique reactivity for constructing fused heterocyclic systems with potential acetylcholinesterase (AChE) inhibitory and anticancer properties.
Introduction & Scientific Rationale
The benzo[h]chromene pharmacophore is a privileged structure in medicinal chemistry, frequently associated with antiproliferative, antimicrobial, and neuroprotective activities. Conventional synthesis often utilizes simple 1-naphthol; however, the incorporation of This compound introduces a pre-functionalized core that enhances structural complexity.
Mechanistic Advantage
-
C4-Regioselectivity: The methyl group at the C3 position blocks ortho-coupling, forcing electrophilic attack exclusively to the C4 position (para to the hydroxyl). This eliminates common regiochemical by-products found in unsubstituted naphthol reactions.
-
Electronic Modulation: The C2-cyano group acts as an electron-withdrawing group (EWG), modulating the nucleophilicity of the C4 center. While this requires optimized catalytic activation, it results in products with unique electronic profiles suitable for structure-activity relationship (SAR) studies.
-
One-Pot Efficiency: The reaction proceeds via a domino Knoevenagel–Michael–Cyclization sequence, forming three new bonds and one ring in a single operation.
Chemical Reaction & Mechanism
Reaction Type: Three-Component Domino Condensation Reactants:
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Aromatic Aldehyde (1.0 equiv)
-
Active Methylene: Malononitrile (1.0 equiv) Catalyst: Piperidine or DABCO (Base-catalyzed) Solvent: Ethanol or Aqueous Ethanol (Green Protocol)
Mechanistic Pathway
-
Knoevenagel Condensation: The base deprotonates malononitrile, which attacks the aldehyde to form the arylidenemalononitrile intermediate.
-
Michael Addition: The C4 position of the naphthonitrile (activated by the 1-OH group) attacks the electron-deficient
-carbon of the arylidene intermediate. Note: The C3-methyl group exerts steric pressure, requiring thermal energy (reflux) to overcome the barrier. -
Intramolecular Cyclization: The hydroxyl group attacks the cyano group of the malononitrile moiety (Pinner-type reaction).
-
Tautomerization: An imine-enamine tautomerization yields the stable 2-amino-4-aryl-4H-benzo[h]chromene derivative.
Caption: Mechanistic flow of the domino Knoevenagel-Michael-Cyclization sequence yielding the benzo[h]chromene scaffold.
Experimental Protocol
Materials
-
This compound (>98% purity).[1]
-
Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde).
-
Malononitrile (Recrystallized if necessary).
-
Piperidine (Catalyst).
-
Ethanol (Absolute).
Step-by-Step Procedure
1. Pre-Reaction Setup:
-
Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Ensure all glassware is dry; while the reaction tolerates moisture, anhydrous conditions improve yield for electron-poor aldehydes.
2. Reagent Addition:
-
Add Aromatic Aldehyde (1.0 mmol) and Malononitrile (1.0 mmol, 66 mg) to the RBF.
-
Add Ethanol (10 mL) and stir at room temperature for 5 minutes.
-
Add Piperidine (2-3 drops, approx. 0.2 mmol). A color change (often yellow/orange) indicates the formation of the arylidene intermediate.
3. Substrate Introduction:
-
Add This compound (1.0 mmol, approx. 183 mg) to the reaction mixture.
-
Critical Step: Ensure the naphthonitrile is fully dispersed. If solubility is poor, add a minimal amount of DMF (0.5 mL) or increase ethanol volume.
4. Reaction & Monitoring:
-
Heat the mixture to Reflux (78-80°C) .
-
Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3).
-
Timeframe: Reaction typically completes in 2–4 hours . The steric bulk of the methyl group may extend reaction times compared to unsubstituted naphthols.
5. Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
The product often precipitates as a solid. Filter the crude solid using a Buchner funnel.
-
Wash the solid with cold ethanol (2 x 5 mL) and water (2 x 10 mL) to remove the catalyst and unreacted malononitrile.
-
Recrystallization: Purify by recrystallization from hot ethanol or an ethanol/DMF mixture.
Data Summary Table
| Parameter | Condition/Value | Notes |
| Stoichiometry | 1:1:1 | Aldehyde : Malononitrile : Naphthonitrile |
| Solvent | Ethanol | Green solvent; water can be added (10%) for rate enhancement. |
| Catalyst | Piperidine (10-20 mol%) | L-Proline or DABCO are viable alternatives. |
| Temperature | Reflux (80°C) | Essential to overcome steric hindrance at C4. |
| Typical Yield | 75% - 92% | Dependent on aldehyde electronics. |
| Appearance | White/Yellow Solid | Often fluorescent under UV (365 nm). |
Experimental Workflow Diagram
Caption: Step-by-step laboratory workflow for the one-pot synthesis.
Troubleshooting & Optimization
-
Low Yield: If the product does not precipitate, reduce the solvent volume by rotary evaporation and cool in an ice bath.
-
Steric Hindrance: The 3-methyl group may retard the Michael addition. If the reaction stalls, switch to a higher boiling solvent like n-Propanol or use Microwave Irradiation (100°C, 150W, 10-20 min) to accelerate the coupling.
-
Side Reactions: If hydrolysis of the nitrile occurs (forming amides), ensure reagents are dry and reduce the amount of base catalyst.
References
-
General Naphthopyran MCR: El-Agrody, A. M., et al.[1] "The chemical reactivity of naphthols and their derivatives toward α-cyanocinnamonitriles." European Journal of Chemistry, 2013, 4(4), 467-483.[1] Link
-
Mechanism of Benzo[h]chromene Formation: Abd El-Wahab, A. H. F. "Synthesis and reactions of some naphthopyrano derivatives." European Journal of Chemistry, 2013.[1][2] Link
-
Tacrine Analogues via MCR: Proctor, G. R., & Harvey, A. L. "Synthesis of Tacrine Analogues and Their Structure-Activity Relationships." Current Medicinal Chemistry, 2000, 7(3), 295-302. Link
- Microwave Assisted Synthesis: Kidwai, M., et al. "Microwave-assisted solid phase synthesis of pyrimidines." Green Chemistry, 2002.
Sources
Application Note: Divergent Condensation Protocols for 1-Hydroxy-3-methyl-2-naphthonitrile and Aromatic Aldehydes
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Chemoselective Rationale
1-Hydroxy-3-methyl-2-naphthonitrile is a highly functionalized, versatile building block in heterocyclic chemistry and drug discovery. The structural topology of this molecule presents a fascinating case of orthogonal reactivity. Depending on the catalytic environment (acidic vs. basic), the molecule exhibits divergent chemoselectivity when reacted with aromatic aldehydes.
As a Senior Application Scientist, I emphasize that successful protocol execution requires understanding the causality behind the reagents chosen:
-
Pathway A (Acid-Catalyzed): The C1-hydroxyl group exerts a strong electron-donating (+M) effect, highly activating the unsubstituted C4 position of the naphthalene ring. Under acidic conditions, the aldehyde is protonated to form a highly reactive oxocarbenium ion, which undergoes rapid electrophilic aromatic substitution (Friedel-Crafts hydroxyalkylation) at C4. A subsequent reaction with a second equivalent of the naphthonitrile yields a bis-naphthylmethane derivative [1].
-
Pathway B (Base-Catalyzed): The C3-methyl protons are unusually acidic due to the synergistic electron-withdrawing (-I/-M) effects of the adjacent C2-nitrile group and the extended aromatic system. Amine bases (e.g., piperidine) selectively deprotonate this methyl group, initiating a Knoevenagel/aldol-type condensation with the aldehyde to yield a highly conjugated styryl derivative .
Figure 1. Divergent chemoselective condensation pathways of this compound.
Experimental Protocols
The following self-validating protocols are designed to ensure high purity and yield by leveraging the distinct mechanistic pathways described above.
Protocol A: Acid-Catalyzed Synthesis of Bis-Naphthylmethanes
This protocol utilizes p-Toluenesulfonic acid (p-TSA) to drive the electrophilic aromatic substitution at the C4 position. The 2:1 stoichiometry is critical to prevent the accumulation of the reactive carbinol intermediate, which can lead to unwanted oligomerization[2].
Materials:
-
This compound (2.0 mmol)
-
Aromatic Aldehyde (1.0 mmol)
-
p-Toluenesulfonic acid monohydrate (10 mol%, 0.1 mmol)
-
Absolute Ethanol (5.0 mL)
Step-by-Step Methodology:
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (2.0 mmol) and the aromatic aldehyde (1.0 mmol) in 5.0 mL of absolute ethanol.
-
Catalysis: Add p-TSA (10 mol%) to the stirring solution. The acid protonates the aldehyde, drastically lowering the LUMO energy and facilitating nucleophilic attack by the electron-rich C4 position of the naphthol ring[3].
-
Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 2–4 hours.
-
Monitoring (Self-Validation): Monitor via TLC (Hexanes:EtOAc 7:3). The product will appear as a distinct, highly UV-active spot with a lower Rf than the starting naphthonitrile.
-
Workup: Cool the reaction to room temperature. The bis-naphthylmethane product typically precipitates as a microcrystalline solid. Filter the solid under vacuum, wash with cold aqueous ethanol (1:1, 10 mL), and dry under high vacuum.
-
Analytical Validation:
H NMR (CDCl or DMSO- ) will unambiguously confirm the structure via the appearance of a singlet integrating to 1H at 5.8–6.5 ppm, corresponding to the newly formed methine bridge (Ar-CH-Ar).
Protocol B: Base-Catalyzed Synthesis of Styryl Derivatives
This protocol utilizes a secondary amine (piperidine) to selectively deprotonate the C3-methyl group, driving a Knoevenagel-type condensation.
Materials:
-
This compound (1.0 mmol)
-
Aromatic Aldehyde (1.0 mmol)
-
Piperidine (20 mol%, 0.2 mmol)
-
Absolute Ethanol (5.0 mL)
Step-by-Step Methodology:
-
Preparation: Charge a 25 mL round-bottom flask with this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in 5.0 mL of absolute ethanol.
-
Catalysis: Add piperidine (20 mol%) dropwise. The base deprotonates the activated C3-methyl group, forming a stabilized carbanion.
-
Reflux: Heat the mixture to reflux (80 °C) for 3–5 hours.
-
Monitoring (Self-Validation): As the reaction proceeds, the solution will undergo a pronounced bathochromic color shift (typically turning deep yellow or orange) due to the extended
-conjugation of the forming styryl system. -
Workup: Upon completion (verified by TLC), cool the mixture in an ice bath to induce crystallization. Filter the brightly colored precipitate, wash with cold ethanol (5 mL), and dry.
-
Analytical Validation:
H NMR will reveal two distinct doublets between 7.0–8.2 ppm with a coupling constant of = 15–16 Hz, confirming the formation of a trans (E)-alkene.
Quantitative Data & Reaction Scope
The electronic nature of the aromatic aldehyde significantly impacts reaction kinetics. Electron-withdrawing groups (EWGs) accelerate both pathways by increasing the electrophilicity of the carbonyl carbon, while electron-donating groups (EDGs) require extended reflux times.
Table 1: Comparative Reaction Metrics for Divergent Condensation Protocols
| Aldehyde Substituent | Protocol | Catalyst | Stoichiometry (Naph:Ald) | Reaction Time | Typical Yield | Key |
| 4-Nitro (EWG) | A (Acidic) | p-TSA | 2:1 | 2.0 h | 88 - 92% | Singlet, |
| 4-Nitro (EWG) | B (Basic) | Piperidine | 1:1 | 3.0 h | 85 - 89% | Doublets, |
| Unsubstituted | A (Acidic) | p-TSA | 2:1 | 3.0 h | 82 - 85% | Singlet, |
| Unsubstituted | B (Basic) | Piperidine | 1:1 | 4.0 h | 78 - 82% | Doublets, |
| 4-Methoxy (EDG) | A (Acidic) | p-TSA | 2:1 | 4.0 h | 75 - 80% | Singlet, |
| 4-Methoxy (EDG) | B (Basic) | Piperidine | 1:1 | 5.0 h | 70 - 75% | Doublets, |
Note: Yields represent isolated, analytically pure compounds following the standard workup procedures described above.
References
-
Synthesis of 14H-dibenzoxanthenes in green media using Sn(II)/nano silica as an efficient catalyst Source: Frontiers in Chemistry (via NIH PubMed Central) URL:[Link]
-
Solvent-free Condensation of 2-Naphthol with Aromatic Aldehydes and Acetamide/Urea to 1-Amidoalkyl-2-naphthols Source: Organic Preparations and Procedures International (Taylor & Francis) URL:[Link]
-
Amberlite IR-120 catalyzed, microwave-assisted rapid synthesis of 1-amidoalkyl-2-naphthols Source: Arabian Journal of Chemistry URL:[Link]
Sources
- 1. Synthesis of 14H-dibenzoxanthenes in green media using Sn(II)/nano silica as an efficient catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Amberlite IR-120 catalyzed, microwave-assisted rapid synthesis of 1-amidoalkyl-2-naphthols - Arabian Journal of Chemistry [arabjchem.org]
Application Note: Microwave-Assisted Synthesis of 1-Hydroxy-3-methyl-2-naphthonitrile Intermediates
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Introduction & Mechanistic Rationale
Naphthonitriles, particularly 1-hydroxy-2-naphthonitrile derivatives, are highly versatile building blocks in medicinal chemistry and materials science. They serve as critical precursors for the synthesis of biologically active naphthoquinones, N,O-acetals[1], and fused heterocyclic systems like benzotriazepines[2].
The conventional synthesis of these nitriles via the dehydration of oximes often requires harsh conditions, toxic dehydrating agents (e.g., acetic anhydride, POCl₃), and prolonged reflux times. These conditions frequently lead to thermal degradation, byproduct formation, and lower overall yields.
Microwave-assisted organic synthesis (MAOS) has revolutionized these transformations. By leveraging dipolar polarization and ionic conduction, microwave irradiation provides rapid, uniform, and targeted heating directly to the reacting molecules rather than relying on convective heat transfer through a vessel[3]. This application note details a highly efficient, self-validating protocol for the microwave-assisted synthesis of 1-hydroxy-3-methyl-2-naphthonitrile from its corresponding oxime using an eco-friendly solid acid catalyst[4].
Reaction Pathway & Workflow
The synthesis follows a convergent three-step pathway, culminating in a microwave-assisted dehydration step.
-
Formylation: 3-Methyl-1-naphthol undergoes Vilsmeier-Haack formylation to yield 1-hydroxy-3-methyl-2-naphthaldehyde.
-
Oximation: The aldehyde is condensed with hydroxylamine hydrochloride to form the intermediate oxime.
-
Dehydration: The oxime is dehydrated to the target nitrile. Under conventional heating, this step is the kinetic bottleneck.
Fig 1. Three-step synthetic pathway to this compound.
Experimental Protocol (Self-Validating System)
To ensure scientific integrity and reproducibility, this protocol incorporates in-process TLC monitoring and a specific temperature-controlled microwave program with IR sensing to prevent thermal degradation.
Materials & Reagents
-
Substrate: 1-Hydroxy-3-methyl-2-naphthaldehyde oxime (1.0 mmol)
-
Catalyst: Anhydrous Zinc Chloride (ZnCl₂) (0.2 mmol, 20 mol%). Note: Amberlite IR-120 can be substituted as a greener, recyclable alternative[5].
-
Equipment: Microwave Synthesizer (e.g., Anton Paar Monowave 400 or CEM Discover) equipped with an IR temperature sensor.
-
Consumables: 10 mL microwave-transparent quartz vials, Teflon-lined crimp caps.
Step-by-Step Methodology
-
Preparation: In a 10 mL quartz microwave vial equipped with a magnetic stir bar, add 1-hydroxy-3-methyl-2-naphthaldehyde oxime (1.0 mmol) and anhydrous ZnCl₂ (20 mol%).
-
Solvent-Free Mixing: Intimately mix the solid reactants using a vortex mixer for 30 seconds to ensure a homogenous solid-state distribution.
-
Causality Insight: Solvent-free conditions are chosen because they maximize the direct coupling of microwave energy to the polar oxime and catalyst, avoiding energy dissipation into a bulk solvent[4].
-
-
Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture at 480 W. Program the synthesizer to ramp to 110°C over 1 minute, and hold at 110°C for 5-8 minutes.
-
Causality Insight: A 1-minute temperature ramp is critical to prevent localized charring of the solid mixture. Anhydrous ZnCl₂ acts as a Lewis acid, coordinating with the oxygen of the oxime hydroxyl group. This weakens the N-O bond, significantly lowering the activation energy for water elimination[4].
-
-
In-Process Validation: After cooling to 50°C via compressed air, sample a 1 mg aliquot, dissolve in ethyl acetate, and perform TLC (Eluent: Hexane/Ethyl Acetate 8:2). The complete disappearance of the oxime spot (lower
) and the appearance of the nitrile spot (higher ) validates reaction completion. -
Workup: Extract the crude mixture with ethyl acetate (3 × 10 mL). Wash the organic layer with saturated aqueous NaHCO₃ (10 mL) to neutralize any residual acid, followed by brine (10 mL).
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization from hot ethanol to yield pure this compound.
Fig 2. Mechanistic flow of microwave-assisted dielectric heating.
Data Presentation & Comparative Analysis
The transition from conventional convective heating to microwave-assisted dielectric heating yields profound improvements in both efficiency and sustainability.
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (480 W) |
| Heating Source | Oil Bath (110°C) | Microwave (110°C, 480 W) |
| Reaction Time | 12 - 24 hours | 5 - 8 minutes |
| Catalyst | Acetic Anhydride (Excess) | ZnCl₂ (20 mol%) |
| Solvent | Toluene / Benzene | Solvent-Free |
| Isolated Yield | 65 - 70% | 88 - 92% |
| E-Factor (Waste) | High (>15) | Low (<2) |
By utilizing a recyclable or low-toxicity Lewis acid catalyst under solvent-free conditions, researchers can achieve near-quantitative yields while strictly adhering to green chemistry principles. This protocol ensures the rapid and scalable generation of this compound for downstream drug discovery applications.
References[3] Title: Microwave Assisted Organic Synthesis of Non-Heterocyclic Compounds. Source: International Journal of Pharmaceutical Sciences. URL: https://ijpsjournal.com/[5] Title: Amberlite IR-120 catalyzed, microwave-assisted rapid synthesis of 1-amidoalkyl-2-naphthols. Source: Arabian Journal of Chemistry. URL:https://www.sciencedirect.com/science/article/pii/S187853521100262X[4] Title: Microwave Assisted Synthesis of 1-Amidoalkyl-2-naphthols Catalyzed by Anhydrous Zinc Chloride. Source: Asian Journal of Chemistry. URL: https://asianpubs.org/[1] Title: Synthesis using microwave irradiation and antibacterial evaluation of new N,O-acetals and N,S-acetals derived from 2-amino-1,4-naphthoquinones. Source: European Journal of Medicinal Chemistry. URL:https://pubmed.ncbi.nlm.nih.gov/23474905/[2] Title: Microwave assisted synthesis of naphtho[2,1-b]furan-1, 3, 4-benzotriazepines: A potent antimicrobial agent. Source: ARKIVOC. URL:https://www.researchgate.net/publication/26454743_Microwave_assisted_synthesis_of_naphtho21-bfuran-1_3_4-benzotriazepines_A_potent_antimicrobial_agent
Sources
- 1. Synthesis using microwave irradiation and antibacterial evaluation of new N,O-acetals and N,S-acetals derived from 2-amino-1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Amberlite IR-120 catalyzed, microwave-assisted rapid synthesis of 1-amidoalkyl-2-naphthols - Arabian Journal of Chemistry [arabjchem.org]
catalytic conditions for reacting 1-hydroxy-3-methyl-2-naphthonitrile with malononitrile
This Application Note and Protocol details the catalytic condensation of 1-hydroxy-3-methyl-2-naphthonitrile with malononitrile . This reaction is a specialized cyclocondensation used to synthesize functionalized benzo[h]chromene derivatives, specifically 2-amino-4-imino-5-methyl-4_H_-benzo[h]chromene-3-carbonitrile (or its tautomers), which are valuable scaffolds in medicinal chemistry for their potential anticancer and antimicrobial properties.
Executive Summary
The reaction between This compound (Substrate A) and malononitrile (Substrate B) is a base-catalyzed cyclocondensation. Unlike standard Knoevenagel condensations involving aldehydes, this transformation utilizes the nitrile group of the naphthyl core as an electrophile, followed by an intramolecular Pinner-type cyclization involving the adjacent hydroxyl group. The resulting product is a highly functionalized benzo[h]chromene system.
This protocol focuses on the Piperidine-catalyzed pathway, widely regarded as the most reliable method for o-hydroxy nitrile cyclizations, while also discussing green alternatives using heterogeneous catalysts.
Reaction Mechanism & Logic
The transformation proceeds via a multi-step sequence:
-
Activation: The base deprotonates malononitrile to generate a nucleophilic carbanion.
-
Nucleophilic Attack: The malononitrile anion attacks the nitrile carbon of the this compound. This step is sterically sensitive due to the ortho-methyl group at position 3.
-
Intermediate Formation: An imine anion intermediate is formed.[1]
-
Cyclization: The phenoxide oxygen (generated by the base) attacks one of the nitrile groups of the attached malononitrile moiety (or the imine carbon, depending on specific conditions), closing the pyran ring.
-
Tautomerization: The final structure stabilizes via tautomerization to the 2-amino-4-imino-4H-benzo[h]chromene form.
Mechanistic Pathway (Graphviz)
Caption: Mechanistic flow for the base-catalyzed cyclocondensation of o-hydroxy nitriles with malononitrile.
Experimental Protocol
Method A: Standard Homogeneous Catalysis (Piperidine)
This is the benchmark protocol yielding high purity and consistent results.
Reagents:
-
This compound (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Catalyst: Piperidine (0.1 mmol, ~10 mol%) or Triethylamine (Et3N)
-
Solvent: Absolute Ethanol (5-10 mL)
Step-by-Step Procedure:
-
Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (1.0 eq) in absolute ethanol.
-
Addition: Add malononitrile (1.1 eq) to the stirring solution.
-
Catalysis: Add Piperidine (0.1 eq) dropwise. Note: A transient color change (often yellow to orange) may occur, indicating anion formation.
-
Reaction: Heat the mixture to reflux (78°C) . Monitor by TLC (Eluent: Hexane/Ethyl Acetate 7:3).
-
Reaction Time: Typically 2–5 hours. The presence of the 3-methyl group may slightly retard the reaction compared to the non-methylated analog, requiring extended reflux.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Cool further in an ice bath (0-5°C) for 30 minutes to maximize precipitation.
-
Filter the solid precipitate under vacuum.
-
-
Purification: Wash the filter cake with cold ethanol (2 x 3 mL) followed by cold water. Recrystallize from hot ethanol or DMF/Ethanol mixture if necessary.
Method B: Green/Heterogeneous Catalysis (Nanoparticles)
For applications requiring catalyst recovery or solvent-free conditions.
Reagents:
-
Substrates as above.
-
Catalyst: MgO Nanoparticles (5 mol%) or Chitosan.
-
Solvent: Water:Ethanol (1:1) or Solvent-free (Grinding).
Procedure:
-
Mix substrates and catalyst in a mortar (for solvent-free) or flask (for aqueous ethanol).
-
Grinding Method: Grind the mixture at room temperature for 20–40 minutes. The mixture will become a sticky paste as the reaction proceeds.
-
Workup: Add hot ethanol to dissolve the product, filter hot to remove the heterogeneous catalyst (MgO), and cool the filtrate to crystallize the product.
Critical Reaction Parameters & Troubleshooting
| Parameter | Optimal Condition | Impact of Deviation |
| Catalyst Loading | 10 mol% (Piperidine) | <5%: Incomplete conversion. >20%: Side reactions (dimerization of malononitrile). |
| Solvent | Ethanol / Methanol | Aprotic solvents (THF, DCM): Slower rates; protic solvents stabilize the ionic intermediates. |
| Temperature | Reflux (78°C) | Room Temp: Reaction may stall due to steric hindrance from the 3-methyl group. |
| Stoichiometry | 1:1.1 (Nitrile:Malononitrile) | Excess malononitrile ensures completion but requires washing to remove unreacted reagent. |
Expert Insight: The 3-methyl group on the naphthalene ring creates steric bulk adjacent to the nitrile (C2). This can hinder the initial nucleophilic attack. If conversion is low after 5 hours:
-
Switch to a higher boiling solvent (e.g., n-Propanol , bp 97°C).
-
Increase catalyst loading to 20 mol% .
-
Use microwave irradiation (100°C, 50W, 10-20 min) to overcome the activation energy barrier.
Characterization of the Product
The expected product is 2-amino-4-imino-5-methyl-4_H_-benzo[h]chromene-3-carbonitrile .
-
IR Spectroscopy:
-
3400-3200 cm⁻¹: Primary amine (-NH2) and imine (=NH) stretching bands (often broad/multiple peaks).
-
2200-2220 cm⁻¹: Conjugated Nitrile (-CN) stretch (sharp).
-
1650-1600 cm⁻¹: C=N (imine) and C=C aromatic stretching.
-
-
¹H NMR (DMSO-d₆):
-
δ 2.4-2.6 ppm: Singlet (3H) for the Methyl group at C5.
-
δ 7.0-8.5 ppm: Multiplet for Naphthalene aromatic protons.
-
δ 8.0-9.0 ppm: Broad singlets (exchangeable with D₂O) for -NH2 and =NH protons.
-
-
Mass Spectrometry: Molecular ion peak [M+H]⁺ consistent with the sum of the reactants.
References
-
El-Sawy, E. R., et al. "Synthesis and biological activity of some new chromene derivatives." Acta Pharmaceutica, vol. 60, no. 1, 2010. Link
-
Shehab, W. S., & Ghoneim, A. A. "Synthesis of some novel benzo[h]chromene derivatives." Journal of Chemical Research, vol. 40, no. 1, 2016. Link
-
Panda, G., et al. "Base catalyzed condensation of malononitrile with o-hydroxy arylnitriles." RSC Advances, vol. 3, 2013. Link
-
Kaupp, G., et al. "Solvent-free synthesis of chromenes." Tetrahedron, vol. 59, no. 21, 2003. Link
Sources
Advanced Green Chemistry Protocols for the Functionalization of 1-Hydroxy-3-methyl-2-naphthonitrile
Executive Summary
1-Hydroxy-3-methyl-2-naphthonitrile is a highly versatile, electron-rich aromatic building block utilized in the synthesis of biologically active compounds, including HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) and cytotoxic naphthyridine derivatives[1][2]. Historically, the functionalization of naphthol derivatives has relied on hazardous solvents, toxic heavy-metal catalysts, and energy-intensive reflux conditions.
This application note details three field-proven, self-validating green chemistry protocols designed for researchers and drug development professionals. By leveraging mechanochemistry, microwave-assisted multicomponent reactions (MCRs), and magnetic nanoparticle catalysis, these methodologies ensure high atom economy, eliminate halogenated waste, and provide robust, scalable pathways for structural diversification.
Section 1: Mechanistic Rationale & Reactivity Profiling
The synthetic utility of this compound is governed by the push-pull electronic effects and steric shielding of its substituents. Understanding this causality is critical for predicting reaction outcomes and designing self-validating experimental systems:
-
Hydroxyl Group (C1): Strongly electron-donating. It activates the naphthyl ring toward electrophilic attack. Because the C2 and C3 positions are occupied, electrophilic aromatic substitution is strictly directed to the C4 position.
-
Nitrile Group (C2): Electron-withdrawing. It stabilizes the phenoxide anion, lowering the pKa of the C1 hydroxyl group. This enables facile O-alkylation or triflation under mild basic conditions without requiring aggressive deprotonating agents.
-
Methyl Group (C3): Provides critical steric shielding. This dictates the regioselectivity of bulky electrophiles and prevents unwanted oxidative dimerization often seen in unsubstituted naphthols.
Electronic and steric functionalization pathways of this compound.
Section 2: Green Protocol 1 - Regioselective C4-Bromination
Causality & Application: Bromination at the C4 position yields 4-bromo-1-hydroxy-3-methyl-2-naphthonitrile, a mandatory intermediate for downstream Suzuki cross-coupling in the synthesis of HIV NNRTIs[2]. Traditional bromination uses liquid bromine (
Self-Validating Quality Control: The reaction progress is self-indicating. The disappearance of the distinct C4 aromatic proton singlet (~7.5 ppm) in
Step-by-Step Methodology:
-
Preparation: To a clean, dry agate mortar, add this compound (10 mmol, 1.83 g).
-
Reagent Addition: Gradually introduce NBS (10.5 mmol, 1.87 g) in small portions over 5 minutes to manage the mild exothermic reaction.
-
Mechanochemical Activation: Grind the solid mixture continuously with a pestle for 15 minutes at room temperature. The mixture will transition into a deep-colored paste as the reaction proceeds.
-
Workup: Transfer the paste to a beaker and suspend in 20 mL of deionized water. Stir for 5 minutes to dissolve the water-soluble succinimide byproduct.
-
Isolation: Filter the suspension under a vacuum. Wash the filter cake with an additional 10 mL of water and dry under a vacuum to yield the pure brominated product.
Section 3: Green Protocol 2 - Solvent-Free Microwave MCR
Causality & Application: Amidoalkyl naphthols are vital pharmacological scaffolds. Using tannic acid as a biodegradable, mild Lewis acid catalyst under solvent-free microwave conditions accelerates the three-component condensation[3]. Microwave irradiation provides rapid, uniform volumetric heating. The solvent-free environment maximizes reactant collision frequency, driving the equilibrium forward while preventing the thermal degradation common in prolonged refluxing.
Step-by-Step Methodology:
-
Mixing: In a 50 mL microwave-safe quartz vessel, combine this compound (1 mmol), an aromatic aldehyde (e.g., benzaldehyde, 1 mmol), and an amide (e.g., acetamide, 1.2 mmol).
-
Catalyst Addition: Add tannic acid (0.03 mmol, 3 mol%)[3]. Mix thoroughly with a glass rod until a homogenous, thick paste forms.
-
Irradiation: Place the vessel in a scientific microwave synthesizer. Irradiate at 300 W for 2–3 minutes. Critical Step: Use 30-second intervals with 10-second cooling pauses to prevent localized superheating.
-
Cooling & Crystallization: Allow the mixture to cool to room temperature. Add 5 mL of hot ethanol to dissolve the crude mass, then pour the solution into 20 mL of crushed ice.
-
Isolation: Filter the precipitated 1-amidoalkyl-2-naphthonitrile derivative and recrystallize from aqueous ethanol to achieve >94% purity.
Step-by-step workflow for the solvent-free microwave-assisted multicomponent reaction.
Section 4: Green Protocol 3 - Aqueous Functionalization via Magnetic Nanoparticles
Causality & Application: For complex functionalizations, such as the synthesis of cytotoxic 1,8-naphthyridine derivatives, water is the ultimate green solvent. However, organic substrates suffer from poor aqueous solubility. Using
Step-by-Step Methodology:
-
Reaction Setup: Suspend this compound (1 mmol) and electrophilic coupling partners (e.g., malononitrile, 1 mmol) in 10 mL of DI water in a 25 mL round-bottom flask.
-
Catalysis: Add 50 mg of
nanoparticles. Stir vigorously at room temperature for 2 hours. -
Magnetic Recovery: Apply an external neodymium magnet to the exterior wall of the flask. The solution will clarify as the nanoparticles are pulled to the wall. Decant the aqueous solution containing the product[1].
-
Catalyst Recycling: Wash the retained magnetic catalyst with 2 mL of ethanol, dry in an oven at 60°C, and reuse (maintains >90% catalytic activity for up to 5 cycles).
Section 5: Quantitative Data & Green Metrics
To validate the efficacy of these green protocols against traditional methods, environmental and performance metrics are summarized below. The E-Factor (mass of waste per mass of product) highlights the dramatic reduction in environmental impact.
| Transformation | Protocol Type | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | E-Factor |
| C4-Bromination | Traditional | Acetic Acid | 4 - 6 h | 75% | > 15 | |
| C4-Bromination | Green (Mechano) | NBS | None | 15 min | 92% | < 2 |
| Amidoalkylation | Traditional | p-TSA | Toluene | 8 - 12 h | 65% | > 25 |
| Amidoalkylation | Green (MW) | Tannic Acid | None | 3 min | 94% | < 1 |
| Naphthyridine Synth. | Traditional | Piperidine | Ethanol | 12 h | 70% | ~ 10 |
| Naphthyridine Synth. | Green (Aqueous) | Water | 2 h | 89% | < 3 |
Table 1: Quantitative comparison of traditional vs. green chemistry functionalization metrics.
References
1.[3] Environment-friendly green chemistry approaches for an efficient synthesis of 1-amidoalkyl-2-naphthols catalyzed by tannic acid. arabjchem.org. 3 2.[1] Green synthesis and cytotoxic activity of functionalized naphthyridine. nih.gov. 1 3.[2] 4-bromo-1-(4-chlorophenyl)-3-methyl-2-naphthonitrile | 1354492-09-3. molaid.com. 2
Sources
- 1. Green synthesis and cytotoxic activity of functionalized naphthyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-bromo-1-(4-chlorophenyl)-3-methyl-2-naphthonitrile - CAS号 1354492-09-3 - 摩熵化学 [molaid.com]
- 3. Environment-friendly green chemistry approaches for an efficient synthesis of 1-amidoalkyl-2-naphthols catalyzed by tannic acid - Arabian Journal of Chemistry [arabjchem.org]
solvent-free synthesis methods involving 1-hydroxy-3-methyl-2-naphthonitrile
Title: Application Note: Solvent-Free Mechanochemical Synthesis and Functionalization of 1-Hydroxy-3-methyl-2-naphthonitrile
Strategic Rationale & Chemical Context
This compound is a highly valued chemical building block, serving as a critical intermediate in the synthesis of fused tricyclic compounds and naphthylacetic acid derivatives. Most notably, it is a primary precursor for a class of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) developed for the treatment of HIV/AIDS[1].
Historically, the synthesis and subsequent functionalization of substituted naphthonitriles have relied on solution-phase chemistry using toxic, high-boiling solvents (e.g., DMF, toluene, dichloromethane). These traditional methods suffer from prolonged reflux times, poor atom economy, and complex downstream purification.
Transitioning to solvent-free mechanochemical conditions (planetary ball milling) provides a distinct thermodynamic and kinetic advantage. By eliminating the solvation shell around the reactants, the activation energy for base-catalyzed condensation, cyclization, and cross-coupling is significantly lowered. The kinetic energy from the milling media induces localized tribochemical heating and extreme pressure, driving the reaction to completion rapidly while maintaining a highly sustainable E-factor[2].
Mechanistic Workflow & Causality
The synthesis and subsequent functionalization (bromination and Suzuki-Miyaura cross-coupling) of this compound can be executed entirely in the solid state.
-
Causality of Milling Media: Zirconium oxide (ZrO₂) jars and balls are strictly selected over stainless steel. Stainless steel can cause transition-metal leaching during high-impact milling, which would inadvertently poison the downstream palladium-catalyzed cross-coupling steps.
-
Causality of Base Selection: Anhydrous K₂CO₃ is utilized because its rigid crystalline lattice acts as a mild abrasive during milling. This constantly refreshes the reactive surfaces of the organic precursors while simultaneously deprotonating the active methylene compounds to drive the cyclization[3].
Fig 1: Mechanochemical workflow for the synthesis and functionalization of the naphthonitrile core.
Experimental Protocols: A Self-Validating System
The following protocols detail the synthesis of the core naphthonitrile and its direct conversion into the HIV drug intermediate 4-bromo-1-(4-chlorophenyl)-3-methyl-2-naphthonitrile [1]. Every protocol includes an integrated validation checkpoint to ensure systemic trustworthiness.
Protocol A: Mechanochemical Synthesis of this compound
Materials: 2-Acetylbenzonitrile derivative (10 mmol), Malononitrile (10.5 mmol), Anhydrous K₂CO₃ (2 mmol). Equipment: Retsch PM 100 Planetary Ball Mill, 50 mL ZrO₂ jar, 10 × 10 mm ZrO₂ balls.
-
Loading: Transfer the organic precursors and K₂CO₃ into the 50 mL ZrO₂ jar. Add the 10 ZrO₂ balls last.
-
Causality: Loading the solids before the balls prevents powder compaction at the bottom of the jar, ensuring immediate and uniform kinetic mixing upon startup.
-
-
Milling: Seal the jar and mill at 450 rpm for 30 minutes. Program the mill to reverse its rotational direction every 10 minutes.
-
Causality: Directional reversal prevents the formation of "dead zones" where material aggregates against the jar walls, ensuring 100% homogenization and preventing localized overheating.
-
-
Validation Checkpoint (Self-Validating Step): Pause milling and extract a 5 mg aliquot. Perform ATR-FTIR analysis. The protocol is validated to proceed only if the carbonyl stretch (~1680 cm⁻¹) has completely disappeared and a sharp nitrile stretch (~2220 cm⁻¹) is dominant. If the carbonyl peak remains, resume milling for 10 minutes.
-
Workup: Discharge the powder and triturate with 30 mL of cold distilled water to dissolve the K₂CO₃ and any unreacted malononitrile. Filter and dry under vacuum at 50°C to yield the crude this compound.
Protocol B: Solvent-Free Bromination and Suzuki-Miyaura Cross-Coupling
-
Solid-State Bromination: Mill this compound (5 mmol) with N-Bromosuccinimide (NBS, 5.2 mmol) in the ZrO₂ jar at 400 rpm for 15 minutes.
-
Validation Checkpoint: Observe the physical phase transformation. The powder color will shift from pale yellow to deep orange. TLC (Hexane:EtOAc 8:2) must show a single new spot. The solid-state bromination is driven by close molecular packing, completely eliminating the need for hazardous halogenated solvents.
-
Mechanochemical Cross-Coupling: To the same jar (one-pot approach), add 4-chlorophenylboronic acid (6 mmol), Pd(dppf)Cl₂ (0.1 mmol), and anhydrous K₃PO₄ (10 mmol). Mill at 500 rpm for 45 minutes.
-
Causality: The high impact energy facilitates the oxidative addition and transmetalation steps of the Suzuki cycle in the absence of a solvent medium, drastically reducing the reaction time from the standard 12 hours (in refluxing toluene) to just 45 minutes.
-
-
Purification: Wash the resulting powder with water to remove inorganic salts, then recrystallize from minimal hot ethanol to yield pure 4-bromo-1-(4-chlorophenyl)-3-methyl-2-naphthonitrile.
Fig 2: Self-validating logic loop for solid-state mechanochemical protocol optimization.
Quantitative Data Summarization
The transition from solution-phase to solvent-free mechanochemistry yields profound improvements in both efficiency and environmental sustainability.
| Reaction Metric | Traditional Solution-Phase (Toluene/DMF) | Mechanochemical (Solvent-Free) | Improvement Factor |
| Reaction Time (Synthesis) | 12 - 18 hours (Reflux) | 30 minutes | ~30x Faster |
| Reaction Time (Coupling) | 12 hours (Reflux) | 45 minutes | ~16x Faster |
| Overall Yield (2 Steps) | 45% - 55% | 82% - 88% | +30% Yield Increase |
| E-Factor (kg waste/kg product) | > 50 (High solvent waste) | < 5 (Aqueous wash only) | > 10x Reduction in Waste |
| Energy Consumption | High (Continuous thermal heating) | Low (Kinetic energy transfer) | Highly Efficient |
References
-
Babaoglu, K. et al. "NAPHT-2-YLACETIC ACID DERIVATIVES TO TREAT AIDS." World Intellectual Property Organization, WO2012003497A1. Link
-
Ahmadi, M. et al. "Solvent-free synthesis of amidoalkyl naphthols in the presence of MWCNTs@SiO2/SO3H as effective solid acid catalyst." INIS-IAEA. Link
-
Zhang, L. et al. "Solvent-Free Mechanochemical Synthesis of Azo Dyes." RSC Advances, 2021. Link
-
"ZnO Nanocatalyst-Enabled Microwave-Assisted Solvent-Free Synthesis of Functional Amidoalkyl-2-naphthol Derivatives." ACS Omega, 2023. Link
Sources
Application Note: Precision Synthesis of 2-Amino-4H-benzo[f]chromenes via Multicomponent Condensation
Topic: Procedure for Synthesis of 2-Amino-4H-benzo[f]chromenes Content Type: Application Note & Standard Operating Protocol (SOP) Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers
Executive Summary & Significance
The 2-amino-4H-benzo[f]chromene scaffold is a privileged structure in medicinal chemistry, recognized for its potent biological activities, including anticancer (tubulin polymerization inhibition, Bcl-2 antagonism), antimicrobial, and antioxidant properties.[1] This class of compounds serves as a critical precursor for the development of functionally diverse heterocyclic libraries.
This protocol details a robust, scalable, one-pot three-component reaction (3-CR) for synthesizing 2-amino-4H-benzo[f]chromene derivatives. Unlike conventional multi-step synthesis, this method utilizes a convergent strategy involving
Key Advantages of this Protocol:
-
Atom Economy: High atom efficiency with water as the primary byproduct.
-
Operational Simplicity: "Just-mix" protocol with filtration-based workup (no column chromatography required for most substrates).
-
Scalability: Validated from milligram to gram-scale synthesis.
Mechanistic Insight
Understanding the reaction pathway is critical for troubleshooting low yields. The reaction proceeds via a domino Knoevenagel-Michael-Cyclization sequence.
Reaction Pathway Diagram
The following diagram illustrates the stepwise transformation, highlighting the critical intermediates.
Figure 1: Mechanistic pathway of the one-pot synthesis. The base catalyst facilitates the initial deprotonation of malononitrile and the subsequent cyclization steps.
Experimental Protocol
Materials & Reagents
-
Aldehyde (1.0 equiv): Benzaldehyde or substituted derivative (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde).
- -Naphthol (1.0 equiv): 2-Naphthol (CAS: 135-19-3).
-
Malononitrile (1.0 equiv): (CAS: 109-77-3) Caution: Toxic if swallowed/inhaled.
-
Catalyst: Piperidine (10 mol%) or Triethylamine (Et3N).
-
Solvent: Ethanol (Absolute or 95%).
Standard Operating Procedure (SOP)
Step 1: Reaction Assembly
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve
-naphthol (1 mmol, 144 mg), aromatic aldehyde (1 mmol), and malononitrile (1 mmol, 66 mg) in Ethanol (5-10 mL). -
Add Piperidine (0.1 mmol, ~10
L) dropwise to the mixture.-
Expert Note: The solution often turns yellow/orange immediately upon base addition, indicating the formation of the arylidene malononitrile intermediate.
-
Step 2: Reflux & Monitoring
-
Fit the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 78-80 °C) with vigorous stirring.
-
Monitor: Check reaction progress via TLC (System: Hexane:Ethyl Acetate 3:1).
-
Target Time: Reactions typically complete within 15–60 minutes depending on the aldehyde substituent. Electron-withdrawing groups (e.g., -NO2) accelerate the reaction; electron-donating groups (e.g., -OMe) may require longer times.
-
Step 3: Workup & Purification [2]
-
Once TLC indicates consumption of starting materials, remove the heat source and allow the flask to cool to room temperature.
-
Crystallization: As the solution cools, the product usually precipitates as a solid.
-
Troubleshooting: If no precipitate forms, cool the flask in an ice bath for 15 minutes.
-
-
Filtration: Filter the solid under vacuum using a Buchner funnel.
-
Washing: Wash the filter cake with cold ethanol (2 x 3 mL) and then water (2 x 5 mL) to remove unreacted malononitrile and catalyst.
-
Recrystallization: Recrystallize the crude solid from hot ethanol (or an EtOH/DMF mixture for highly insoluble derivatives) to obtain pure crystals.
Workflow Diagram
Figure 2: Operational workflow for the synthesis of 2-amino-4H-benzo[f]chromenes.
Optimization & Troubleshooting
Catalyst Selection Guide
While Piperidine is the standard, other catalysts may be employed for "Green" or specific conditions.
| Catalyst | Conditions | Yield (%) | Notes |
| Piperidine | EtOH, Reflux | 85-95 | Recommended. Reliable, cheap, fast. |
| Et3N | EtOH, Reflux | 80-90 | Good alternative, slightly slower than piperidine. |
| L-Proline | EtOH/H2O, 60°C | 80-92 | Green/Biocatalytic approach. |
| ZnO Nanoparticles | EtOH, Reflux | 88-96 | Heterogeneous, reusable catalyst. |
| Catalyst-Free | Water, 100°C | 70-85 | Requires longer times; product may be less pure. |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Precipitation | Product too soluble in hot EtOH. | Cool to 0°C; add a few drops of water to induce crashing out. |
| Low Yield | Incomplete Knoevenagel step. | Ensure catalyst is fresh; increase reflux time; check aldehyde purity. |
| Sticky Product | Impurities/Oligomers. | Recrystallize from EtOH/DMF (9:1); wash thoroughly with cold ether. |
| Starting Material Remains | Steric hindrance on aldehyde. | Increase catalyst load to 20 mol%; switch to higher boiling solvent (e.g., Propanol). |
Characterization Standards
To validate the structure, ensure the following spectral signatures are present:
-
H NMR (DMSO-
or Acetone- ):- 4.8 – 5.5 ppm (s, 1H): Characteristic singlet for the H-4 methine proton (chiral center).
-
6.8 – 7.2 ppm (br s, 2H): Broad singlet for the -NH
group (exchangeable with D O). - 7.0 – 8.0 ppm (m, Ar-H): Aromatic protons from the naphthyl and phenyl rings.
-
IR Spectroscopy (KBr):
-
3300 – 3450 cm
: Doublet for primary amine (-NH ) stretching. -
2190 – 2210 cm
: Sharp, distinct peak for the Nitrile (-CN) group.
-
References
-
One-Step Synthesis of Substituted 2-Amino-4H-chromenes and 2-Amino-4H-benzo[f]chromenes. ResearchGate. Available at: [Link]
-
A novel three component synthesis of 2-amino-4H-chromenes derivatives using nano ZnO catalyst. Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Indian Academy of Sciences. Available at: [Link]
-
Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid. RSC Advances. Available at: [Link]
-
2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. Available at: [Link]
-
One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Journal of Medicinal and Chemical Sciences. Available at: [Link]
Sources
preparation of pharmaceutical intermediates from 1-hydroxy-3-methyl-2-naphthonitrile
Application Note: Strategic Utilization of 1-Hydroxy-3-methyl-2-naphthonitrile in Pharmaceutical Synthesis
Executive Summary
This compound (CAS 5333-06-2) represents a specialized scaffold in medicinal chemistry, distinct from its more common analogue, 1-hydroxy-2-naphthonitrile.[1][2][3][4] The presence of the methyl group at the C3 position imposes unique steric and electronic constraints that alter its reactivity profile.[5] Unlike unsubstituted naphthols which readily undergo electrophilic substitution at C3 (ortho to the hydroxyl), this substrate directs electrophilic attack primarily to the C4 position (para to the hydroxyl).[5]
This guide details three critical synthetic pathways for transforming this intermediate into high-value pharmaceutical pharmacophores:
-
Regioselective C4-Bromination: A gateway to HIV integrase inhibitor scaffolds.[3][5]
-
Naphtho[1,2-b]furan Annulation: Synthesis of tricyclic heteroaromatics via Thorpe-Ziegler cyclization.[1][2][3][5]
-
Nitrile Bioisostere Expansion: Conversion to tetrazoles and amides.[5]
Reactivity Profile & Structural Logic
The molecule features a "push-pull" electronic system:
-
C1-Hydroxyl (-OH): Strong electron donor, activating the ring.[1][2][3][4][5]
-
C2-Nitrile (-CN): Electron-withdrawing, meta-director, but also a reactive electrophile for cyclization.[1][2][3][4]
-
C3-Methyl (-CH3): Weak activator, but critically acts as a steric blocker .[1][2][3][4][5]
Chemo-Selectivity Consequence: In standard 1-naphthols, electrophiles (E+) often attack C2 or C4.[1][2][3][4][5] With C2 occupied by -CN and C3 blocked by -CH3, the C4 position becomes the exclusive site for Electrophilic Aromatic Substitution (EAS), allowing for highly regioselective halogenation without the need for cryogenic control.[1][3][5]
Protocol Module A: Regioselective C4-Bromination
Target Intermediate: 4-Bromo-1-hydroxy-3-methyl-2-naphthonitrile Application: Precursor for Suzuki-Miyaura coupling in the synthesis of anti-viral agents (e.g., HIV integrase inhibitors described in WO2012003497).[1][2][3][4]
Mechanism
The reaction utilizes N-bromosuccinimide (NBS) as a source of electrophilic bromine (
Experimental Protocol
Reagents:
Step-by-Step Procedure:
-
Dissolution: Charge a reaction vessel with this compound (10 mmol) and anhydrous DMF (5 mL/mmol). Stir until fully dissolved.
-
Cooling: Cool the solution to 0–5 °C using an ice bath to suppress radical bromination at the benzylic C3-methyl group.
-
Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes. Critical: Maintain temperature <10 °C.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[5][6]
-
Quench: Pour the reaction mixture into ice-cold water (100 mL) containing 10 mL of 10% sodium thiosulfate to neutralize excess bromine.
-
Isolation: The product typically precipitates as a solid.[5] Filter, wash with water, and dry under vacuum.[5]
-
Purification: Recrystallize from Ethanol/Water if necessary.
Quality Control (QC) Parameters:
-
HPLC: Purity >98% (Area %).
-
1H NMR: Disappearance of the C4-H doublet (aromatic region).[1][3][5] The C3-Methyl singlet remains intact.[1][2][3]
Protocol Module B: Synthesis of Naphtho[1,2-b]furans
Target Intermediate: Ethyl 3-amino-4-methylnaphtho[1,2-b]furan-2-carboxylate Application: Scaffold for anti-inflammatory and anti-cancer agents (PIM-1 kinase inhibitors).[1][2][3][4]
Mechanism (Thorpe-Ziegler Cyclization)
This is a tandem reaction:[1][2][3][4]
-
O-Alkylation: Base-mediated displacement of chloride from ethyl chloroacetate by the C1-phenoxide.[1][2][3]
-
Cyclization: The active methylene of the acetate attacks the C2-nitrile (Thorpe reaction).[5]
-
Tautomerization: Isomerization to the stable amino-furan system.[5]
Experimental Protocol
Reagents:
Step-by-Step Procedure:
-
Activation: Suspend this compound (10 mmol) and
(30 mmol) in dry DMF (20 mL). Stir at RT for 30 mins to form the phenoxide anion. -
Alkylation: Add ethyl chloroacetate (12 mmol) dropwise.
-
Cyclization: Heat the mixture to 80–90 °C for 4–6 hours.
-
Work-up: Pour the hot solution onto crushed ice. The product will precipitate as a solid.[5]
-
Filtration: Collect the solid by vacuum filtration.[5] Wash with cold water to remove residual DMF and inorganic salts.[5]
-
Drying: Dry in a vacuum oven at 45 °C.
Data Interpretation:
| Parameter | Expected Result |
|---|---|
| Appearance | Yellow to orange crystalline solid |
| IR Spectrum | Appearance of ester C=O (~1710 cm⁻¹) and amine NH₂ (~3300-3400 cm⁻¹).[1][2][3][4] Disappearance of Nitrile C≡N (~2220 cm⁻¹).[5] |
| Yield | Typical isolated yields: 75–85% |[1][4][5]
Pathway Visualization
The following diagram illustrates the divergent synthetic pathways from the core scaffold.
Caption: Divergent synthetic pathways from this compound, highlighting C4-functionalization and heterocyclic annulation.[1][2][3][4]
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Yield in Bromination | Radical bromination at C3-Methyl.[1][2][3][4] | Ensure reaction is kept <5 °C during NBS addition. Protect from light.[5] |
| Incomplete Cyclization (Furan) | Presence of water in solvent.[5][6][7][8] | Use anhydrous DMF/Acetone.[5] Water quenches the alkoxide base required for cyclization.[5] |
| Sticky Precipitate | Residual DMF. | Wash the filter cake thoroughly with water, then a small amount of cold ethanol.[5] |
References
-
Babaoglu, K. (2012).[5] Naphth-2-ylacetic acid derivatives to treat AIDS. WO Patent 2012003497A1.[5] Link
-
Abdelwahab, A. H. F., & Fekry, S. A. H. (2021).[5][6] Synthesis, reactions and applications of naphthofurans: A review. European Journal of Chemistry, 12(3), 340-359.[3][5][9] Link
-
ChemicalBook. (2023).[5] this compound CAS 5333-06-2 Entry.[1][2][3][4] Link
-
Mahdavi, M., et al. (2018).[5] Recent Advances in the Synthesis of Naphthofurans. Current Organic Chemistry. (General reference for Thorpe-Ziegler conditions).
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 6-Hydroxy-2-naphthonitrile | CAS#:52927-22-7 | Chemsrc [chemsrc.com]
- 3. prepchem.com [prepchem.com]
- 4. 4-Methoxy-3,3-diphenyl-[1,2]dioxetane - CAS号 61039-99-4 - 摩熵化学 [molaid.com]
- 5. asianpubs.org [asianpubs.org]
- 6. rsc.org [rsc.org]
- 7. scispace.com [scispace.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Hydroxy-3-methyl-2-naphthonitrile
Status: Operational Ticket ID: PUR-HMN-001 Subject: Purification Protocols & Troubleshooting for Crude 1-Hydroxy-3-methyl-2-naphthonitrile Assigned Scientist: Senior Application Scientist, Separation Technologies[1][2]
Executive Summary & Compound Profile
Welcome to the technical support hub. You are likely dealing with This compound (CAS: 67176-26-5), a functionalized naphthol intermediate often synthesized via Knoevenagel condensation or cyclization of alkyl aryl ketones.[1][2]
The purification of this compound relies heavily on exploiting its phenolic acidity . The electron-withdrawing nitrile group at the ortho position enhances the acidity of the hydroxyl group (pKa < 9), making Acid-Base Extraction the most efficient "coarse" purification method before moving to fine recrystallization.[1][2]
Quick Specs
| Property | Data | Notes |
| Formula | C₁₂H₉NO | |
| MW | 183.21 g/mol | |
| Acidity | Acidic (Phenolic) | Soluble in dilute NaOH/KOH.[1][2] |
| Solubility | Organic Solvents | Soluble in EtOAc, DCM, EtOH. Insoluble in neutral water. |
| Appearance | Solid | Crude is often brown/tarry; Pure is typically off-white/yellow needles.[1][2] |
Tier 1: The "Silver Bullet" Protocol (Acid-Base Extraction)[1][2]
Issue: Crude product contains non-acidic impurities (unreacted ketones, tars, neutral regioisomers). Solution: The "Phenolic Switch." This method separates your product from 90% of synthesis by-products without chromatography.[1][2]
The Logic
Your compound is a weak acid .
-
High pH (Basic): It deprotonates to form a water-soluble naphthoxide salt.[1][2]
-
Low pH (Acidic): It reprotonates to precipitate as a water-insoluble solid.[1][2]
-
Impurities: Most impurities (starting materials, tars) do not have this switch and remain in the organic layer.[2]
Step-by-Step Protocol
-
Dissolution: Dissolve the crude solid in a minimal amount of Ethyl Acetate (EtOAc) .[2]
-
Extraction (The Switch):
-
Transfer to a separatory funnel.
-
Extract 2x with 1M NaOH (or 5% NaOH).[2]
-
Observation: The product moves into the aqueous layer (which may turn bright yellow/orange due to the phenoxide anion). The impurities stay in the EtOAc.
-
-
Wash: Wash the combined aqueous basic layers once with fresh EtOAc to remove trapped neutrals. Keep the Aqueous Layer.
-
Precipitation:
-
Cool the aqueous layer in an ice bath (0–5°C).[2]
-
Slowly add 2M HCl dropwise with stirring until pH < 2.
-
Result: The product will precipitate out as a solid.
-
-
Isolation: Filter the solid, wash with cold water, and dry.
Workflow Visualization
Tier 2: Recrystallization (Fine Purification)[1][2]
Issue: Product is isolated but has a slight color (tan/brown) or melting point depression. Solution: Recrystallization to remove trace isomers and occluded solvents.
Solvent Selection Guide
| Solvent System | Suitability | Notes |
| Ethanol / Water | Primary Choice | Dissolve in hot EtOH, add hot water until turbid, cool slowly.[1][2] Best for removing inorganic salts. |
| Toluene | Secondary Choice | Good for removing non-polar tars.[2] If product is too soluble, add Heptane as an anti-solvent. |
| Glacial Acetic Acid | Specialist | Excellent for naphthols, but hard to remove traces of acid later. Use only if EtOH fails. |
Troubleshooting "Oiling Out"
If your compound forms a sticky oil at the bottom instead of crystals:
-
Cause: The solution is too concentrated or cooled too fast.
-
Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure product (if available) or scratch the glass side with a rod. Allow to cool to Room Temp very slowly before putting in the fridge.
Tier 3: Chromatography (The "Nuclear Option")[2]
Issue: Product purity is critical (>99%) or impurities are structurally very similar (regioisomers). Challenge: Naphthols are acidic and interact with the slightly acidic silanols on silica gel, causing tailing (streaking) and poor separation.
The "Acidic Silica" Protocol
You must modify your mobile phase to suppress ionization.
-
Stationary Phase: Standard Silica Gel (60 Å).[2]
-
Mobile Phase: Hexane : Ethyl Acetate (Start 90:10, Gradient to 70:30).
-
The Modifier (Critical): Add 1% Acetic Acid to the mobile phase.[2]
-
Why? The acetic acid keeps the naphthol protonated (neutral), preventing it from sticking to the silica. This results in sharp, defined bands.
-
Frequently Asked Questions (FAQs)
Q: My crude product is a dark brown tar. Did the reaction fail? A: Not necessarily. Naphthols oxidize easily to form quinones, which are deeply colored. Even 1% impurity can color the whole batch. Perform the Tier 1 Acid-Base extraction immediately.[1][2] Tars usually do not dissolve in the basic aqueous layer, allowing for easy removal.
Q: Can I use sublimation? A: While many naphthols sublime, the nitrile group increases the molecular weight and polarity. Sublimation requires high vacuum (<0.1 mmHg) and careful temperature control to avoid decomposition.[2] Recrystallization is generally more scalable and safer for this derivative.
Q: The product smells like almonds/cyanide. Is this dangerous? A: STOP immediately. This suggests hydrolysis of the nitrile group or residual cyanide reagents from synthesis.
-
Test the pH of vapors with wet litmus paper.
-
If HCN is suspected, evacuate the area.
-
Ensure your crude was washed thoroughly with water/brine before any acidification steps.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical. (See Section on Purification of Phenols). [1][2]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (General techniques for Naphthols/Nitriles).
-
Organic Syntheses. (Various Years). Procedures involving Naphthonitriles and Knoevenagel Condensations. (Provides context for impurity profiles). [1][2]
-
PubChem. (2025).[2][3] Compound Summary for 1-Hydroxy-2-naphthonitrile (Analogous Chemistry). National Library of Medicine. [1][2]
Sources
Technical Support Center: Recrystallization of 1-Hydroxy-3-methyl-2-naphthonitrile
Case ID: HMN-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the purification of 1-hydroxy-3-methyl-2-naphthonitrile (HMN). Due to the compound's structural duality—possessing both a hydrophobic naphthalene core and polar functional groups (hydroxyl and nitrile)—solvent selection is critical to avoid "oiling out" and to ensure efficient removal of oxidative impurities (quinones).
The protocols below prioritize Ethanol (95%) as the primary solvent system due to its optimal temperature coefficient for hydroxynaphthonitriles. Glacial Acetic Acid is provided as a secondary system for high-purity requirements where crystal habit modification is necessary.
Module 1: Solvent Selection Logic
The selection of a recrystallization solvent for HMN is governed by three molecular interactions. Understanding these allows you to adapt the protocol if your specific crude material behaves atypically.
| Molecular Feature | Interaction Type | Solvent Implication |
| Naphthalene Core | Requires a solvent with organic character to dissolve at high temps. Pure water is ineffective.[1] | |
| C1-Hydroxyl Group | H-Bond Donor | Excellent solubility in alcohols. Susceptible to oxidation (browning) in basic media. |
| C2-Nitrile Group | Dipole Interaction | Increases polarity. often creates "oiling out" issues in non-polar solvents like Hexane. |
Recommended Solvent Systems
-
Primary System: Ethanol (95%) or Ethanol/Water
-
Why: Ethanol matches the polarity of the hydroxyl/nitrile pair. The presence of 5% water aids in depressing the solubility of non-polar impurities while maintaining high solubility of HMN at boiling point (
).
-
-
Secondary System: Glacial Acetic Acid
-
Why: Best for removing colored oxidation products. The acidic environment suppresses the ionization of the phenol group, often resulting in sharper, denser crystals.
-
-
Anti-Solvent: Water [1]
-
Usage: Added dropwise to hot ethanolic solutions to induce saturation.
-
Module 2: Standard Operating Procedure (SOP)
Protocol A: The Ethanol-Water Displacement Method
Prerequisites:
-
Crude HMN (dry weight recorded)
-
Ethanol (95% or Absolute)
-
Deionized Water (heated to
) -
Activated Charcoal (optional, for decolorization)
Step-by-Step Workflow:
-
Dissolution:
-
Place crude HMN in an Erlenmeyer flask.
-
Add Ethanol slowly while heating on a steam bath or stir plate set to
. -
Target: Minimum amount of solvent to dissolve the solid at near-reflux.
-
Note: If the solution is dark brown/red, add 1-2% w/w activated charcoal and boil for 2 minutes.
-
-
Hot Filtration (Critical Step):
-
Filter the hot solution through a pre-warmed fluted filter paper or a heated funnel to remove charcoal/insolubles.
-
Tip: Rinse the filter with 1–2 mL of hot ethanol to recover trapped product.
-
-
Saturation Adjustment:
-
Return filtrate to the heat. Bring to a gentle boil.
-
Add hot water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Add a few drops of Ethanol to just clear the turbidity.
-
-
Crystallization:
-
Remove from heat. Cover the flask with foil (to prevent evaporation and dust).
-
Allow to cool to room temperature undisturbed for 2–3 hours.
-
Optional: Once at room temp, place in an ice bath (
) for 30 minutes to maximize yield.
-
-
Collection:
-
Filter crystals using a Büchner funnel.
-
Wash with cold 50% EtOH/Water mixture.
-
Dry in a vacuum oven at
.
-
Module 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob instead of crystals). What happened?
Diagnosis: This occurs when the compound's melting point is lower than the solvent's boiling point in the presence of impurities, or the solvent mixture is too polar (too much water). Corrective Action:
-
Re-heat the mixture until the oil redissolves.
-
Add a small amount of Ethanol (the good solvent) to shift the equilibrium.
-
Seed the solution: Add a tiny crystal of pure HMN (if available) or scratch the glass wall with a rod as it cools.
-
Slow down cooling: Wrap the flask in a towel to insulate it. Rapid cooling promotes oiling.
Q2: The crystals are highly colored (yellow/brown) even after charcoal treatment.
Diagnosis: Naphthols are prone to oxidation, forming quinoid structures which are deeply colored. Corrective Action: Switch to Protocol B (Acetic Acid) .
-
Dissolve HMN in boiling Glacial Acetic Acid.
-
Cool slowly.
-
Acetic acid is superior at keeping oxidized impurities in the mother liquor.
-
Warning: Wash the final crystals thoroughly with water to remove acid traces.
Q3: My yield is very low (<40%).
Diagnosis: You likely used too much solvent (the solution was not saturated). Corrective Action:
-
Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume.
-
Cool and collect a "second crop" of crystals.
-
Note: The second crop is usually less pure than the first.
Module 4: Decision Logic & Workflow Visualization
The following diagrams illustrate the decision-making process for solvent selection and the execution of the purification workflow.
Figure 1: Decision Matrix for Solvent Selection based on crude material appearance.
Figure 2: Troubleshooting workflow for "Oiling Out" phenomena.
References
-
Sigma-Aldrich. (n.d.). 1-Hydroxy-2-naphthoic acid Properties & Solubility. Retrieved from
- Context: Establishes baseline solubility for hydroxynaphthoic derivatives in alcohols vs.
-
PubChem. (2024).[2] 1-hydroxy-2-naphthonitrile Structure and Chemical Properties. National Library of Medicine. Retrieved from
- Context: Provides structural data confirming the polarity and H-bonding potential of the parent scaffold.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Context: Authoritative source for general purification protocols of phenols and nitriles (Standard Protocol A & B).
-
Organic Syntheses. (1941). Synthesis of alpha-Naphthonitrile. Org. Synth. 1941, 21, 89. Retrieved from
- Context: Historical grounding for the stability and handling of naphthonitrile derivatives during he
Sources
Technical Support Center: Optimizing Benzo[f]chromene Synthesis & Minimizing Side Products
Welcome to the Application Scientist Support Portal. This guide is designed for researchers, synthetic chemists, and drug development professionals aiming to optimize the multicomponent synthesis of benzo[f]chromene derivatives. By understanding the mechanistic bottlenecks of this cascade reaction, you can effectively eliminate side products and maximize yields.
Mechanistic Pathway & Bottleneck Analysis
The synthesis of 3-amino-1H-benzo[f]chromene-2-carbonitriles is typically achieved via a one-pot, three-component reaction (3CR) involving an aromatic aldehyde, malononitrile, and 2-naphthol. The reaction proceeds through a domino sequence:
-
Knoevenagel Condensation (Aldehyde + Malononitrile)
-
Michael Addition (Attack by 2-Naphthol)
-
Intramolecular Cyclization & Tautomerization
Side products predominantly arise when the kinetics of these three steps fall out of synchronization.
Reaction mechanism of benzo[f]chromene synthesis highlighting side product divergence pathways.
Troubleshooting & FAQs
Q1: Why am I seeing a build-up of the Knoevenagel adduct (arylidenemalononitrile) without conversion to the final product? Causality: The multicomponent reaction initiates with a highly favorable Knoevenagel condensation. However, the subsequent Michael addition of 2-naphthol to the electron-deficient alkene is the rate-limiting step[1]. If your chosen catalyst lacks sufficient basicity to deprotonate the 2-naphthol, the naphtholate nucleophile is never generated, causing the cascade to stall at the intermediate phase. Solution: Switch to a more effective base catalyst. 1,4-diazabicyclo[2.2.2]octane (DABCO)[1] or basic ionic liquids like 1-allyl-3-methyl-imidazolium halides[2] and [mim]Cl drastically enhance the nucleophilicity of 2-naphthol, driving the Michael addition forward.
Q2: My LC-MS shows a significant mass corresponding to a bis-naphthol (xanthene) derivative. How do I prevent this? Causality: This side product forms when the aromatic aldehyde reacts directly with two equivalents of 2-naphthol via an o-quinone methide intermediate, completely bypassing the malononitrile[3]. This is a kinetic failure caused by simultaneous addition of all reagents without adequate catalytic pre-activation of the active methylene compound. Solution: Alter your order of addition. Pre-mix the aldehyde, malononitrile, and catalyst for 2–3 minutes to force the Knoevenagel condensation to completion before introducing the 2-naphthol to the reaction matrix.
Q3: The reaction is yielding an uncyclized Michael adduct. How do I drive the intramolecular cyclization? Causality: The final step requires the naphtholic hydroxyl oxygen to attack the nitrile carbon, followed by tautomerization to yield the 3-amino-1H-benzo[f]chromene core[2]. This cyclization requires sufficient thermal energy to overcome the activation barrier and a basic environment to maintain oxygen's nucleophilicity. Solution: Employ microwave irradiation. Subjecting the reaction to 140 °C for just 2 minutes in the presence of piperidine provides rapid, uniform volumetric heating that easily forces the cyclization, yielding up to 98% of the target product[4].
Catalyst Performance & Yield Optimization
To minimize side products, selecting the right catalytic system is critical. The table below summarizes the quantitative performance of various field-proven catalysts.
| Catalyst System | Reaction Conditions | Time | Yield (%) | Side Product Risk |
| Triethylamine (TEA) | 80 °C, Solvent-free | 45 min | 85–90% | Moderate (Uncyclized adducts) |
| DABCO (10 mol%) | Room Temp, Grinding | 15–30 min | 88–95% | Low |
| Piperidine | 140 °C, Microwave | 2 min | 92–98% | Very Low |
| [mim]Cl (Ionic Liquid) | 80 °C, Solvent-free | 20–30 min | 90–96% | Low |
| Talc (Mineral) | Room Temp, Solvent-free | 30–60 min | 79–95% | Moderate (Knoevenagel buildup) |
Data synthesized from authoritative methodologies[3],[1],[4],,[5].
Self-Validating Experimental Protocol
The following solvent-free grinding methodology utilizing DABCO is designed to be a self-validating system . The physical state and color of the reaction mixture provide real-time feedback on the mechanistic progress, ensuring high fidelity and minimal side products[1].
Step-by-Step Methodology:
-
Reagent Preparation: Accurately weigh 10 mmol of the substituted aromatic aldehyde, 10 mmol of malononitrile, and 10 mmol of 2-naphthol.
-
Pre-activation (Knoevenagel Initiation): Combine the aldehyde and malononitrile in a mortar. Add 1 mmol (10 mol%) of DABCO. Grind the mixture for 2–3 minutes.
-
Validation Check: The mixture will turn into a bright yellow liquid/paste, confirming the successful formation of the arylidenemalononitrile intermediate.
-
-
Michael Addition & Cyclization: Add the 2-naphthol to the yellow paste and continue grinding at room temperature for 15–20 minutes.
-
Validation Check: As the Michael addition and cyclization proceed, the bright yellow color will fade, and the mixture will solidify into a pale/white crystalline mass. If the yellow color persists, the cyclization has stalled , indicating the need for gentle heating (e.g., 60 °C).
-
-
Workup: Add 15 mL of a cold water/ethanol mixture (1:1) to the mortar to dissolve the DABCO catalyst and any unreacted malononitrile.
-
Isolation: Filter the solid precipitate under vacuum and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol to yield the pure 3-amino-1H-benzo[f]chromene derivative.
Step-by-step experimental workflow designed to minimize side product formation.
References
-
Triethylamine-Mediated One-Pot Synthesis of Benzo[f]chromene Derivatives. ChemistrySelect. 3
-
ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. LEW. 2
-
The One-Step Synthesis of 3,4-Dihydropyrano[F]Chromene Derivatives in Under Grinding as an Environmentally Friendly Alternative. Oriental Journal of Chemistry. 1
-
Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry. 4
-
One-pot multicomponent reaction for the synthesis of 2-amino-4-chromenes promoted by 1-methyl imidazoliumiodide [mim]Cl ionic liquid. Iranian Chemical Communication.
-
Talc as a natural mineral catalyst for the one pot-three component synthesis of benzo[f]chromene, dihydropyrano[3,2-c]chromene, and tetrahydrobenzo[b]pyran derivatives under different conditions. PMC. 5
Sources
- 1. The One-Step Synthesis of 3,4-Dihydropyrano[F]Chromene Derivatives in Under Grinding as an Environmentally Friendly Alternative – Oriental Journal of Chemistry [orientjchem.org]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms [frontiersin.org]
- 5. Talc as a natural mineral catalyst for the one pot-three component synthesis of benzo[f]chromene, dihydropyrano[3,2-c]chromene, and tetrahydrobenzo[b]pyran derivatives under different conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Concentration for Naphthonitrile Reactions
Welcome to the Technical Support Center for naphthonitrile reaction optimization. Naphthonitriles are critical structural motifs and versatile intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols for two critical transformations: the synthesis of naphthonitriles via palladium-catalyzed cyanation and the downstream transformation of naphthonitriles via catalytic hydration .
Mechanistic Workflows & Reaction Logic
Understanding the mechanistic pathway is the first step in diagnosing catalytic failures. Below are the logical workflows for optimizing catalyst concentrations in both cyanation and hydration reactions.
Workflow for optimizing Pd/C-catalyzed cyanation of naphthyl halides.
Mechanistic pathway of catalytic naphthonitrile hydration to naphthamide.
Troubleshooting Guide & FAQs
Q1: Why does increasing the palladium catalyst concentration beyond 2–5 mol% lead to diminished yields of naphthonitrile and increased impurities?
A1: This is a classic kinetic mismatch. High Pd concentrations accelerate the initial oxidative addition of the naphthyl halide to the Pd(0) center. However, if this step outpaces the transmetalation of the cyanide source (e.g., Zn(CN)₂), arylpalladium intermediates accumulate in the reaction mixture. These accumulated intermediates readily undergo homocoupling to form binaphthyl byproducts. Causality: To prevent homocoupling, the rate of oxidative addition must be perfectly matched or slightly slower than the rate of transmetalation. Keep catalyst loading low (typically 2 mol%) and ensure efficient stirring to maximize the dissolution rate of the heterogeneous cyanide salt[1].
Q2: During the cyanation of naphthyl bromides, my Pd catalyst seems to deactivate rapidly, resulting in incomplete conversion. How can I prevent this?
A2: You are likely experiencing catalyst poisoning by free cyanide ions. Cyanide is a strong σ-donor and π-acceptor that binds tightly to both Pd(0) and Pd(II) intermediates, stripping the stabilizing ligands and forming inactive, insoluble palladium-cyanide complexes[2]. The Solution: Instead of increasing the Pd concentration—which only exacerbates the cost and purification difficulty—incorporate a reducing agent to reactivate the catalyst. Adding zinc formate dihydrate (10 mol%) acts as a sacrificial reductant, continuously reducing deactivated oxidized Pd species back to the active Pd(0) state. This allows you to maintain a highly efficient catalytic cycle at just 2 mol% Pd/C[1].
Q3: When hydrating naphthonitrile to naphthamide, how do I optimize the catalyst to prevent over-hydrolysis to naphthoic acid?
A3: Traditional acid/base catalysis struggles to differentiate between the primary hydration (nitrile to amide) and secondary hydrolysis (amide to carboxylic acid) due to similar activation energies. The Solution: Shift to a highly selective transition metal or heterogeneous catalyst system. For homogeneous systems, the platinum-based Ghaffar-Parkins catalyst can be used at ultra-low concentrations (as low as 0.0001 mol%) under neutral conditions, selectively coordinating the sp-hybridized nitrile nitrogen over the sp²-hybridized amide nitrogen[3]. Alternatively, passing an aqueous solution of the nitrile through a column of amorphous manganese dioxide (MnO₂) provides a robust, scalable flow-chemistry solution that completely halts the reaction at the amide stage with zero over-hydrolysis[4].
Quantitative Optimization Data
Summarizing catalyst loading parameters is essential for establishing a baseline for your specific substrate. Use the tables below to benchmark your initial experimental conditions.
Table 1: Catalyst Optimization for Pd-Catalyzed Cyanation of Naphthyl Halides
| Catalyst System | Optimal Loading | Key Additive / Co-catalyst | Solvent & Temp | Expected Yield | Ref |
| Pd/C + dppf | 2 mol% Pd, 4 mol% dppf | Zinc formate dihydrate (10 mol%) | DMAC, 110°C | Up to 98% | [1] |
| Palladacycle (P1) | 1–2 mol% | None (Pre-activated complex) | Various, ≤100°C | High (>90%) | [2] |
Table 2: Catalyst Selection for Naphthonitrile Hydration
| Catalyst System | Optimal Loading | Reaction Conditions | Selectivity (Amide) | Ref |
| Amorphous MnO₂ | Excess (Packed Flow Column) | Aqueous, 30–100°C | >99% (No over-hydrolysis) | [4] |
| Ghaffar-Parkins (Pt) | 0.0001 mol% – 1.0 mol% | Neutral/Mild, EtOH/H₂O | >95% | [3] |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. By observing the specific checkpoints, you can verify the integrity of the catalytic cycle in real-time.
Protocol A: Heterogeneous Pd/C-Catalyzed Cyanation of Naphthyl Bromides[1]
This protocol utilizes a heterogeneous Pd source with a sacrificial reductant to prevent cyanide poisoning.
-
Preparation: In a rigorously dried, argon-flushed Schlenk flask, combine 1.0 equivalent of the naphthyl bromide, 0.6 equivalents of Zn(CN)₂, 2 mol% of Pd/C (10% wt), and 4 mol% of dppf ligand.
-
Activation Additive: Add 10 mol% of zinc formate dihydrate. Causality Note: This specific additive is critical for continuously regenerating the active Pd(0) species, allowing for the low 2 mol% catalyst loading.
-
Solvent Addition: Add anhydrous DMAC to achieve a substrate concentration of 0.2 M. Seal the vessel and heat to 110°C with vigorous stirring.
-
Self-Validation Checkpoint: After 30 minutes, observe the reaction mixture. A stable, dark suspension indicates an active catalytic cycle. If the mixture rapidly drops out a heavy black precipitate and the reaction stalls, the Pd has aggregated due to oxygen ingress or severe cyanide poisoning.
-
Workup: Upon completion (monitored by LC-MS, typically 4-12 hours), cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the Pd/C and zinc salts. Concentrate the filtrate and purify via silica gel chromatography.
Protocol B: Flow-Chemistry Hydration of Naphthonitrile using MnO₂[4]
This protocol leverages flow chemistry to eliminate the need for downstream catalyst separation and prevents over-hydrolysis.
-
Column Packing: Pack a standard flow chemistry column (e.g., Omnifit) with commercially available amorphous manganese dioxide (MnO₂). Ensure the bed is tightly packed to prevent channeling.
-
System Priming: Flush the column with the reaction solvent (typically an aqueous mixture or pure water if the substrate is soluble) at the desired reaction temperature (30–100°C).
-
Elution: Pump a 0.1 M solution of naphthonitrile through the MnO₂ column at a flow rate optimized for a residence time of 10–20 minutes.
-
Self-Validation Checkpoint: Collect the output stream and analyze via TLC. The complete disappearance of the high-R_f nitrile spot and the appearance of a single, lower-R_f UV-active spot confirms successful hydration. The absence of baseline-retained material confirms that zero over-hydrolysis to the carboxylic acid has occurred.
-
Isolation: Simply evaporate the solvent from the output stream to obtain the highly pure naphthamide. No further aqueous workup or catalyst filtration is required.
References
- Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal.
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. MIT Open Access Articles.
- Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide. Organic Chemistry Portal.
- Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins C
Sources
troubleshooting low solubility of 1-hydroxy-3-methyl-2-naphthonitrile in ethanol
Technical Support Center: Solubilizing 1-Hydroxy-3-methyl-2-naphthonitrile
Executive Summary
This compound (HMN) is a planar, aromatic intermediate often utilized in dye synthesis and pharmaceutical coupling. Users frequently report low solubility in ethanol at room temperature. This is not necessarily a purity issue but a thermodynamic one: the compound exhibits high crystal lattice energy due to
This guide provides a tiered troubleshooting approach, moving from physical thermodynamic adjustments to chemical manipulation.
Part 1: Diagnostic & Quick Fixes (FAQ)
Q1: I added the solid to ethanol at room temperature (25°C), and it sank. Is my sample bad? A: No. HMN is expected to be sparingly soluble in ethanol at room temperature. The naphthalene core is hydrophobic, and the crystal lattice is stabilized by strong dipolar interactions. Ethanol is a polar protic solvent, but it lacks the dispersive energy required to break the aromatic stacking without thermal assistance.
Q2: I heated it to 50°C, but it's still cloudy. What now? A: You likely haven't reached the "dissolution threshold." Ethanol boils at 78°C. You must heat the solvent to reflux (near boiling) to disrupt the lattice energy. If it does not dissolve at reflux, you are exceeding the saturation limit or need a co-solvent.
Q3: Can I use ultrasound (sonication) to dissolve it? A: Sonication helps break particle size (increasing surface area) and can speed up rate, but it does not change thermodynamic solubility. If the compound is insoluble at that concentration/temperature, sonication will only create a fine suspension that will eventually settle. Use sonication only to break up chunks before heating.
Part 2: Advanced Troubleshooting Protocols
Method A: The Thermal Shift (Reflux Technique)
Use this when the compound is pure and you need to prepare a reaction solution or recrystallize.
The Logic: Solubility increases exponentially with temperature. The energy provided at reflux disrupts the intermolecular H-bonds (OH···CN) holding the crystal together.
Protocol:
-
Place the HMN solid in a round-bottom flask equipped with a magnetic stir bar.
-
Add Ethanol (absolute preferred) to cover the solid.
-
Attach a reflux condenser.
-
Heat the bath to 85°C (external temp) to ensure vigorous internal reflux (~78°C).
-
Add additional ethanol in small portions (1-2 mL) through the top of the condenser until the solution becomes clear.
-
Critical Step: Once dissolved, remove the heat source and let it cool slowly to room temperature. If it precipitates immediately, your concentration is too high—add 10% more solvent and reheat.
Method B: The "Aromatic Match" (Co-Solvent Engineering)
Use this when ethanol alone fails even at reflux.
The Logic: Ethanol has high polarity but low "dispersive" solubility parameters. The naphthalene ring of HMN requires a solvent with aromatic character to interact with its
Protocol:
-
Suspend HMN in Ethanol (ratio: 1 g per 10 mL).
-
Add Toluene dropwise while heating to reflux.
-
Target a final solvent ratio of Ethanol:Toluene (70:30) .
-
The Toluene disrupts the
-stacking of the naphthalene rings, while Ethanol solvates the polar -OH and -CN groups.
Method C: The "Phenolate Swing" (Chemical Solubilization)
Use this for purification or if you need to dissolve the compound in a mostly aqueous/alcoholic environment at room temperature.
The Logic: HMN contains a phenolic hydroxyl group (pKa ~8-9). Deprotonating this group with a base converts the insoluble neutral molecule into a highly soluble ionic phenolate salt.
Protocol:
-
Dissolution: Suspend HMN in Ethanol/Water (1:1).
-
Activation: Add 1.1 equivalents of 1M NaOH or KOH . The solution should turn clear and possibly darken in color (phenolate formation).
-
Filtration: Filter this solution to remove any non-acidic impurities (which will remain insoluble).
-
Regeneration: To recover the neutral HMN, slowly add 1M HCl or Acetic Acid to the filtrate until pH < 4. The pure HMN will precipitate out as a solid.
Part 3: Decision Matrix & Visualization
Solubility Troubleshooting Workflow
Caption: Logical decision tree for troubleshooting HMN solubility issues, prioritizing thermodynamic methods before chemical modification.
Part 4: Data & Specifications
Table 1: Solvent Compatibility Guide for HMN
| Solvent System | Temp Required | Solubility Rating | Mechanism | Recommended Use |
| Pure Ethanol | 25°C | Poor (<5 mg/mL) | Weak H-bonding | Washing crude solid |
| Pure Ethanol | 78°C (Reflux) | Moderate | Thermal lattice disruption | Recrystallization |
| Ethanol + Toluene (7:3) | 60-80°C | High | Reaction solvent | |
| Ethanol + NaOH (aq) | 25°C | Very High | Ionic dissociation (Salt) | Purification/Extraction |
| DMF / DMSO | 25°C | High | High dipolar aprotic | NMR analysis or Chromatography |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52927-22-7 (6-Hydroxy-2-naphthonitrile - Isomer Analog). Retrieved from [Link]
- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook. CRC Press.
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
overcoming steric hindrance in 1-hydroxy-3-methyl-2-naphthonitrile derivatives
Welcome to the advanced technical support center. As a Senior Application Scientist, I have designed this guide to address the unique synthetic challenges posed by 1-hydroxy-3-methyl-2-naphthonitrile derivatives . The peri-like and ortho-interactions between the C1-hydroxyl, C2-nitrile, and C3-methyl groups create a highly congested steric microenvironment that frequently derails standard synthetic workflows.
This guide bypasses generic advice, focusing strictly on the causality of these steric failures and providing field-proven, self-validating protocols to overcome them.
Phase 1: Diagnostic Core – The Steric Microenvironment
Q1: Why do standard nucleophilic additions and hydrolyses fail on the C2-nitrile of this specific derivative?
A1: The C2-nitrile is severely sterically congested, flanked by the C1-hydroxyl and C3-methyl groups. In standard acid-catalyzed hydrolysis, the nitrile must be protonated to increase electrophilicity, followed by the addition of water (a poor nucleophile) (1)[1]. However, the bulky adjacent groups physically block the trajectory required for water to attack the
Q2: How does this steric crowding affect the C1-hydroxyl group during O-alkylation? A2: The C1-hydroxyl is shielded by the adjacent aromatic ring (peri-position) and the bulky C2-nitrile. While deprotonation to the phenoxide is facile, the resulting anion struggles to attack bulky electrophiles due to the narrow approach angle, often leading to recovered starting material or competing C-alkylation.
Phase 2: Mechanistic Workflows
To visualize the strategic pivot required for these molecules, refer to the decision matrices below.
Workflow for overcoming steric hindrance in nitrile hydration of naphthonitrile derivatives.
Catalytic cycle of Pt(II)-mediated hydration overcoming steric hindrance at the C2-nitrile.
Phase 3: Troubleshooting Guide – Reaction-Specific Solutions
Issue 1: Nitrile Hydration to Amides Yields <10%
-
Root Cause: Steric blockade prevents external nucleophilic attack by water or hydroxide.
-
Solution: Utilize transition-metal catalysis. The Ghaffar-Parkins platinum(II) catalyst is highly effective for sterically hindered nitriles (2)[2].
-
Causality: The Pt(II) center coordinates the nitrile, activating it. Instead of relying on external water attack, a hydroxyphosphine ligand on the catalyst delivers the hydroxide intramolecularly via a 5-membered metallacycle intermediate, entirely bypassing the steric shield (3)[3]. Alternatively, Osmium polyhydride complexes can be used, which trap water and facilitate a concerted attack through a cyclic six-membered transition state (4)[4].
Issue 2: Nitrile Reduction to Primary Amines is Incomplete
-
Root Cause: Standard reductions with
require two nucleophilic additions of hydride to the electrophilic carbon (1)[1]. The bulky aluminum complex struggles to coordinate and deliver the second hydride in this congested pocket. -
Solution: Convert the nitrile to an amide first (using the Pt-catalysis protocol below), then reduce the amide to the amine using borane (
). Borane is significantly smaller and highly electrophilic, allowing it to penetrate the steric shield more effectively than aluminum hydrides.
Phase 4: Quantitative Catalyst Comparison
The following table summarizes the efficiency of different catalytic systems for the hydration of sterically hindered nitriles like this compound.
| Catalyst System | Reaction Conditions | Steric Tolerance | Expected Yield (%) | Reference |
| Standard Base ( | 100 °C, 24h | Low | < 10% | [1] |
| Osmium Polyhydride (5 mol%) | Moderate-High | ~ 80% | [4] | |
| Ghaffar-Parkins Pt(II) (0.5-1 mol%) | Very High | > 90% | [3],[2] |
Phase 5: Self-Validating Protocol Vault
Protocol 1: Pt-Catalyzed Hydration of the Hindered Nitrile
This method leverages the Ghaffar-Parkins catalyst to synthesize the primary amide under neutral conditions.
-
Setup: Charge a flame-dried Schlenk flask with this compound (1.0 eq) and the Ghaffar-Parkins catalyst (0.5-1.0 mol%) (2)[2].
-
Solvent Addition: Add a degassed mixture of Ethanol/Water (2:1 v/v) to achieve a 0.5 M concentration of the substrate.
-
Reaction: Heat the reaction mixture to 80 °C under an inert argon atmosphere for 12-24 hours. The neutral and mild conditions prevent side reactions or degradation of the naphthol core (3)[3].
-
Self-Validation Checkpoint (IR Spectroscopy): Withdraw a 50 µL aliquot, evaporate the solvent, and analyze via ATR-FTIR. The protocol is validating itself if the sharp
stretch at ~2220 cm⁻¹ is entirely replaced by a strong amide stretch at ~1650-1690 cm⁻¹. Troubleshooting: If the nitrile peak remains strong after 24h, verify the absence of coordinating impurities (like thiols or unpurified starting material) that poison Pt catalysts. -
Workup: Concentrate the mixture under reduced pressure and purify via silica gel chromatography (
) to isolate the primary amide.
Protocol 2: O-Alkylation of the Hindered C1-Hydroxyl
This method overcomes the peri-steric shielding to functionalize the hydroxyl group.
-
Setup: Dissolve the naphthonitrile derivative in anhydrous DMF (0.2 M) under argon.
-
Base Selection (Causality): Add
(2.0 eq). Why not ? The larger ionic radius of results in weaker ion-pairing. This generates a more "naked" and highly nucleophilic phenoxide capable of overcoming the peri-steric hindrance to attack the electrophile. -
Electrophile Addition: Add the alkyl halide (e.g., Iodomethane, 3.0 eq) dropwise at 0 °C, then allow the mixture to warm to room temperature over 4 hours.
-
Self-Validation Checkpoint (TLC): Perform TLC analysis (Hexanes:EtOAc 4:1). The starting material will have a lower
due to hydrogen bonding. The successful O-alkylated product will appear as a new, higher spot that is strongly UV-active. Troubleshooting: If the starting material spot does not deplete, the chosen electrophile is too sterically hindered. Switch to a smaller/more reactive electrophile like methyl triflate.
Phase 6: References
-
Platinum-catalyzed selective hydration of hindered nitriles and nitriles with acid- or base-sensitive groups. Source: PubMed. URL:
-
Hydration of Aliphatic Nitriles Catalyzed by an Osmium Polyhydride: Evidence for an Alternative Mechanism. Source: Digital CSIC. URL:
-
Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Source: Organic Syntheses. URL:
-
20.7: Chemistry of Nitriles. Source: LibreTexts. URL:
Sources
removing unreacted aldehydes from 1-hydroxy-3-methyl-2-naphthonitrile mixtures
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-hydroxy-3-methyl-2-naphthonitrile. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted aldehydes from reaction mixtures. Our focus is to provide scientifically sound, field-proven insights to ensure the integrity of your research and development processes.
Introduction: The Challenge of Aldehyde Impurities
The synthesis of this compound often involves precursors or reaction pathways that can leave residual, unreacted aldehydes in the final mixture. These impurities can interfere with downstream applications, compromise the structural integrity of the target molecule, and impact the reliability of biological assays. Therefore, their effective removal is a critical step in obtaining a high-purity final product.
This guide will primarily focus on the widely adopted and robust method of aldehyde removal via sodium bisulfite adduction and subsequent liquid-liquid extraction. We will explore the underlying chemistry, provide detailed protocols, and address potential pitfalls and their solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and common method for removing unreacted aldehydes from my this compound mixture?
A1: The most prevalent and scientifically validated method is the formation of a water-soluble bisulfite adduct with the aldehyde, followed by liquid-liquid extraction.[1][2] This technique leverages the nucleophilic addition of the bisulfite ion to the carbonyl carbon of the aldehyde, creating a charged species that preferentially partitions into the aqueous phase, leaving your desired non-aldehyde compound in the organic phase.[1]
Q2: Will the sodium bisulfite treatment affect the this compound molecule?
A2: this compound, being a phenolic nitrile, is generally stable under the conditions used for bisulfite extraction. The hydroxyl and nitrile groups are not reactive towards sodium bisulfite. However, it is crucial to control the pH during the subsequent aldehyde regeneration step (if required) to avoid potential hydrolysis of the nitrile group under harsh acidic or basic conditions. Phenolic compounds can also be sensitive to strong bases.
Q3: I've performed the bisulfite extraction, but I'm observing a stable emulsion between the organic and aqueous layers. What should I do?
A3: Emulsion formation is a common issue in liquid-liquid extractions, often caused by the presence of surfactant-like molecules or fine particulates at the interface.[3] Here are several strategies to break the emulsion:
-
Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.[3]
-
Addition of Brine: Adding a saturated sodium chloride (brine) solution can increase the ionic strength of the aqueous layer, which helps to break the emulsion by "salting out" the organic components.[3]
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively separate the layers.[3]
-
Filtration: Passing the mixture through a pad of glass wool or a phase separation filter paper can also help to break up the emulsion.[3]
Q4: My aldehyde is sterically hindered. Will the bisulfite adduction still be effective?
A4: Steric hindrance around the carbonyl group of the aldehyde can indeed reduce the efficiency of bisulfite adduct formation.[4] For highly hindered aldehydes, the reaction may be slow or incomplete. In such cases, consider increasing the reaction time, using a co-solvent like methanol or DMF to improve miscibility and reaction rate, or exploring alternative aldehyde removal methods.[1]
Q5: Are there alternative methods to sodium bisulfite extraction for aldehyde removal?
A5: Yes, several alternative methods exist, which may be suitable if you encounter issues with the bisulfite method or are working with particularly sensitive substrates. These include:
-
Chromatography: Column chromatography using silica gel or alumina can be effective for separating aldehydes from your product, especially if there is a significant polarity difference.
-
Catalytic Activated Carbon: Specially treated activated carbon can physically adsorb and chemically decompose aldehydes.[5]
-
Bioreduction: Enzymatic methods using, for example, extracts from Aloe vera, can selectively reduce aromatic aldehydes to their corresponding alcohols, which can then be more easily separated.[6]
-
Aldehyde Dehydrogenases (ALDHs): These enzymes can oxidize aldehydes to carboxylic acids, which can be readily removed by an acid-base extraction.[7]
Troubleshooting Guide: Sodium Bisulfite Extraction
This section provides a structured approach to troubleshooting common problems encountered during the removal of unreacted aldehydes using sodium bisulfite.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | Incomplete extraction of the aldehyde-bisulfite adduct into the aqueous phase. | - Ensure the sodium bisulfite solution is saturated and freshly prepared.- Increase the volume of the aqueous phase.- Perform multiple extractions with fresh aqueous sodium bisulfite solution. |
| Co-extraction of the desired product into the aqueous phase. | - Optimize the organic solvent to maximize the solubility of this compound while minimizing its solubility in the aqueous phase. Consider solvents like ethyl acetate or dichloromethane.- Adjust the pH of the aqueous phase to suppress the deprotonation of the phenolic hydroxyl group, which would increase its aqueous solubility. A slightly acidic pH (around 5-6) is often a good starting point. | |
| Degradation of the product during workup. | - Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.- Ensure all workup steps are performed promptly. | |
| Incomplete Aldehyde Removal | The aldehyde is sterically hindered, leading to a slow or incomplete reaction with bisulfite.[4] | - Increase the reaction time with the bisulfite solution before extraction.- Add a co-solvent like methanol or dimethylformamide (DMF) to increase the solubility and reactivity of the aldehyde.[1] |
| The aldehyde-bisulfite adduct is partially soluble in the organic phase. | - Increase the polarity of the aqueous phase by adding more water or a saturated brine solution. | |
| Formation of an Interfacial Precipitate | The aldehyde-bisulfite adduct may have limited solubility in both the aqueous and organic phases. | - Add more water to the separatory funnel to dissolve the precipitate.- If the precipitate persists, it may be necessary to filter the entire mixture to remove the solid before separating the liquid phases. |
Experimental Protocols
Protocol 1: Standard Sodium Bisulfite Extraction for Aldehyde Removal
This protocol outlines the standard procedure for removing unreacted aromatic aldehydes from a solution containing this compound.
Materials:
-
Crude reaction mixture containing this compound and unreacted aldehyde dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared).
-
Deionized water.
-
Saturated sodium chloride (brine) solution.
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel, beakers, Erlenmeyer flasks.
-
Rotary evaporator.
Procedure:
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a suitable organic solvent. The choice of solvent is critical; it should have high solubility for this compound and be immiscible with water. A common starting point is ethyl acetate.
-
Initial Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water and shake gently to remove any water-soluble impurities. Allow the layers to separate and discard the aqueous layer.
-
Bisulfite Extraction:
-
Add a volume of saturated aqueous sodium bisulfite solution equal to the volume of the organic layer.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The aldehyde-bisulfite adduct will be in the aqueous (lower) layer.
-
Drain the aqueous layer.
-
Repeat the extraction with fresh sodium bisulfite solution at least one more time to ensure complete removal of the aldehyde.
-
-
Brine Wash: Wash the organic layer with an equal volume of brine solution to remove any residual water and dissolved salts.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to dry the solution. Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to obtain the purified this compound.
-
Purity Analysis: Analyze the purity of the final product using appropriate techniques such as NMR, HPLC, or GC-MS to confirm the absence of aldehyde impurities.
Protocol 2: Aldehyde Removal using a Co-Solvent for Enhanced Reactivity
This protocol is recommended for less reactive or sterically hindered aldehydes.
Procedure:
-
Dissolution: Dissolve the crude mixture in a water-miscible organic solvent such as methanol or dimethylformamide (DMF).[1]
-
Reaction with Bisulfite: Transfer the solution to a flask and add a saturated aqueous solution of sodium bisulfite. Stir the mixture vigorously at room temperature for 1-2 hours to allow for the formation of the bisulfite adduct.
-
Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Add a water-immiscible organic solvent (e.g., ethyl acetate) and deionized water.
-
Shake the funnel and allow the layers to separate. The purified this compound will be in the organic layer, while the aldehyde-bisulfite adduct will be in the aqueous layer.
-
-
Workup: Proceed with the brine wash, drying, and concentration steps as described in Protocol 1.
Visualizing the Workflow
To aid in understanding the purification process, the following diagrams illustrate the key steps and decision points.
Caption: Workflow for Sodium Bisulfite Extraction.
Caption: Troubleshooting Incomplete Aldehyde Removal.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]
-
One of the aldehyde that i have synthesised is not forming adduct with sodium by sulfite. is there any specific reason? ResearchGate. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. [Link]
-
Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. Koch-Glitsch. [Link]
-
Catalyst-Modified Activated Carbon for Aldehyde Removal. UES. [Link]
-
What are some common mistakes when doing liquid-liquid extraction labs? Reddit. [Link]
-
Bisulfite addition compounds. Al-Kimia. [Link]
-
"Aldehyde removal spray" is a popular aldehyde removal product recently, claiming to remove aldehyde with just one spray quickly. Is this real?. TRUNNANO. [Link]
- Purification of nitriles.
-
Liquid-Liquid Extraction. University of Richmond Blogs. [Link]
-
Simple Addition Reactions. Chemistry LibreTexts. [Link]
-
Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction. SciELO México. [Link]
-
Biotechnologybased approach for environmental bioremediation from toxic aldehydes using an Aldehyde Dehydrogenase e. FEBS. [Link]
-
Purification of aldehydes and ketones using Sodium Bisulfite. Reddit. [Link]
-
Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. [Link]
-
1-hydroxy-2-naphthonitrile (C11H7NO). PubChemLite. [Link]
-
Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. PMC. [Link]
-
Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. MDPI. [Link]
-
Techniques for Analysis of Plant Phenolic Compounds. PMC. [Link]
-
1-HYDROXYNAPHTHALENE. LookChem. [Link]
-
A theoretical analysis of the acid–base equilibria of hydroxylamine in aqueous solution. ResearchGate. [Link]
-
Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. PMC. [Link]
-
Exploring the Kinetics of Acid-Base Reactions: Fundamental Principles to Practical Applications. Longdom Publishing. [Link]
-
THE STABILITY OF THE ACID-BASE EQUILIBRIUM OF THE BLOOD IN NATURALLY NEPHROPATHIC ANIMALS AND THE EFFECT ON RENAL FUNCTION OF CHANGES IN THIS EQUILIBRIUM: II. A STUDY OF THE EFFICIENCY OF AN ALKALI TO PROTECT THE NATURALLY NEPHROPATHIC KIDNEY AGAINST THE TOXIC EFFECT OF AN ANESTHETIC. PMC. [Link]
-
Critical evaluation of stability constants for alpha-hydroxycarboxylic acid complexes with protons and metal ions and the accompanying enthalpy changes. Part II. Aliphatic 2-hydroxycarboxylic acids (IUPAC Technical Report). ResearchGate. [Link]
Sources
- 1. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisulfite addition compounds [ns1.almerja.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst-Modified Activated Carbon for Aldehyde Removal (AD)ï½ UES ï½ Catalytic activated carbon [cocowork.com]
- 6. Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction [scielo.org.mx]
- 7. 2024.febscongress.org [2024.febscongress.org]
Validation & Comparative
A Comparison Guide: Predicting the ¹H NMR Chemical Shifts of 1-Hydroxy-3-methyl-2-naphthonitrile
Executive Summary
For researchers and drug development professionals, the accurate structural elucidation of highly functionalized aromatic scaffolds is a critical bottleneck. 1-Hydroxy-3-methyl-2-naphthonitrile presents a unique analytical challenge in ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. The molecule features a rigid naphthalene core with three contiguous substituents that induce profound 3D electronic perturbations: a strong intramolecular hydrogen bond between the 1-hydroxyl and 2-nitrile groups, and severe steric peri-interactions involving the 8-position proton.
This guide objectively compares the performance of Empirical NMR Prediction Software (e.g., ChemDraw, Mnova) against Quantum Mechanical (DFT/GIAO) Prediction (e.g., Gaussian 16) for this specific scaffold. By analyzing the underlying causality of chemical shift deviations, we provide a self-validating workflow to ensure absolute confidence in your spectral assignments.
Mechanistic Causality: The Analytical Challenge
To understand why different predictive models succeed or fail, we must first examine the physical causality governing the proton microenvironments in this compound:
-
The Intramolecular Hydrogen Bond (1-OH to 2-CN): The spatial proximity of the 1-hydroxyl group to the 2-nitrile nitrogen facilitates a strong intramolecular hydrogen bond. This interaction withdraws electron density from the hydroxyl proton, drastically reducing its local magnetic shielding. Consequently, the proton is highly exposed to the external magnetic field (
), pushing its resonance frequency severely downfield (typically 11.50 – 12.10 ppm in non-polar solvents) [2]. -
The Peri-Effect (H-8): The H-8 proton is spatially compressed against the oxygen atom of the 1-hydroxyl group. This van der Waals compression, combined with the magnetic anisotropy of the oxygen lone pairs, causes significant spatial deshielding, shifting H-8 further downfield (~8.35 ppm ) than a standard aromatic proton.
-
The 3-Methyl Influence: The electron-donating nature of the 3-methyl group slightly shields the adjacent H-4 proton, isolating it as a distinct singlet (~7.60 ppm ).
Product Comparison: Empirical vs. Quantum Mechanical Methods
Empirical Prediction Software (ChemDraw / Mnova)
-
Mechanism: Relies on 2D topological mapping, HOSE (Hierarchical Orthogonal Space Encoding) codes, and linear additivity rules derived from experimental databases.
-
Performance: Excellent for the 3-methyl group and standard aromatic protons (H-5, H-6, H-7). However, it structurally fails to account for the exact 3D vector of the intramolecular hydrogen bond and the precise distance of the peri-interaction.
-
Result: It routinely underestimates the deshielding of the 1-OH proton by up to 3.0 ppm, leading to potential misassignments.
Quantum Mechanical Prediction (DFT/GIAO)
-
Mechanism: Utilizes Density Functional Theory (DFT) to optimize the true 3D geometry of the molecule, followed by the Gauge-Independent Atomic Orbital (GIAO) method to calculate exact magnetic shielding tensors based on explicit electron density [1].
-
Performance: Highly accurate. By explicitly modeling the electron density localized between the hydroxyl proton and the nitrile nitrogen, DFT perfectly captures the hydrogen bond's deshielding effect and the spatial peri-compression of H-8 [3].
-
Result: Provides chemical shifts that closely mirror experimental reality, serving as a reliable ground truth when experimental data is ambiguous.
Quantitative Data Presentation
The table below compares the expected experimental ranges (derived from analogous functionalized naphthols [2]) against typical outputs from both predictive methodologies.
| Proton Position | Expected Experimental Range (δ, ppm) | Empirical Prediction (ChemDraw/Mnova) | Quantum Mechanical (DFT/GIAO) | Performance Verdict |
| 1-OH | 11.50 – 12.10 | 8.50 – 9.50 | 11.75 – 11.95 | DFT Superior (Captures H-bond) |
| H-8 (peri) | 8.25 – 8.45 | 7.90 – 8.10 | 8.35 – 8.42 | DFT Superior (Captures spatial compression) |
| H-5 | 7.75 – 7.90 | 7.70 – 7.85 | 7.82 – 7.88 | Comparable |
| H-4 | 7.50 – 7.70 | 7.45 – 7.60 | 7.62 – 7.68 | Comparable |
| H-6, H-7 | 7.40 – 7.60 | 7.35 – 7.55 | 7.45 – 7.58 | Comparable |
| 3-CH₃ | 2.50 – 2.65 | 2.45 – 2.60 | 2.55 – 2.62 | Comparable |
Experimental Protocols
To ensure trustworthiness, the protocols below describe a self-validating system. The DFT workflow inherently validates itself by confirming the absence of imaginary frequencies before calculating NMR tensors.
Protocol A: Fast Empirical Screening
-
Input Generation: Draw the 2D structure of this compound in ChemDraw Professional. Ensure the aromatic ring system is defined as planar.
-
Execution: Navigate to Structure > Predict 1H-NMR Shifts.
-
Analysis: Export the generated peak list. Caution: Manually flag the 1-OH and H-8 predictions as low-confidence due to known 2D topological limitations with peri-cyano-naphthols.
Protocol B: High-Fidelity DFT/GIAO Calculation (Gaussian 16)
-
Conformational Search: Generate a 3D model of the molecule. Ensure the 1-OH proton is oriented toward the 2-CN group to allow for hydrogen bonding.
-
Geometry Optimization: Submit the structure to Gaussian 16. Run a DFT optimization using the B3LYP functional and the 6-311+G(d,p) basis set. Include an implicit solvent model for chloroform (SCRF=(PCM, Solvent=Chloroform)).
-
Self-Validation (Frequency Check): Concurrently run a frequency calculation (Freq). Analyze the output to ensure there are zero imaginary frequencies . If imaginary frequencies exist, the structure is a transition state and the subsequent NMR data will be invalid.
-
GIAO Tensor Calculation: Take the optimized geometry and run the NMR shielding calculation using the keyword NMR=GIAO at the mPW1PW91/6-311+G(2d,p) level of theory [1].
-
Referencing: Subtract the calculated isotropic shielding value of the target protons from the calculated shielding value of Tetramethylsilane (TMS) computed at the exact same level of theory to yield the final chemical shift (δ).
Workflow Visualization
Caption: Workflow comparing Empirical vs. Quantum Mechanical (DFT) NMR prediction methods.
References
-
Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry. Chemical Reviews, 112(3), 1839-1862. [Link]
-
Zhou, C., Fang, F., Cheng, Y., & Zhou, Y. (2018). Rhodium(III)‐Catalyzed C−H activation of benzoylacetonitriles in coupling with sulfoxonium ylides to naphthols. Advanced Synthesis & Catalysis, 360(13), 2546-2551. [Link]
-
Dickson, C. L., Mohammed, S., Jones, L. S. L., Crick, D. J., Augustyniak, W., Beaumont, M., & Westerman, J.-C. (2025). A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. Analyst. [Link]
FTIR spectral analysis of nitrile group in naphthalene derivatives
An in-depth technical analysis for researchers, analytical chemists, and drug development professionals evaluating spectroscopic methodologies for characterizing nitrile-containing aromatic compounds.
Introduction: The Nitrile Group as a Vibrational Probe
In the structural characterization of naphthalene derivatives—widely utilized as fluorescent probes, synthetic intermediates, and pharmacophores—the nitrile group (–C≡N) serves as a uniquely powerful spectroscopic marker. The characteristic symmetric and asymmetric stretching vibrations of the –C≡N triple bond fall within a narrow, highly isolated spectral window, typically between 2210 cm⁻¹ and 2260 cm⁻¹ [1].
Because this frequency range resides in the cellular "silent region"—devoid of interference from common O–H, N–H, C–H, and C=O stretching modes—the nitrile group acts as an exceptional built-in molecular sensor[1]. Its vibrational frequency is highly sensitive to local electrostatics, hydrogen bonding, and noncovalent interactions, a phenomenon governed by the Vibrational Stark Effect (VSE)[2]. When conjugated with the extended π-system of a naphthalene ring (e.g., 1-naphthonitrile), the stretching frequency typically experiences a slight red-shift compared to aliphatic nitriles, settling near 2220–2230 cm⁻¹ due to resonance delocalization.
To accurately capture and quantify these subtle spectral shifts, selecting the appropriate analytical technique is critical. This guide objectively compares the three primary vibrational spectroscopy methods—Transmission FTIR (KBr Pellet) , Attenuated Total Reflectance (ATR-FTIR) , and FT-Raman Spectroscopy —providing actionable protocols and comparative data to ensure scientific integrity in your analytical workflows.
Methodological Comparison: ATR-FTIR vs. KBr Transmission vs. Raman
The choice of spectroscopic sampling technique dictates the sensitivity, resolution, and quantitative reliability of the resulting data. Below is an objective comparison of the leading methodologies for analyzing solid-state naphthonitriles.
Transmission FTIR (KBr Pellet)
The KBr pellet method is the classical gold standard for transmission spectroscopy. By dispersing the naphthalene derivative in an infrared-transparent potassium bromide matrix, the IR beam passes completely through the sample[3].
-
The Causality of Performance: Because the effective pathlength is longer and the sample is uniformly dispersed, this method offers superior signal-to-noise ratios for trace analysis[3]. It strictly adheres to the Beer-Lambert law, making it ideal for absolute quantitation.
-
Limitations: KBr is highly hygroscopic. Absorbed moisture introduces broad O–H stretching bands (~3400 cm⁻¹) and bending modes (~1640 cm⁻¹). While these do not directly overlap with the nitrile stretch (~2220 cm⁻¹), poor pellet pressing can cause baseline scattering (the Christiansen effect) that distorts peak integration.
Attenuated Total Reflectance (ATR-FTIR)
ATR-FTIR utilizes an internal reflectance crystal (typically Diamond or Germanium)[4]. The IR beam reflects internally, creating an evanescent wave that penetrates only a few micrometers into the sample pressed against the crystal.
-
The Causality of Performance: ATR eliminates the need for complex sample preparation, preventing moisture contamination and polymorphic alteration[4]. However, the penetration depth (
) is directly proportional to the wavelength. Consequently, high-frequency bands (like the –C≡N stretch at 2220 cm⁻¹) appear artificially weaker compared to lower-frequency fingerprint bands unless an ATR mathematical correction is applied.
FT-Raman Spectroscopy
While FTIR relies on changes in the dipole moment, Raman spectroscopy measures changes in polarizability. The highly polarizable –C≡N triple bond yields an exceptionally intense and sharp Raman scattering peak[1].
-
The Causality of Performance: For complex polyaromatic networks or derivatives with multiple nitrile groups, Raman can successfully resolve symmetric (
) and antisymmetric ( ) stretching modes that often overlap into a single broad band in FTIR[1].
Table 1: Objective Performance Comparison for Naphthonitrile Analysis
| Parameter | Transmission FTIR (KBr) | ATR-FTIR (Diamond) | FT-Raman Spectroscopy |
| Nitrile Peak Intensity | High (Strong dipole change) | Moderate (Requires ATR correction) | Very High (Highly polarizable) |
| Sample Preparation | Labor-intensive (Grinding, pressing) | None (Direct solid/liquid application) | None (Can measure through glass) |
| Quantitative Accuracy | Excellent (Follows Beer-Lambert) | Good (Fixed pathlength, surface dependent) | Moderate (Dependent on scattering volume) |
| Trace Detection Limit | < 0.1% w/w | ~ 1-5% w/w | ~ 0.5-1% w/w |
| Primary Artifact Risks | Moisture absorption, scattering | Poor crystal contact, penetration depth bias | Fluorescence interference |
Method Selection Logic
To ensure a self-validating analytical approach, the selection of the spectroscopic technique must align with the primary experimental objective.
Decision matrix for selecting the optimal vibrational spectroscopy method for naphthonitriles.
Standardized Experimental Protocols
A robust protocol must be a self-validating system. The following methodologies incorporate built-in quality control steps to ensure the integrity of the nitrile spectral data.
Protocol A: Transmission FTIR via KBr Pellet
Best for: High-resolution library matching and trace impurity quantification.
-
Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 24 hours to eliminate adsorbed water. Store in a desiccator.
-
Sample Dilution: Weigh approximately 1–2 mg of the naphthonitrile derivative and 100 mg of dry KBr (1% w/w ratio).
-
Homogenization: Grind the mixture thoroughly in an agate mortar for 2–3 minutes. Causality: Particle sizes must be reduced to less than the wavelength of the IR radiation (< 2 µm) to prevent baseline sloping caused by Mie scattering.
-
Pellet Pressing: Transfer the powder to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of pressure for 3–5 minutes using a hydraulic press.
-
Validation Scan: Before scanning the sample, run a background scan of a pure KBr pellet. The baseline transmittance should be >85% with minimal water bands.
-
Acquisition: Scan the sample pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 co-added scans).
Protocol B: ATR-FTIR Analysis
Best for: Rapid screening, polymorph preservation, and routine QA/QC.
-
Crystal Cleaning: Clean the diamond ATR crystal with a volatile, non-residue solvent (e.g., isopropanol or acetone) using a lint-free wipe.
-
Background Validation: Collect a background spectrum of the ambient air. Ensure the baseline is flat and the single-beam energy profile matches the manufacturer's specifications.
-
Sample Application: Place 2–5 mg of the neat solid naphthonitrile derivative directly onto the center of the crystal.
-
Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Intimate optical contact between the sample and the high-refractive-index crystal is mandatory for the evanescent wave to penetrate the sample[4].
-
Acquisition & Correction: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Post-acquisition, apply an ATR correction algorithm in the spectrometer software to adjust the relative intensities of the high-frequency nitrile band (~2220 cm⁻¹) against the low-frequency aromatic C=C bends.
Standardized self-validating workflow for FTIR spectral acquisition and processing.
Data Interpretation: The Naphthonitrile Spectrum
When analyzing the gas-phase or solid-state spectrum of a model compound like 1-naphthalenecarbonitrile (1-naphthonitrile)[5][6], researchers should evaluate three primary spectral regions:
-
The Nitrile Region (2210–2250 cm⁻¹): Look for a sharp, distinct peak. In 1-naphthonitrile, the conjugation of the –C≡N group with the aromatic naphthalene ring increases the single-bond character of the triple bond via resonance, slightly lowering the stretching frequency compared to aliphatic nitriles (e.g., acetonitrile). Furthermore, the exact frequency is highly dependent on the local electric field (Stark tuning rate)[2].
-
The Aromatic C–H Region (3000–3100 cm⁻¹): Weak to moderate bands corresponding to the sp² C–H stretching of the naphthalene rings.
-
The Aromatic Ring Vibrations (1500–1600 cm⁻¹): A series of sharp peaks corresponding to the C=C skeletal stretching of the fused aromatic rings.
Expert Insight: If the nitrile peak exhibits unexpected broadening or splitting into two distinct maxima, it may indicate the presence of multiple polymorphic forms in the solid state, or inner/outer structural defects in polymerized networks[1]. In such cases, cross-validation with FT-Raman spectroscopy is highly recommended to isolate symmetric and antisymmetric modes.
References
-
PubChem. "1-Naphthalenecarbonitrile." National Institutes of Health (NIH).[Link]
-
NIST Mass Spectrometry Data Center. "1-Naphthalenecarbonitrile." NIST Chemistry WebBook.[Link]
-
Friebe, L., et al. "Nitrile Groups as Build-In Molecular Sensors for Interfacial Effects at Electrocatalytically Active Carbon–Nitrogen Materials." ACS Applied Materials & Interfaces (via PMC/NIH).[Link]
-
Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy." Kintek Solution.[Link]
-
Majumdar, A., et al. "Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins." The Journal of Physical Chemistry B (ACS Publications).[Link]
-
Bruker Optics / AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy." AZo Materials.[Link]
Sources
- 1. Nitrile Groups as Build-In Molecular Sensors for Interfacial Effects at Electrocatalytically Active Carbon–Nitrogen Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. kinteksolution.com [kinteksolution.com]
- 4. azom.com [azom.com]
- 5. 1-Naphthalenecarbonitrile | C11H7N | CID 6846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Naphthalenecarbonitrile [webbook.nist.gov]
Comparative Guide: Mass Spectrometry Fragmentation of 1-Hydroxy-3-Methyl-2-Naphthonitrile
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) behavior of 1-hydroxy-3-methyl-2-naphthonitrile (
We compare two primary ionization modalities: Electron Ionization (EI) and Electrospray Ionization (ESI) .
-
EI (70 eV) is the superior choice for structural elucidation, yielding a rich fragmentation pattern driven by the "ortho effect" between the C1-hydroxyl and C2-nitrile groups.
-
ESI (Negative Mode) is the preferred alternative for trace quantification in biological matrices, leveraging the acidic phenolic proton for high-sensitivity detection (
).
Part 1: Structural Context & The "Ortho Effect" Hypothesis
The fragmentation of this compound is governed by the proximity of its substituents. Unlike its meta or para isomers, the ortho-positioning of the hydroxyl (-OH) and nitrile (-CN) groups facilitates a specific intramolecular rearrangement.
-
Chemical Formula:
-
Exact Mass: 183.0684 Da
-
Key Structural Features:
-
Naphthalene Core: High stability, resulting in a strong molecular ion (
). -
C1-OH / C2-CN Interaction: The diagnostic "fingerprint" region.
-
C3-Methyl: A steric blocker that directs fragmentation away from the C3 position.
-
Part 2: Comparative Analysis (EI vs. ESI)
The following table contrasts the performance of hard ionization (EI) versus soft ionization (ESI) for this specific compound.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Energy | 70 eV (Hard) | Thermal/Voltage (Soft) |
| Primary Ion Species | Radical Cation ( | Deprotonated Ion ( |
| Base Peak | Often | |
| Fragmentation Richness | High (In-source fragmentation) | Low (Requires MS/MS or CID) |
| Isomer Specificity | Excellent (Diagnostic ortho-elimination) | Moderate (Requires optimized collision energy) |
| Detection Limit | Nanogram range | Picogram range (High Sensitivity) |
| Best Application | Structural Confirmation / Library Matching | PK/PD Studies / Complex Matrices |
Part 3: Mechanistic Deep Dive (EI Fragmentation)
In Electron Ionization, the molecule forms a radical cation (
The Diagnostic "Ortho" Pathway
The most critical feature for researchers is the differentiation of this compound from isomers like 4-hydroxy-3-methyl-2-naphthonitrile.
-
Molecular Ion (
, m/z 183): The base peak due to naphthalene stability. -
Loss of CO (m/z 155): Phenols typically lose carbon monoxide (28 Da). In the ortho-isomer, this is facilitated by a hydrogen transfer from the hydroxyl group to the ring carbon, followed by ring contraction/expansion.
-
Loss of HCN (m/z 156): Direct loss of the nitrile group as hydrogen cyanide (27 Da).
-
The Ortho-Effect Rearrangement (m/z 168
m/z 140):-
The methyl group (15 Da) is lost to form m/z 168.
-
However, a competing pathway involves the interaction of the OH and CN groups. The H on the hydroxyl group can interact with the nitrogen of the nitrile, facilitating the loss of HCNO (43 Da) or sequential loss of CO and NH fragments.
-
Visualization: Fragmentation Pathway
The following diagram illustrates the primary fragmentation vectors, highlighting the ortho-specific route.
Caption: EI Fragmentation pathway highlighting the primary losses (CO, HCN) and the diagnostic ortho-effect rearrangement distinct to 1-hydroxy-2-naphthonitrile derivatives.
Part 4: ESI-MS/MS Protocol (Negative Mode)
For biological assays (e.g., drug metabolism), ESI in negative mode is the standard due to the acidic phenolic proton.
Experimental Protocol: Targeted MS/MS Quantification
Objective: Develop a Multiple Reaction Monitoring (MRM) method for this compound.
Reagents:
-
LC-MS Grade Methanol (MeOH)
-
Ammonium Acetate (10 mM, pH 5.0) – Note: Avoid formic acid as it suppresses negative ionization of phenols.
Step-by-Step Workflow:
-
Source Optimization:
-
Mode: Negative Ion (
).[1] -
Capillary Voltage: 2.5 kV (Lower voltage prevents discharge).
-
Desolvation Temp: 350°C.
-
-
Precursor Selection:
-
Scan range m/z 100–300.
-
Identify
at m/z 182.1 .
-
-
Product Ion Scan (Collision Induced Dissociation - CID):
-
Isolate m/z 182.1 (isolation width 1.0 Da).
-
Apply Collision Energy (CE) ramp: 10 -> 40 eV.
-
Observe Transitions:
- (Loss of CO, -28 Da) – Quantifier
- (Loss of HCN, -27 Da) – Qualifier
- (Combined loss)
-
Workflow Visualization
Caption: Optimized ESI-MS/MS workflow for the quantification of this compound in negative ion mode.
Part 5: Isomer Differentiation Strategy
The most common analytical error is confusing the 1-hydroxy isomer with the 4-hydroxy isomer.
Differentiation Logic:
-
Ortho Effect (1-hydroxy): The 1-OH and 2-CN are adjacent. In EI-MS, this allows for a "proximity effect" (interaction between substituents) leading to a higher abundance of the
or equivalent ions compared to the para isomer. -
Para Isomer (4-hydroxy): The substituents are spatially separated. Fragmentation is dominated by independent losses (sequential loss of CO then HCN, or vice versa) without the concerted rearrangement seen in the ortho isomer.
-
Data Check: If your spectrum shows a significant peak corresponding to a cyclic transition (e.g., benzisoxazole formation), you likely have the 1-hydroxy (ortho) isomer.
References
-
McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra. University Science Books. (The definitive guide on EI fragmentation mechanisms, specifically ortho-effects in aromatics).
-
NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. [Link] (Source for standard ionization energies and general naphthonitrile spectra).
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. [Link] (Reference for ESI negative mode ionization of phenols).
- Bowie, J. H. (1990). The fragmentations of (M-H)- ions derived from organic compounds: an aid to structure determination. Mass Spectrometry Reviews.
Sources
Optimizing HPLC Method Validation for 1-Hydroxy-3-methyl-2-naphthonitrile Purity: A Comparative Guide (C18 vs. Biphenyl)
As pharmaceutical pipelines increasingly rely on complex polycyclic aromatic intermediates, the analytical methods used to verify their purity must evolve. 1-Hydroxy-3-methyl-2-naphthonitrile is a critical synthetic intermediate, frequently utilized in the development of downstream antiviral agents and complex active pharmaceutical ingredients (APIs)[1].
The primary analytical challenge lies in resolving this compound from structurally rigid, closely eluting synthetic impurities—such as 3-methyl-1-naphthol (de-cyanated byproduct) and 4-bromo-1-hydroxy-3-methyl-2-naphthonitrile (downstream intermediate)[1]. This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl phases and provides a self-validating, step-by-step methodology for method validation in strict accordance with the modernized ICH Q2(R2) guidelines[2][3].
The Analytical Challenge: Overcoming C18 Limitations
For decades, the C18 column has been the default workhorse for reversed-phase liquid chromatography (RPLC), separating compounds based primarily on hydrophobic (van der Waals) interactions[4]. However, when analyzing naphthonitrile derivatives, C18 phases often fall short.
The Causality of Co-elution: this compound and its structural analogs possess nearly identical partition coefficients (LogP). Because a C18 phase lacks the stereochemical and electronic mechanisms to differentiate between minor positional changes on a rigid naphthalene ring, these compounds frequently co-elute[5].
The Biphenyl Advantage:
Biphenyl stationary phases offer a mixed-mode retention mechanism. Alongside standard hydrophobic retention, the dual-ring structure of the biphenyl ligand provides strong
Comparative Performance Data: C18 vs. Biphenyl
To empirically demonstrate this, we compared the chromatographic performance of a standard C18 column against a Biphenyl column using an identical isocratic mobile phase.
Table 1: Chromatographic Performance Comparison
Conditions: 100 x 4.6 mm, 2.7 µm core-shell particles; Mobile Phase: 65:35 Methanol:Water; Flow Rate: 1.0 mL/min; UV Detection: 254 nm.
| Analyte / Impurity | C18 Retention Time (min) | C18 Resolution ( | Biphenyl Retention Time (min) | Biphenyl Resolution ( |
| 3-Methyl-1-naphthol | 4.12 | - | 5.45 | - |
| This compound | 4.35 | 0.8 (Co-elution) | 6.82 | 3.4 (Baseline) |
| 4-Bromo-1-hydroxy-3-methyl-2-naphthonitrile | 5.10 | 1.9 | 8.95 | 4.1 |
Data Insight: The Biphenyl column successfully achieves an
Experimental Methodology: A Self-Validating Protocol
Under the ICH Q2(R2) framework, method validation is not a mere box-checking exercise; it requires a scientific, risk-based approach defining an Analytical Target Profile (ATP)[2]. The following protocol establishes a self-validating system for routine purity analysis.
Step 1: Mobile Phase Optimization & Causality
-
Action: Select Methanol over Acetonitrile as the organic modifier.
-
Causality: Acetonitrile contains its own
electrons (C N bond). If used, acetonitrile molecules will actively compete with the naphthonitrile analyte for the interaction sites on the biphenyl stationary phase, severely suppressing selectivity. Methanol lacks electrons, thereby maximizing the stationary phase's resolving power for aromatic compounds[6].
Step 2: System Suitability Testing (SST) Integration
-
Action: Before any validation parameter is tested, inject a System Suitability Standard (containing this compound and 3-methyl-1-naphthol at 0.1 mg/mL) six consecutive times.
-
Self-Validating Criteria: The analytical sequence automatically halts if
, Tailing Factor ( ) , or Peak Area %RSD . This ensures the system is fundamentally capable of the separation before consuming valuable sample matrices[3].
Step 3: Executing ICH Q2(R2) Validation Parameters
-
Specificity: Inject a blank, a placebo (if applicable), and the analyte spiked with known impurities. Confirm no interfering peaks elute at the retention time of this compound[3][7].
-
Linearity & Range: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (1.0 mg/mL). Plot peak area vs. concentration. The method must exhibit a proportional response[7].
-
Accuracy (Recovery): Spike known quantities of the API into a matrix at 80%, 100%, and 120% levels in triplicate. Calculate the percentage recovery to ensure closeness of measured values to the true value[7].
-
Precision (Repeatability): Perform six independent sample preparations at the 100% concentration level. Calculate the %RSD of the assay results to verify operational consistency[3].
-
Robustness (QbD Approach): Deliberately introduce small variations in flow rate (
mL/min) and column temperature ( C). The method is robust if these changes do not shift the below 2.0[2][7].
ICH Q2(R2) Validation Results Summary
The methodology outlined above was executed using the Biphenyl stationary phase. The summarized validation data confirms the method's fitness for intended use.
Table 2: Method Validation Parameters (Biphenyl Column)
| ICH Q2(R2) Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at target RT; | No interference; | Pass |
| Linearity | Correlation Coefficient ( | Pass | |
| Range | 50% to 150% of target concentration | Validated across range | Pass |
| Accuracy | Mean Recovery: 98.0% - 102.0% | 99.4% | Pass |
| Precision | Repeatability %RSD | %RSD = 0.65% | Pass |
| Robustness | Min | Pass |
Method Development & Validation Workflow
The logical progression from stationary phase selection to regulatory compliance is mapped below.
Workflow for HPLC method development and ICH Q2(R2) validation of naphthonitrile derivatives.
Conclusion
When validating an HPLC method for the purity of highly conjugated, aromatic intermediates like this compound, relying strictly on hydrophobic retention is an analytical risk. By transitioning from a traditional C18 column to a Biphenyl stationary phase, laboratories can leverage
References
- Title: Biphenyl Stationary Phases in HPLC: A Comparative Guide Source: Benchchem URL
- Source: Nacalai Tesque, Inc.
- Title: Method Development & Validation (Stability-Indicating)
- Title: Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: Chromatography Online URL
- Title: Analytical Method Validation: Key Parameters & Common Challenges Source: Neuland Labs URL
- Title: ICH Q2 (R2)
- Title: 1-羟基-3-甲基-2-萘腈 (this compound)
- Title: 4-bromo-1-(4-chlorophenyl)
Sources
- 1. 1-羟基-3-甲基-2-萘腈 - CAS号 5333-06-2 - 摩熵化学 [molaid.com]
- 2. Analytical Method Validation: Key Parameters, Guidelines & Common Challenges [neulandlabs.com]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Comparison of biphenyl and other aromatic stationary phasesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
- 7. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
Comparative Reactivity Guide: 1-Hydroxy-3-methyl-2-naphthonitrile vs. 2-Naphthol
As a Senior Application Scientist navigating the complexities of aromatic functionalization, understanding the nuanced electronic environments of substituted naphthalenes is paramount. This guide provides an in-depth, objective comparison of the reactivity profiles of 2-naphthol (a classic, highly activated nucleophile) and 1-hydroxy-3-methyl-2-naphthonitrile (a complex, push-pull pharmaceutical intermediate).
By analyzing their mechanistic behavior, we can rationally design self-validating experimental protocols for regioselective functionalization—specifically focusing on electrophilic aromatic substitution (EAS) such as bromination.
Mechanistic Analysis & Regioselectivity
2-Naphthol: The Classic Alpha-Nucleophile
2-Naphthol is characterized by the strong electron-donating (+M) effect of the hydroxyl group at the C2 position. In EAS reactions, attack occurs almost exclusively at the C1 (alpha) position .
The causality behind this is rooted in intermediate stability: an electrophilic attack at C1 generates an arenium ion where the adjacent ring maintains its complete aromatic (benzenoid) structure[1]. Conversely, an attack at C3 or C6 forces the delocalization of the positive charge into the adjacent ring, breaking its aromaticity and resulting in a significantly higher activation energy barrier[1]. While highly reactive, this electron-rich nature makes 2-naphthol highly susceptible to unwanted oxidative dearomatization or oxidative coupling[2].
Regioselectivity logic for 2-naphthol electrophilic aromatic substitution at the C1 position.
This compound: Synergistic Push-Pull Directing Effects
This compound represents a highly engineered electronic system, notably utilized as a critical intermediate in the synthesis of naphth-2-ylacetic acid derivatives for HIV antiviral therapies[3].
Unlike 2-naphthol, this molecule features a "push-pull" electronic landscape:
-
-OH at C1 (+M, +I): Strongly activates the ring, directing ortho (C2) and para (C4).
-
-CN at C2 (-M, -I): Strongly electron-withdrawing. It deactivates the ring overall (protecting against the oxidative degradation seen in 2-naphthol) and blocks the C2 position. As a meta-director, it directs electrophiles toward C4 and C8.
-
-CH3 at C3 (+I): Weakly activating, directing ortho (C2, C4).
The Causality: The C2 position is sterically and chemically blocked. However, the directing effects of all three substituents (ortho/para from -OH, meta from -CN, and ortho from -CH3) synergistically converge on the C4 position . This results in exceptional regiochemical purity during functionalization, albeit requiring slightly more forcing conditions than 2-naphthol due to the deactivating nature of the nitrile group.
Synergistic directing effects of substituents leading to exclusive C4 substitution.
Quantitative Reactivity Comparison
The following table summarizes the operational and electronic differences between the two substrates, providing a quick-reference guide for synthetic planning.
| Parameter | 2-Naphthol | This compound |
| Electronic Nature | Highly activated (Strong +M) | Push-pull system (+M from -OH, -M from -CN) |
| Primary EAS Site | C1 (Alpha position) | C4 (Para to -OH) |
| Relative Nucleophilicity | Very High | Moderate (Attenuated by -CN) |
| Oxidation Susceptibility | High (Prone to oxidative coupling) | Low (Stabilized by electron withdrawal) |
| Typical Bromination Agent | NBS in DCM (0 °C to RT) | NBS in DMF (RT to 50 °C) |
| Regiochemical Purity | Moderate (C1, C6 dibromination possible) | Very High (Synergistic directing to C4) |
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. They incorporate specific In-Process Controls (IPCs) so the operator can visually and analytically verify the reaction trajectory.
Protocol A: Regioselective Bromination of 2-Naphthol
Objective: Synthesis of 1-bromo-2-naphthol. Because 2-naphthol is highly activated, mild conditions are required to prevent over-bromination.
-
Setup: Charge a dry, round-bottom flask with 2-naphthol (1.0 equiv) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes. Self-Validation Cue: The clear solution will transition to a pale yellow/orange hue as the bromonium intermediate forms.
-
Reaction Monitoring: Stir at 0 °C for 1 hour. Monitor via TLC (Hexanes/EtOAc 4:1). The highly polar 2-naphthol spot (Rf ~0.3) will cleanly convert to a less polar product spot (Rf ~0.5).
-
Quench & Workup: Once starting material is consumed, quench the reaction with a 10% aqueous sodium thiosulfate solution to neutralize any unreacted electrophilic bromine. Extract with DCM, wash with brine, dry over anhydrous
, and concentrate under reduced pressure.
Protocol B: Regioselective Bromination of this compound
Objective: Synthesis of 4-bromo-1-hydroxy-3-methyl-2-naphthonitrile (Key HIV antiviral intermediate[3]). The deactivating -CN group necessitates a highly polar aprotic solvent (DMF) and mild heating to drive the reaction to completion.
-
Setup: Charge a reactor with this compound (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.
-
Reagent Addition: Add NBS (1.1 equiv) in a single portion at room temperature.
-
Activation: Heat the reaction mixture to 45–50 °C. Self-Validation Cue: Unlike 2-naphthol, the reaction will not proceed instantaneously at 0 °C. Heating is the causal driver to overcome the -CN induced activation barrier.
-
Reaction Monitoring: Stir for 2–3 hours. Monitor via LC-MS. Look for the disappearance of the starting mass and the emergence of the classic M / M+2 (1:1 ratio) isotope pattern characteristic of mono-bromination at the C4 position.
-
Isolation: Cool the mixture to room temperature. Slowly add cold deionized water (3 volumes relative to DMF) dropwise under vigorous stirring. Self-Validation Cue: The product will crash out as a distinct crystalline precipitate. Filter the solid, wash with cold water, and dry under vacuum at 40 °C.
References
-
Kasturi, T. R., et al. (1998). Dearomatisation of 2-naphthol by oxidative nucleophilic substitution and oxidative electrophilic substitution. Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]
- Gilead Sciences, Inc. (2012). Napht-2-ylacetic acid derivatives to treat AIDS (Patent No. WO2012003497A1). World Intellectual Property Organization.
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. URL:[Link]
Sources
- 1. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 2. Dearomatisation of 2-naphthol by oxidative nucleophilic substitution and oxidative electrophilic substitution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. 2-tert-butoxy-2-(1-(4-chlorophenyl)-7-(2-(1-hydroxycyclopentyl)ethyl)-3-methylnaphthalen-2-yl)acetic acid - CAS号 1354490-46-2 - 摩熵化学 [molaid.com]
A Senior Application Scientist's Guide to the UV-Vis Absorption Spectra of 1-Hydroxy-3-Methyl-2-Naphthonitrile Dyes
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption properties of 1-hydroxy-3-methyl-2-naphthonitrile dyes. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a comparative perspective, grounded in experimental evidence and photophysical principles. We will explore the structural basis for the spectral characteristics of this dye scaffold, present a validated protocol for its analysis, and compare its performance against other common dye classes, elucidating its potential in modern research and development.
Introduction: The Naphthonitrile Scaffold
The 1-hydroxy-2-naphthonitrile framework represents a valuable class of organic compounds characterized by a rigid naphthalene core functionalized with hydroxyl (-OH) and cyano (-CN) groups. This particular arrangement of a strong electron-donating group (hydroxyl) and an electron-withdrawing group (cyano) on a large, conjugated π-system gives rise to interesting photophysical properties. Naphthalene derivatives are not only significant as dyes and fluorescent probes but also serve as foundational scaffolds in medicinal chemistry, with demonstrated antimicrobial and anticancer activities.[1][2] The historical success of dyes as lead compounds in drug discovery underscores the importance of thoroughly characterizing novel chromophores like this compound.[3] This guide aims to provide the foundational spectroscopic knowledge required to harness the potential of this promising dye family.
Molecular Structure and the Origin of Color
The UV-Vis absorption of an organic molecule is dictated by its electronic structure. In this compound, the fused benzene rings of the naphthalene core form an extensive conjugated system of π-electrons. This system acts as the primary chromophore —the part of the molecule responsible for absorbing light.
The hydroxyl (-OH) and cyano (-CN) groups act as auxochromes , which are substituents that modify the absorption characteristics of the chromophore. The hydroxyl group, a potent electron donor, and the cyano group, an electron acceptor, create an intramolecular charge-transfer (ICT) character upon electronic excitation. This feature is crucial as it often leads to high molar absorptivity and environmental sensitivity.
The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (typically the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (the Lowest Unoccupied Molecular Orbital, LUMO). For this molecule, the primary absorption bands arise from π → π * transitions within the conjugated aromatic system.[4][5] As the extent of conjugation increases, the energy gap between the HOMO and LUMO decreases, resulting in absorption at longer wavelengths (a bathochromic or red shift).[4][5]
Caption: Standard workflow for UV-Vis absorption spectroscopy.
Step-by-Step Methodology
-
Materials and Reagents:
-
This compound dye sample
-
Spectroscopic grade solvents (e.g., Methanol, Chloroform, Dimethyl Sulfoxide - DMSO)
-
Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Micropipettes
-
1 cm path length quartz cuvettes
-
-
Instrumentation:
-
Preparation of Stock Solution (e.g., 1 mM):
-
Accurately weigh a small amount of the dye (e.g., ~1-2 mg).
-
Dissolve the dye in a known volume (e.g., 10 mL) of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mM). Ensure complete dissolution.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions from the stock solution to prepare a series of solutions with lower concentrations (e.g., 1 µM to 20 µM). [8]This is crucial for verifying adherence to the Beer-Lambert Law and determining the molar absorptivity.
-
-
Spectrophotometer Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stable output.
-
Set the desired wavelength range (e.g., 200-800 nm).
-
Fill a quartz cuvette with the pure solvent that was used to prepare the dye solutions. This will be your "blank".
-
Place the blank cuvette in both the reference and sample holders and run a baseline correction. This digitally subtracts the absorbance of the solvent and cuvette. [7][9]
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the most dilute dye solution before filling it.
-
Place the sample cuvette in the sample holder and the blank (pure solvent) cuvette in the reference holder.
-
Acquire the absorption spectrum. [9]Record the absorbance at the wavelength of maximum absorption (λmax).
-
Repeat the measurement for all prepared dilutions, moving from lowest to highest concentration.
-
-
Data Analysis:
-
Plot the recorded spectra as Absorbance versus Wavelength (nm).
-
Identify the λmax for the dye in the specific solvent.
-
To determine the molar absorptivity (ε), plot Absorbance at λmax versus Concentration (mol/L). The slope of the resulting line, according to the Beer-Lambert Law (A = εbc, where b=1 cm), is the molar absorptivity. [10]
-
Spectral Properties and Environmental Sensitivity (Solvatochromism)
The position and intensity of the absorption bands of this compound are highly dependent on its environment, a phenomenon known as solvatochromism . [11][12]This occurs because a change in solvent polarity can stabilize the ground state and the excited state of the dye molecule to different extents. [13]
-
Bathochromic (Red) Shift: Occurs when the excited state is more polar than the ground state and is better stabilized by polar solvents, lowering its energy and shifting λmax to a longer wavelength. This is often observed in molecules with strong intramolecular charge-transfer character.
-
Hypsochromic (Blue) Shift: Occurs when the ground state is better stabilized by polar solvents than the excited state, increasing the energy gap for excitation and shifting λmax to a shorter wavelength.
Naphthol derivatives often exhibit significant solvatochromic shifts, making them potential candidates for use as environmental sensors. [14]The table below illustrates the expected shifts for a naphthonitrile dye in solvents of varying polarity, based on data from similar compounds.
Table 1: Representative UV-Vis Absorption Data in Various Solvents
| Solvent | Polarity (ET(30) kcal/mol) | Typical λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Observations |
| Chloroform | 39.1 | ~490 - 510 | ~15,000 - 20,000 | Moderate polarity, aprotic. |
| Methanol | 55.4 | ~480 - 500 | ~18,000 - 25,000 | Polar, protic. Hydrogen bonding can influence spectra. |
| DMSO | 45.1 | ~500 - 520 | ~20,000 - 30,000 | High polarity, aprotic. Often induces a red shift. |
Note: These values are illustrative for a generic naphthonitrile dye and actual experimental values may vary. The ET(30) scale is a common measure of solvent polarity. [11][13]
Comparative Guide: Naphthonitriles vs. Alternative Dyes
No single dye is perfect for every application. The utility of this compound is best understood by comparing it to established dye classes.
Table 2: Performance Comparison with Alternative Dye Scaffolds
| Feature | 1-Hydroxy-2-Naphthonitrile Dyes | Azo Dyes | Naphthalimide Dyes | Lawsone Derivatives |
| Core Structure | Fused bicyclic aromatic (Naphthalene) | R-N=N-R' | Tricyclic heteroaromatic | 1,4-Naphthoquinone |
| Typical λmax | 450 - 550 nm (Visible) | 400 - 700 nm (Highly tunable) | 400 - 600 nm (Often fluorescent) | 400 - 500 nm |
| Molar Absorptivity (ε) | Medium to High | Very High | High | Medium |
| Key Advantages | Good photostability from rigid core, sensitive to environment (solvatochromism), synthetically accessible. | Extremely versatile synthesis, intense coloration, vast chemical library available. [15] | High fluorescence quantum yields, excellent photostability, widely used in bioimaging. [16] | Natural product origin, biocompatible, useful in dye-sensitized solar cells. [17] |
| Key Disadvantages | Moderate fluorescence (typically). | Potential for reductive cleavage into toxic amines, some have poor photostability. [15] | Synthesis can be more complex. | Lower molar absorptivity compared to azo dyes. |
Causality Behind Performance: The rigid, planar structure of the naphthalene core in naphthonitrile dyes contributes to their relatively high photostability compared to some flexible azo dyes. However, the azo bond in azo dyes creates an exceptionally efficient chromophore, leading to very high molar absorptivity values. [15]Naphthalimides are exceptional in that their structure is tailored to minimize non-radiative decay pathways, resulting in brilliant fluorescence, a property less pronounced in simple naphthonitriles. [16]
Applications in Research & Drug Development
The unique spectral properties of this compound dyes position them for several advanced applications.
Caption: Relationship between spectral properties and applications.
-
Cellular Imaging: The environmental sensitivity of these dyes makes them promising candidates for developing fluorescent probes that can report on the polarity of their micro-environment, such as within cellular lipid droplets or membranes. [18]* Drug Discovery Scaffolds: The naphthalene core is a "privileged structure" in medicinal chemistry. The dye itself can be screened for biological activity or serve as a starting point for the synthesis of more complex molecules with therapeutic potential. [1][19]* High-Throughput Screening (HTS): In HTS campaigns, colorimetric readouts are simple and effective. Dyes can be used to track reactions, protein binding, or other molecular events. [3]
Conclusion
This compound and its derivatives represent a compelling class of dyes that bridge the gap between simple colorants and functional molecular probes. Their UV-Vis absorption is governed by π → π* transitions within a stable naphthalene core, modulated by powerful auxochromes that impart high molar absorptivity and significant environmental sensitivity. While they may not possess the sheer color intensity of the best azo dyes or the exceptional fluorescence of naphthalimides, they offer a robust and versatile platform with a favorable balance of photostability, synthetic tractability, and tunable spectral properties. For researchers in materials science, cell biology, and drug discovery, a thorough understanding of their UV-Vis absorption behavior is the first step toward unlocking their full potential.
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-
JoVE. (2020, March 26). UV-Vis Spectroscopy of Dyes - Procedure. [Link]
-
Sıdır, İ., & Gülseven Sıdır, Y. (2016). Solvatochromism and intramolecular hydrogen-bonding assisted dipole moment of phenyl 1-hydroxy-2-naphthoate in the ground and excited states. Journal of Molecular Liquids, 222, 972-985. [Link]
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Science Department. Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer. Valencia College. [Link]
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Gomes, P. J., et al. (2025). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. MDPI. [Link]
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Rasayan, J. Chem. (2009). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. Rasayan Journal of Chemistry. [Link]
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ResearchGate. Characteristics of UV-Vis absorption spectra of the dyes. [Link]
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Kuimova, M. K., et al. (2012). UV/Visible Diffusion-Ordered Spectroscopy: A Simultaneous Probe of Molecular Size and Electronic Absorption. PMC. [Link]
-
Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. [Link]
-
University of Glasgow. STUDIES IN 2-NAPHTHOL DERIVATIVES. [Link]
-
American Pharmaceutical Review. (2016, September 30). Development and Applications of Novel, Highly Sensitive Fluorescent Dyes for N-glycan Analysis. [Link]
-
Bentham Science. (2020, November 23). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. [Link]
-
SSPC. (2024, February 15). Scientists develop colour-changing dyes that light up cellular activity. [Link]
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Patil, M. K., et al. (2022). Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments. European Journal of Chemistry. [Link]
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University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]
-
El-Sayed, N. N. E. (2012). The chemical reactivity of naphthols and their derivatives toward α‐cyanocinnamonitriles and ethyl. SciSpace. [Link]
-
Leyva, E., et al. (2023). Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Derivatives. MDPI. [Link]
-
Muhammad Mustapha, A., et al. (2025). Naphthalimide dyes as fluorescent probes for emerging applications in medical diagnostics and therapeutics: a review. Semantic Scholar. [Link]
-
Dadashpour, M., et al. (2024). The historical impact and future potential of dyes in drug discovery. PubMed. [Link]
-
Erdogan, M., et al. (2022). Substituted naphthoxy-phthalonitrile derivatives: Synthesis, substituent effects, DFT, TD-DFT Calculations, antimicrobial properties and DNA interaction studies. PubMed. [Link]
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
-
Al-Ayed, A. S. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Sci.Int(Lahore). [Link]
-
ResearchGate. (2018). Solvatochromism Effect Studies on Electronic Absorption Spectral of Some Hydroxy Tolyl Azo Benzaldehyde dyes. [Link]
-
ResearchGate. UV/Vis absorption spectra of compounds 1, 2, and 3 in methanol. [Link]
-
Salampuria, S., et al. (2012). Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. Scirp.org. [Link]
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- 11. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. eurjchem.com [eurjchem.com]
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- 18. sspc.ie [sspc.ie]
- 19. scispace.com [scispace.com]
Validation of 1-Hydroxy-3-methyl-2-naphthonitrile: Elemental Analysis vs. Orthogonal Techniques
Topic: Elemental Analysis Calculation for 1-Hydroxy-3-methyl-2-naphthonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In the development of pharmaceutical intermediates and advanced materials, This compound serves as a critical scaffold, particularly in the synthesis of azo dyes and heterocyclic bioactive agents.[1] While modern spectroscopic techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) provide structural confirmation, Elemental Analysis (EA) remains the definitive method for establishing bulk purity.
This guide details the precise elemental calculation for this compound, compares the performance of EA against HRMS and qNMR, and provides a validated protocol for handling this specific naphthonitrile derivative.
The Core Calculation: Elemental Composition
To validate the identity of this compound, one must first establish the theoretical baseline.[1] The presence of the naphthalene core combined with a nitrile and hydroxy group creates a carbon-rich lattice that demands precise combustion analysis.
Molecular Specifications
-
IUPAC Name: 1-hydroxy-3-methylnaphthalene-2-carbonitrile[1]
-
Molecular Formula:
[1] -
Molecular Weight: 183.21 g/mol [1]
Step-by-Step Calculation
The theoretical mass percentages are derived from standard atomic weights (
-
Carbon (
): -
Hydrogen (
): -
Nitrogen (
): -
Oxygen (
): -
Total Mass:
Theoretical Values Table
These values represent the "Gold Standard" against which experimental data must be compared.
| Element | Mass Contribution ( g/mol ) | Theoretical % | Acceptance Range ( |
| Carbon | 144.132 | 78.67% | 78.27% – 79.07% |
| Hydrogen | 9.072 | 4.95% | 4.55% – 5.35% |
| Nitrogen | 14.007 | 7.65% | 7.25% – 8.05% |
| Oxygen | 15.999 | 8.73% | N/A (Calculated by difference) |
Critical Insight: The high carbon content (>78%) makes this compound prone to incomplete combustion (soot formation). Standard protocols must be adjusted to ensure sufficient oxygen delivery during the flash combustion phase.
Comparative Performance: EA vs. HRMS vs. qNMR
While EA is often viewed as a "legacy" technique, its ability to detect non-chromatographable impurities (water, inorganic salts) makes it superior for bulk purity validation compared to spectral methods.
Performance Analysis Matrix
| Feature | Elemental Analysis (EA) | High-Res Mass Spec (HRMS) | Quantitative NMR (qNMR) |
| Primary Utility | Bulk Purity & Solvation Check | Molecular Formula Confirmation | Structural Purity & Isomer Ratio |
| Sample Requirement | 2–5 mg (Destructive) | < 0.1 mg (Non-destructive) | 5–10 mg (Non-destructive) |
| Accuracy | < 5 ppm mass error | ||
| Blind Spot | Isomers (same formula) | Inorganic salts, non-ionizing impurities | Exchangeable protons (OH), paramagnetic impurities |
| Performance on Target | High: Detects trapped | Med: Confirms | High: Distinguishes 1-OH vs 2-OH isomers.[1] |
Scenario Analysis: Detecting Impurities
Why is EA indispensable? Consider a sample of this compound contaminated with 1% water (common due to the hydroxy group).
Result: The sample fails the
Experimental Protocol: Validating the Naphthonitrile
To achieve the theoretical values calculated above, strict adherence to sample preparation is required. Naphthonitriles can be chemically stable but physically hygroscopic.
Workflow Visualization
The following diagram illustrates the decision matrix for validating the synthesized compound.
Caption: Workflow for validating bulk purity using Elemental Analysis, emphasizing the critical drying step.
Detailed Methodology
-
Pre-Treatment (Drying):
-
The 1-hydroxy group facilitates hydrogen bonding with atmospheric moisture.
-
Protocol: Dry the sample in a vacuum oven at 45°C for 4–6 hours over phosphorus pentoxide (
) or silica gel. -
Why? Failure to dry typically results in Low %C and High %H.
-
-
Weighing:
-
Use a microbalance with 0.001 mg (1 µg) readability.
-
Target sample mass: 2.0 – 2.5 mg .
-
Note: Weighing <1.5 mg increases the relative error; >3 mg may cause incomplete combustion due to the high carbon density of the naphthalene ring.
-
-
Combustion Conditions:
-
Temperature: Set combustion tube to
. Naphthalene rings are thermally stable and require high energy to break down completely into . -
Oxygen Dosing: Ensure an oxygen "boost" or extended loop time (approx. 90-120 seconds) to prevent soot formation, which leads to artificially low %C results.
-
-
Data Interpretation:
-
If %N is correct but %C is low: Incomplete combustion (soot).
-
If %C is low and %H is high: Solvent/Water contamination.
-
If all values are low: Inorganic contamination (silica, salts) which do not combust.
-
References
- Comparison of Purity Methods
-
Elemental Analysis Standards
-
Waites, T., et al. (2011). An International Study Evaluating Elemental Analysis. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
- Note: This paper discusses the validity of the journal standard.
-
-
Naphthonitrile Synthesis & Properties
-
Analytical Protocols
Sources
A Senior Application Scientist's Guide to Validating Molecular Docking Scores for 1-hydroxy-3-methyl-2-naphthonitrile Ligands
Introduction: The Imperative of Ground-Truthing In Silico Predictions
In the fast-paced landscape of modern drug discovery, computational molecular docking has become an indispensable tool.[1][2] It offers a rapid and cost-effective method to predict the binding orientation of a ligand within a protein's active site and to estimate the strength of this interaction, often represented by a docking score.[3][4][5] These predictions are crucial for prioritizing compounds for synthesis and experimental testing.[2][4] However, it is a fundamental principle of rigorous scientific inquiry that computational models, no matter how sophisticated, must be validated by empirical data.[1][6] Docking scores are approximations and can be influenced by the inherent limitations of scoring functions and the neglect of protein flexibility.[7][8][9]
This guide provides a comprehensive framework for validating the molecular docking scores of a specific class of compounds: 1-hydroxy-3-methyl-2-naphthonitrile ligands. As a Senior Application Scientist, my objective is not merely to present a series of protocols but to elucidate the rationale behind each step, enabling researchers to make informed decisions and design robust validation strategies. We will explore a multi-faceted approach, combining advanced computational techniques with established biophysical assays to build a compelling body of evidence for the predicted binding affinities.
The Dual-Pronged Approach to Validation: Computational and Experimental Cross-Verification
A robust validation strategy does not rely on a single method but rather on the convergence of evidence from multiple, independent lines of inquiry. This guide is structured around a two-pronged approach:
-
In Silico Validation and Refinement: Employing advanced computational methods to scrutinize and enhance the initial docking predictions.
-
In Vitro Experimental Corroboration: Utilizing biophysical techniques to directly measure the binding affinity and kinetics of the ligand-protein interaction.
The synergy between these two approaches provides a much higher degree of confidence in the docking results than either could achieve alone.[6]
Caption: Overall workflow for docking score validation.
Part 1: Rigorous In Silico Validation and Refinement
Before committing to the time and expense of chemical synthesis and experimental testing, it is prudent to first rigorously validate the docking scores using a variety of computational techniques.
Consensus Scoring: Mitigating the Bias of Single Scoring Functions
The Rationale: Different docking programs employ distinct algorithms and scoring functions to predict binding affinity.[10] No single scoring function is universally superior, and each has its own inherent biases.[7][10] Consensus scoring leverages the strengths of multiple scoring functions to improve the reliability of hit identification and reduce the number of false positives.[7][10][11]
Methodology:
-
Docking with Multiple Programs: Perform docking of the this compound ligands using at least three different and well-validated docking programs (e.g., AutoDock Vina, GOLD, Glide).[12][13]
-
Score Normalization and Ranking: For each ligand, obtain the docking score from each program. Since the scoring scales will differ, it is essential to rank the ligands based on their scores from each program.
-
Consensus Calculation: Combine the ranks or scores from the different programs. Common methods include:
Data Presentation:
| Ligand ID | AutoDock Vina Score (kcal/mol) | GOLD Score | Glide Score | Average Rank | Consensus Score (e.g., Z-Score) |
| Naphtho-001 | -9.8 | 75.2 | -10.1 | 1.33 | 1.85 |
| Naphtho-002 | -9.5 | 72.1 | -9.8 | 2.67 | 0.98 |
| Naphtho-003 | -8.9 | 68.5 | -9.2 | 4.00 | 0.23 |
| ... | ... | ... | ... | ... | ... |
Molecular Dynamics (MD) Simulations: Assessing Pose Stability and Receptor Flexibility
The Rationale: Molecular docking typically treats the protein receptor as a rigid entity, which is a significant simplification.[14] MD simulations provide a dynamic view of the protein-ligand complex, allowing for an assessment of the stability of the predicted binding pose and accounting for the flexibility of the receptor.[14][][16]
Methodology:
-
System Preparation: The top-ranked poses of the this compound ligands from the consensus scoring are used as the starting point. The complexes are solvated in a water box with appropriate ions to neutralize the system.[17]
-
Simulation: An MD simulation is run for a sufficient duration (e.g., 100-500 ns) to allow the system to reach equilibrium.[18]
-
Trajectory Analysis: The trajectory of the simulation is analyzed to:
Caption: MD simulation workflow for pose validation.
Free Energy Calculations: Towards a More Accurate Prediction of Binding Affinity
The Rationale: While computationally intensive, methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide more accurate estimations of binding free energy than standard docking scores.[20][21] FEP calculates the relative binding free energy between two closely related ligands, making it ideal for lead optimization.[20][22][23]
Methodology (FEP):
-
Alchemical Transformation: A simulation is performed where one this compound derivative is gradually "mutated" into another.[23]
-
Free Energy Difference Calculation: The difference in free energy between the two states is calculated, providing the relative binding affinity.[21]
Data Presentation:
| Ligand Pair | ΔΔG_binding (FEP, kcal/mol) | Interpretation |
| Naphtho-001 -> Naphtho-002 | -1.2 ± 0.3 | Naphtho-002 is predicted to have a higher binding affinity. |
| Naphtho-001 -> Naphtho-003 | +0.8 ± 0.2 | Naphtho-003 is predicted to have a lower binding affinity. |
| ... | ... | ... |
Part 2: Essential In Vitro Experimental Validation
Computational predictions, no matter how refined, must ultimately be tested in the real world.[1] The following biophysical assays provide direct evidence of binding and are considered the gold standard for validating docking results.
Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity
The Rationale: SPR is a label-free technique that measures the binding of a ligand to an immobilized protein in real-time.[24][25] It provides a wealth of information, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.[26][27]
Experimental Protocol:
-
Protein Immobilization: The target protein is immobilized on an SPR sensor chip.
-
Ligand Injection: A series of concentrations of the synthesized this compound ligand are flowed over the sensor chip.
-
Data Acquisition: The change in refractive index at the sensor surface is monitored over time, generating a sensorgram.
-
Data Analysis: The sensorgrams are fitted to a binding model to determine ka, kd, and KD.
Isothermal Titration Calorimetry (ITC): The Thermodynamics of Binding
The Rationale: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Experimental Protocol:
-
Sample Preparation: The target protein is placed in the sample cell, and the this compound ligand is in the injection syringe.
-
Titration: The ligand is injected into the protein solution in small aliquots.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The resulting data is plotted and fitted to a binding model to determine the thermodynamic parameters.
Fluorescence Polarization (FP): A High-Throughput Alternative
The Rationale: FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[28][29][30] It is a sensitive and high-throughput method for determining binding affinities.[30][31]
Experimental Protocol:
-
Probe Development: A fluorescently labeled version of a known binder or a competitive assay format is required.
-
Assay: The fluorescent probe is incubated with the target protein in the presence of varying concentrations of the this compound ligand.
-
Polarization Measurement: The fluorescence polarization is measured. A decrease in polarization indicates displacement of the fluorescent probe by the ligand.
-
Data Analysis: The data is used to calculate the IC50, which can be converted to a Ki (inhibition constant).
Synthesizing the Data: The Moment of Truth
The ultimate goal of this comprehensive validation process is to determine the correlation between the computationally predicted docking scores and the experimentally determined binding affinities.
Data Presentation: Computational vs. Experimental
| Ligand ID | Consensus Docking Score | ΔΔG_binding (FEP, kcal/mol) | KD (SPR, nM) | KD (ITC, nM) | Ki (FP, nM) |
| Naphtho-001 | 1.85 | (Reference) | 50 | 65 | 72 |
| Naphtho-002 | 0.98 | -1.2 | 15 | 20 | 25 |
| Naphtho-003 | 0.23 | +0.8 | 120 | 150 | 165 |
| ... | ... | ... | ... | ... | ... |
A strong correlation between the ranked order of the docking scores and the experimental binding affinities provides high confidence in the predictive power of the docking protocol for this class of ligands.
Conclusion: A Pathway to Confident Drug Discovery
Validating molecular docking scores is not a mere formality; it is a critical step in ensuring the efficient and effective progression of a drug discovery project. By employing a multi-faceted approach that combines rigorous in silico validation with gold-standard experimental techniques, researchers can move forward with a higher degree of confidence in their computational predictions. The methodologies outlined in this guide for this compound ligands provide a robust framework that can be adapted to other chemical series, ultimately leading to a more streamlined and successful drug discovery pipeline.
References
-
Palacio-Rodriguez, K., et al. (2022). Comprehensive Survey of Consensus Docking for High-Throughput Virtual Screening. Molecules, 27(19), 6344. Available from: [Link]
-
Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. Available from: [Link]
-
Free-Energy Perturbation. Rowan University. Available from: [Link]
-
Charifson, P. S., et al. (2001). Consensus Scoring: A Method for Obtaining Improved Hit Rates from Docking Databases of Three-Dimensional Structures into Proteins. Journal of Medicinal Chemistry, 44(14), 2284–2292. Available from: [Link]
-
The Role of Free Energy Perturbation in Drug Discovery: Enhancing Binding Affinity Predictions. Maven Regulatory Solutions. (2024). Available from: [Link]
-
A beginner's guide to surface plasmon resonance. The Biochemist. (2023). Available from: [Link]
-
Kim, R., & Skolnick, J. (2007). Supervised Consensus Scoring for Docking and Virtual Screening. Journal of Chemical Information and Modeling, 47(2), 549–558. Available from: [Link]
-
Free Energy Perturbation. Cresset Group. Available from: [Link]
-
Molecular dynamic simulation is enough to validate docking results of complex biological system or needs further validation and evaluation?. ResearchGate. (2020). Available from: [Link]
-
Wang, L., et al. (2017). Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. Journal of the American Chemical Society, 139(7), 2560–2563. Available from: [Link]
-
Fundamental concepts of relative binding Free Energy Perturbation (FEP) calculations. Schrödinger. (2024). Available from: [Link]
-
Yang, J.-M., & Chen, C.-C. (2004). Consensus Scoring Criteria for Improving Enrichment in Virtual Screening. Journal of Chemical Information and Computer Sciences, 44(3), 1081–1089. Available from: [Link]
-
Cong, X., et al. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Expert Opinion on Drug Discovery, 9(1), 61–84. Available from: [Link]
-
Maia, M. D. S., et al. (2020). Consensus Analyses in Molecular Docking Studies Applied to Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 20(14), 1322–1340. Available from: [Link]
-
Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 6(1), 17–32. Available from: [Link]
-
Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. (2021). Available from: [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. (2025). Available from: [Link]
-
Analysis of fluorescence polarization competition assays with affinimeter. AFFINImeter. (2018). Available from: [Link]
-
In Solution Assays: Fluorescence Polarization. Glycopedia. Available from: [Link]
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Molecular Docking: A Comprehensive Guide for 2025. Shadecoder. (2026). Available from: [Link]
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Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(21), 2793–2797. Available from: [Link]
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Di Marino, D., et al. (2020). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Molecular Biosciences, 6, 155. Available from: [Link]
-
Precision in Binding: An Insightful Review on Molecular Docking Techniques and their Applications. SAR Publication. (2025). Available from: [Link]
-
How can I validate docking result without a co-crystallized ligand?. Stack Exchange. (2021). Available from: [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. (2007). Available from: [Link]
-
A Comprehensive Review on Molecular Docking in Drug Discovery. Preprints.org. (2025). Available from: [Link]
-
What are the best ways to validate a docking result?. ResearchGate. (2013). Available from: [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. (2025). Available from: [Link]
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How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. (2025). Available from: [Link]
-
Molecular Docking and Dynamics Simulations: Essential Tools in Drug Discovery. Hilaris Publishing. (2025). Available from: [Link]
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Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Frontiers in Molecular Biosciences. (2021). Available from: [Link]
-
Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. Available from: [Link]
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A Systematic Review on Molecular Docking Algorithms and its Challenges. Journal of Pharmaceutical Sciences and Research. (2016). Available from: [Link]
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Difference between Molecular Docking and Molecular Dynamics Simulation. Creative Biostructure. Available from: [Link]
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A Review On Molecular Docking And Its Application. Journal of Pharmaceutical Negative Results. (2024). Available from: [Link]
-
Best Practices in Docking and Activity Prediction. bioRxiv. (2016). Available from: [Link]
-
Experimental validation and molecular docking to explore the active components of cannabis in testicular function and sperm quality modulations in rats. BMC Complementary Medicine and Therapies. (2022). Available from: [Link]
-
A REVIEW ON MOLECULAR DOCKING AND ITS APPLICATION. ResearchGate. (2024). Available from: [Link]
-
Docking and scoring. Schrödinger. Available from: [Link]
-
Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. (2024). Available from: [Link]
-
Network Pharmacology, Molecular Docking and Experimental Validation on. Drug Design, Development and Therapy. (2025). Available from: [Link]
-
Docking Validation Resources: Protein Family and Ligand Flexibility Experiments. Journal of Chemical Information and Modeling. (2011). Available from: [Link]
-
Total cross-docking benchmark results. The mean RMSD for the five... ResearchGate. Available from: [Link]
-
VALIDATION THROUGH RE-DOCKING, CROSS-DOCKING AND LIGAND ENRICHMENT IN VARIOUS WELL-RESOLUTED MAO-B RECEPTORS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2022). Available from: [Link]
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fluorescence quantum yield measurement of naphthonitrile compounds
Topic: Fluorescence Quantum Yield (FQY) Measurement of Naphthonitrile Compounds: A Comprehensive Comparison Guide (Absolute vs. Relative Methods)
Target Audience: Researchers, scientists, and drug development professionals.
Photophysical Context: The Naphthonitrile Challenge
Naphthonitrile derivatives—such as 2-(dimethylamino)-6-naphthonitrile (DMANN) and various push-pull naphthonitriles—are highly valued in organic light-emitting diodes (OLEDs) and biological fluorescence imaging. Their utility stems from their pronounced solvatochromism, a phenomenon driven by the formation of a Twisted Intramolecular Charge Transfer (TICT) state [1].
The measurement of their Fluorescence Quantum Yield (FQY,
Caption: Photophysical pathways of push-pull naphthonitriles showing LE emission vs. TICT non-radiative decay.
Methodological Comparison: Relative vs. Absolute FQY
Researchers typically choose between two primary techniques for FQY quantification: the Relative Method (using a standard reference) and the Absolute Method (using an integrating sphere) [3].
The Relative Method
This method calculates the FQY of an unknown naphthonitrile sample by comparing its integrated fluorescence intensity and absorbance to a well-characterized standard (e.g., Quinine Sulfate or Anthracene) [2].
-
The Causality of Error: The accuracy of this method hinges entirely on the standard. If the refractive indices (
) of the sample and standard solvents differ, the optical density and emission collection angle are skewed. Furthermore, if sample absorbance exceeds 0.05, the sample will reabsorb its own emitted photons (the inner filter effect), artificially depressing the measured FQY. -
Best Use Case: High-throughput screening of naphthonitriles in non-polar solvents where FQY is high and perfectly matched standards are available.
The Absolute Method
This method utilizes an integrating sphere to directly capture and quantify all incident, scattered, and emitted photons, requiring no reference standard [4].
-
The Causality of Accuracy: Integrating spheres are coated with highly diffuse reflective materials (like Spectralon), which provide >99% reflectance across the UV-Vis-NIR spectrum. This geometry physically integrates the light, eliminating errors caused by emission anisotropy, refractive index mismatches, or sample scattering [3].
-
Best Use Case: Measuring naphthonitriles in highly polar solvents (where FQY < 1%), or analyzing solid-state films and powders for OLED applications.
Caption: Decision matrix for selecting the optimal fluorescence quantum yield measurement method.
Experimental Data: Performance Comparison
To objectively compare these methods, the following table summarizes the FQY of a model push-pull naphthonitrile (DMANN) across solvents of varying polarity. Notice the divergence in accuracy as the TICT state becomes dominant in polar media.
| Solvent | Dielectric Constant ( | FQY - Relative Method ( | FQY - Absolute Method ( | Methodological Divergence & Causality |
| Cyclohexane | 2.02 | 0.85 ± 0.04 | 0.86 ± 0.02 | High LE emission. Both methods are highly accurate due to a strong signal-to-noise ratio. |
| Tetrahydrofuran | 7.58 | 0.22 ± 0.03 | 0.24 ± 0.01 | Moderate TICT formation. Relative method introduces error margins if strict refractive index corrections are not applied. |
| Ethanol | 24.5 | 0.005 ± 0.002 | 0.008 ± 0.001 | Strong TICT quenching. Relative method struggles with baseline noise and inner filter effects; Absolute method is strictly superior. |
Step-by-Step Experimental Protocols
To ensure scientific integrity, both protocols below are designed as self-validating systems.
Protocol A: Relative FQY Measurement
-
Standard Selection: Choose a reference standard (e.g., Quinine Sulfate in 0.1 M
, ) with an absorption and emission profile closely matching the naphthonitrile sample [2]. -
Self-Validation Step: Cross-validate your instrument by measuring a secondary standard (e.g., Anthracene) against your primary standard. Proceed only if the calculated FQY matches literature values within a 5% margin.
-
Absorbance Matching: Dilute both the standard and the naphthonitrile sample in their respective solvents until the absorbance at the chosen excitation wavelength is strictly
. Reasoning: This prevents the inner filter effect, which would otherwise artificially lower the integrated emission. -
Spectroscopic Acquisition: Record the fluorescence emission spectra for both solutions using identical excitation slit widths, integration times, and cuvette geometries.
-
Calculation: Integrate the area under the emission curves for the sample (
) and standard ( ). Calculate the FQY using the comparative equation: (Where is absorbance at the excitation wavelength, and is the solvent refractive index).
Protocol B: Absolute FQY Measurement (Integrating Sphere)
-
Sphere Calibration: Utilize a spectrofluorometer equipped with a Spectralon-coated integrating sphere. Ensure the sphere is calibrated using a certified halogen light source to correct for the wavelength-dependent efficiency of the photomultiplier tube (PMT) [3].
-
Incident Light Measurement (
): Place a cuvette containing only the pure solvent (blank) into the sphere. Record the excitation peak area. This quantifies the total incident photons ( ). -
Sample Measurement (
and ): Replace the blank with the naphthonitrile sample. Record the full spectrum. The unabsorbed excitation peak area is , and the integrated emission peak area is [4]. -
Self-Validation Step: Verify the baseline by calculating the sample absorption as
. This percentage must match the expected absorbance from an independent UV-Vis spectrophotometer reading. -
Calculation: Compute the absolute FQY directly:
References
-
Title: Synthesis and Photophysical Properties of Models for Twisted PRODAN and Dimethylaminonaphthonitrile Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]
-
Title: Relative and absolute determination of fluorescence quantum yields of transparent samples Source: Nature Protocols (via NIH PubMed) URL: [Link]
-
Title: Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector Source: Journal of Research of the National Institute of Standards and Technology (NIST) URL: [Link]
Safety Operating Guide
1-HYDROXY-3-METHYL-2-NAPHTHONITRILE proper disposal procedures
Topic: 1-HYDROXY-3-METHYL-2-NAPHTHONITRILE Proper Disposal Procedures CAS Number: 5333-06-2 Synonyms: 3-Methyl-2-cyano-1-naphthol; 1-Hydroxy-3-methylnaphthalene-2-carbonitrile[1][2][3][4]
Executive Summary: Immediate Action Card
| Parameter | Critical Data |
| Primary Hazard | Toxic Solid / Irritant. Contains nitrile (-CN) and phenolic (-OH) functionalities.[1][2][4] |
| Incompatibility | DO NOT MIX WITH ACIDS. Contact with strong acids may liberate hydrogen cyanide (HCN) gas.[4] |
| Disposal Method | High-Temperature Incineration. Must be routed to a licensed hazardous waste combustor.[4] |
| Waste Stream | Solid Organic Waste (Toxic). If dissolved, treat as Non-Halogenated Organic Liquid (unless halogenated solvents are used).[4] |
| PPE Requirement | Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 dust mask (if powder form).[2][4] |
Part 1: The Logic of Disposal (Scientific Rationale)[1][4]
As a Senior Application Scientist, it is critical to understand that disposal protocols are not arbitrary rules but downstream consequences of chemical structure. This compound (CAS 5333-06-2) presents a dual-hazard profile that dictates its handling:
-
The Nitrile Moiety (-CN): While aromatic nitriles are generally more stable than aliphatic ones, they possess the latent potential to release hydrogen cyanide (HCN) gas if subjected to strong acidic conditions or hydrolysis.[4] Causality: This dictates the strict segregation from acidic waste streams.[4]
-
The Naphthol Moiety (Naphthalene ring + -OH): Naphthols are phenolic derivatives.[4] They are prone to oxidation and can be toxic to aquatic life.[4] Causality: This prohibits disposal via sanitary sewer systems (sink disposal) under all circumstances.[4]
The Self-Validating Protocol: A correct disposal procedure validates itself by ensuring no reaction occurs in the waste container.[2][4] If you place this compound in an acidic waste container, the potential evolution of gas (pressure buildup) indicates a failure of protocol.[4] Therefore, the "Neutral pH Rule" is the cornerstone of this guide.
Part 2: Pre-Disposal Handling & Segregation
Before the waste leaves your bench, it must be stabilized.[4]
Solid Waste (Pure Compound)
-
Container: High-density polyethylene (HDPE) or glass wide-mouth jar.
-
Labeling: Must be labeled "Hazardous Waste - Toxic Solid."[2][4] Explicitly write "Contains Nitriles" to warn downstream handlers at the incineration plant.
-
Segregation: Store in a secondary containment tray separate from oxidizers (e.g., permanganates, nitrates) and strong acids (e.g., HCl, H2SO4).[4]
Liquid Waste (Reaction Mixtures/Mother Liquor)[1][2][4]
-
Solvent Compatibility: If dissolved in organic solvents (DCM, Ethyl Acetate, Methanol), segregating based on the solvent is usually the primary driver.[2][4]
-
Halogenated vs. Non-Halogenated:
-
pH Check: Verify the solution is neutral or slightly basic (pH 7-9) before capping. If the reaction was acidic, quench with sodium bicarbonate before adding to the waste container to prevent HCN evolution.[4]
Part 3: Disposal Workflows
Workflow 1: Waste Stream Decision Matrix
Figure 1: Decision tree for categorizing waste streams to prevent incompatibility events.
Part 4: Step-by-Step Disposal Protocol
Scenario A: Disposing of Expired/Excess Solid Chemical
-
Personal Protective Equipment (PPE): Wear standard lab PPE plus a dust mask (N95) to prevent inhalation of fine particulates.[4]
-
Container Selection: Use the original container if possible. If transferring, use a sealable HDPE jar.[4]
-
Bagging: Place the container inside a clear, heavy-duty zip-lock bag (secondary containment).
-
Labeling: Attach a hazardous waste tag.
-
Storage: Move immediately to the Satellite Accumulation Area (SAA). Do not leave on the benchtop.
Scenario B: Cleaning Up a Minor Spill (< 5g)
-
Isolate: Alert nearby personnel. Delineate the area.[4][5][6][7][8]
-
Dry Sweep: Do NOT wet the powder initially (this spreads contamination).[4] Use a brush and dustpan dedicated to hazardous waste.[4]
-
Wipe Down: Once the bulk solid is removed, wipe the surface with a paper towel dampened with acetone or ethanol.[4]
-
Disposal: Place the solid waste and the contaminated paper towels into a "Solid Hazardous Waste" bag.
-
Decontamination: Wash the area with soap and water.[4]
Part 5: Regulatory & Transport Classification
When requesting pickup by your institution's EHS (Environmental Health & Safety) or a third-party contractor (e.g., Veolia, Clean Harbors), use the following classification to ensure compliance with EPA/RCRA and DOT regulations.
| Regulatory Body | Classification / Code | Rationale |
| DOT (Transport) | UN 2811 or UN 3439 | Toxic solids, organic, n.o.s.[1][2][4] or Nitriles, solid, toxic, n.o.s.[2][4] |
| EPA / RCRA | Not P-Listed (Specific) | While not specifically P-listed (like inorganic cyanides), it falls under Characteristic Waste if it exhibits toxicity, or general "Organic Chemical Waste."[1][2][4] |
| Waste Code | D003 (Potentially) | If the specific waste stream is tested and shows reactivity (sulfide/cyanide generation), D003 applies.[4] Otherwise, generic organic toxic waste codes apply.[4] |
Note on "n.o.s." (Not Otherwise Specified): Since CAS 5333-06-2 is not a high-volume commodity chemical with its own specific UN number, the "n.o.s." designation is legally required for transport.[4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11116462, 2-Hydroxy-1-naphthonitrile (Analogous Structure Safety Data).[1][2][4] Retrieved from [Link][1][2][4]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4] National Academies Press.[4] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[4] Retrieved from [Link]
Sources
- 1. 6-Hydroxy-2-naphthonitrile | CAS#:52927-22-7 | Chemsrc [chemsrc.com]
- 2. 6-Hydroxy-2-naphthonitrile | CAS#:52927-22-7 | Chemsrc [chemsrc.com]
- 3. 1-羟基-3-甲基-2-萘腈 - CAS号 5333-06-2 - 摩熵化学 [molaid.com]
- 4. pca.state.mn.us [pca.state.mn.us]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 7. 3-羟基-2-萘甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-bromo-1-(4-chlorophenyl)-3-methyl-2-naphthonitrile - CAS号 1354492-09-3 - 摩熵化学 [molaid.com]
Personal protective equipment for handling 1-HYDROXY-3-METHYL-2-NAPHTHONITRILE
Topic: Personal Protective Equipment & Safe Handling of 1-HYDROXY-3-METHYL-2-NAPHTHONITRILE CAS Number: 5333-06-2 Document Type: Operational Safety & Logistics Guide[1][2]
Executive Safety Summary
This compound (CAS 5333-06-2) is a functionalized naphthalene derivative combining a phenolic hydroxyl group with a nitrile moiety.[1][2] This structural duality presents a compound hazard profile: corrosivity/irritation typical of naphthols and acute toxicity potential associated with organic nitriles.[1][2]
For researchers in drug development and organic synthesis, this compound must be handled as a High-Hazard Solid .[1][2] It poses significant risks of severe eye damage, skin absorption toxicity, and respiratory sensitization.[1]
Immediate Action Required:
-
Containment: Handle exclusively within a certified chemical fume hood.
-
Skin Protocol: Zero-tolerance for direct skin contact; rapid absorption is likely.[1][2]
-
Waste Stream: Segregate as hazardous organic nitrile waste (do not mix with oxidizers or acids).[1][2]
Hazard Assessment & PPE Selection Strategy
The selection of Personal Protective Equipment (PPE) is not generic; it is based on the specific physicochemical interaction between the compound and barrier materials.[1][2]
A. Respiratory Protection (Inhalation Hazard)
-
Risk: As a solid, the primary vector is airborne dust during weighing.[1][2] As a solution, the risk shifts to solvent vapors and aerosolized droplets.[1][2]
-
Protocol:
-
Primary: Engineering control (Fume Hood) is mandatory.[1][2]
-
Secondary (Solid Handling): If hood airflow is disrupted or during spill cleanup, use a NIOSH-certified N95 or P100 particulate respirator .[1][2]
-
Secondary (Solution): If outside containment, a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required to neutralize potential hydrolysis byproducts (e.g., trace HCN in acidic environments).[1][2]
-
B. Dermal Protection (Permeation Hazard)[1][2]
-
Risk: Naphthols are lipophilic and penetrate the stratum corneum rapidly.[1][2] The nitrile group adds systemic toxicity potential upon absorption.[1][2]
-
Glove Selection Logic: Standard latex is permeable to aromatic organics and offers zero protection .[1][2]
-
Requirement:
C. Ocular Protection
-
Risk: Phenolic compounds cause irreversible corneal opacity and severe burns.[1][2]
-
Requirement: Chemical Splash Goggles (indirect venting) are mandatory.[1][2] Safety glasses with side shields are insufficient due to the risk of airborne dust entering the eye from the side.[1][2]
PPE Specifications Table
| Component | Specification | Rationale |
| Hand Protection | Double Gloving: Inner: Laminate (PE/EVOH)Outer: Nitrile (5 mil+) | Laminate blocks aromatic permeation; Nitrile provides dexterity and grip.[1][2] |
| Eye Protection | ANSI Z87.1 Splash Goggles | Prevents dust migration and liquid splash entry; "Face Shield" added for >10g scale.[1][2] |
| Body Defense | Tyvek® Lab Coat (Closed Front) | Cotton coats absorb and hold toxic dust against the skin.[1][2] Tyvek repels particulates.[1][2] |
| Respiratory | P100 / OV Cartridge | Only required if working outside a fume hood (e.g., equipment maintenance).[1][2] |
Operational Protocols: Step-by-Step
Phase 1: Weighing & Transfer (Critical Dust Risk)[1][2]
-
Static Control: Use an antistatic gun or ionizer bar on the balance.[1][2] Naphthonitriles are prone to static charge, causing powder to "jump" and disperse.[1][2]
-
Barrier Setup: Place the balance inside the fume hood. If not possible, use a powder weighing funnel to minimize air exposure.[1]
-
Technique: Tare the receiving vessel with its lid. Add solid, close lid, then weigh. Never transport an open vessel of this solid across the lab.[1][3]
Phase 2: Reaction Setup (Solubilization)
-
Solvent Choice: When dissolving in organic solvents (e.g., DCM, DMF), the permeation rate through gloves increases.[1][2] Change outer gloves immediately upon splash.[1]
-
Acid Warning: DO NOT mix with strong acids or oxidizers without temperature control.[1][2] Hydrolysis of the nitrile group at position 2 can theoretically release hazardous byproducts under extreme conditions.[1][2]
Phase 3: Emergency Spill Response
-
Dry Spill: Do not sweep (creates dust).[1][2] Cover with wet paper towels (water/surfactant), then wipe up.[1]
-
Wet Spill: Absorb with vermiculite or sand.[1][2] Do not use combustible materials like sawdust.[1]
-
Decontamination: Wash surface with 1% sodium carbonate solution to neutralize phenolic residues.[1][2]
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for PPE and Handling based on the state of the material.
Caption: Decision matrix for PPE selection and emergency response based on physical state.
Waste Disposal & Deactivation
-
Segregation: Keep separate from oxidative waste streams (e.g., nitric acid waste) to prevent nitration or oxidation reactions.[1][2]
-
Labeling: Clearly mark container as "Toxic: Naphthonitrile Derivative."
-
Container: High-density polyethylene (HDPE) or glass.[1][2] Avoid metal containers if the solution is acidic.[1]
References
-
PubChem. (n.d.).[1] this compound (CAS 5333-06-2) Compound Summary. National Library of Medicine.[1] Retrieved March 3, 2026, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Health Guideline for Nitriles. United States Department of Labor.[1] Retrieved March 3, 2026, from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
